molecular formula C9H9ClN2 B1418742 2-Chloro-6-isopropylnicotinonitrile CAS No. 108244-44-6

2-Chloro-6-isopropylnicotinonitrile

Cat. No.: B1418742
CAS No.: 108244-44-6
M. Wt: 180.63 g/mol
InChI Key: KZXQCYPAMGNZPE-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylnicotinonitrile is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-6-isopropylnicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-isopropylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-isopropylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-propan-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXQCYPAMGNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670654
Record name 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108244-44-6
Record name 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(propan-2-yl)pyridine-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Chloro-6-isopropylnicotinonitrile, registered under the CAS number 108244-44-6, is a halogenated pyridine derivative that has emerged as a valuable building block in synthetic organic chemistry. Its unique structural features, comprising a reactive chloro substituent, a synthetically versatile nitrile group, and a lipophilic isopropyl moiety, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development. While some experimental data for 2-Chloro-6-isopropylnicotinonitrile is not extensively reported in publicly available literature, its key identifiers and some physical characteristics are established.

Table 1: Physicochemical Properties of 2-Chloro-6-isopropylnicotinonitrile

PropertyValueSource
CAS Number 108244-44-6[1]
Molecular Formula C₉H₉ClN₂[2][3]
Molecular Weight 180.63 g/mol [2][3]
Appearance Solid (predicted)[3][4]
Canonical SMILES CC(C)c1ccc(C#N)c(Cl)n1[3]
InChI Key KZXQCYPAMGNZPE-UHFFFAOYSA-N[3]

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined experimentally for specific applications.

Spectroscopic Characterization: A Glimpse into the Molecular Architecture

Predicted ¹H NMR Spectral Features:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the isopropyl and aromatic protons.

  • Isopropyl Protons: A doublet for the six methyl protons (-(CH₃)₂) and a septet for the methine proton (-CH).

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their ortho relationship.

Predicted ¹³C NMR Spectral Features:

The carbon NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule.

  • Isopropyl Carbons: Two signals, one for the methyl carbons and one for the methine carbon.

  • Aromatic and Nitrile Carbons: Seven signals corresponding to the five carbons of the pyridine ring and the nitrile carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating nature of the isopropyl group.

Synthesis of 2-Chloro-6-isopropylnicotinonitrile: A Strategic Approach

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-6-isopropylnicotinonitrile is not prominently published, its synthesis can be logically deduced from established methods for preparing analogous 2-chloronicotinonitrile derivatives. A plausible and widely utilized synthetic strategy involves the chlorination of a corresponding N-oxide precursor.

A general and robust method for the synthesis of 2-chloronicotinonitriles involves the treatment of nicotinamide-1-oxide with a mixture of phosphorus pentachloride and phosphorus oxychloride.[5] This reaction proceeds through a vigorous, often exothermic, process and requires careful control of the reaction temperature.[5]

Illustrative Synthetic Workflow:

The following diagram outlines a probable synthetic pathway to 2-Chloro-6-isopropylnicotinonitrile, adapted from known procedures for similar compounds.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 N-Oxidation cluster_2 Dehydration and Chlorination 6-isopropylnicotinamide 6-isopropylnicotinamide 6-isopropylnicotinamide-1-oxide 6-isopropylnicotinamide-1-oxide 6-isopropylnicotinamide->6-isopropylnicotinamide-1-oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂/AcOH) 2-Chloro-6-isopropylnicotinonitrile 2-Chloro-6-isopropylnicotinonitrile (Target Compound) 6-isopropylnicotinamide-1-oxide->2-Chloro-6-isopropylnicotinonitrile Chlorination/ Dehydration Chlorinating_Agent Chlorinating Agent (e.g., POCl₃/PCl₅)

Caption: A plausible synthetic workflow for 2-Chloro-6-isopropylnicotinonitrile.

Step-by-Step Experimental Protocol (Hypothetical, based on analogous syntheses):

This protocol is illustrative and should be optimized and validated under appropriate laboratory conditions.

  • N-Oxidation of 6-isopropylnicotinamide:

    • Dissolve 6-isopropylnicotinamide in a suitable solvent such as acetic acid.

    • Add an oxidizing agent, for example, hydrogen peroxide, dropwise at a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work up the reaction mixture to isolate the crude 6-isopropylnicotinamide-1-oxide. Purification may be achieved by recrystallization.

  • Chlorination and Dehydration:

    • In a well-ventilated fume hood, carefully add phosphorus pentachloride to phosphorus oxychloride.

    • To this mixture, add the 6-isopropylnicotinamide-1-oxide portion-wise, controlling the exothermic reaction with external cooling if necessary.

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute base solution and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The crude 2-Chloro-6-isopropylnicotinonitrile can be purified by column chromatography or recrystallization.

Reactivity and Mechanistic Considerations: A Hub for Molecular Diversity

The chemical reactivity of 2-Chloro-6-isopropylnicotinonitrile is primarily dictated by the interplay of its three functional groups.

Nucleophilic Aromatic Substitution (SNA): The Gateway to Functionalization

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the adjacent ring nitrogen and the nitrile group at the 3-position activates the C2-carbon towards nucleophilic attack.

SNAr_Mechanism Substrate 2-Chloro-6-isopropylnicotinonitrile Meisenheimer_Complex Meisenheimer Complex (Tetrahedral Intermediate) Substrate->Meisenheimer_Complex + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-6-isopropylnicotinonitrile Meisenheimer_Complex->Product - Cl⁻ Leaving_Group Chloride Ion (Cl⁻)

Caption: Generalized mechanism of nucleophilic aromatic substitution.

This reactivity allows for the introduction of a wide array of functional groups by reacting 2-Chloro-6-isopropylnicotinonitrile with various nucleophiles, including:

  • Amines: To form 2-amino-6-isopropylnicotinonitrile derivatives.

  • Alkoxides and Phenoxides: To synthesize the corresponding ethers.

  • Thiols: To produce 2-thioether-6-isopropylnicotinonitriles.

  • Organometallic Reagents: For carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), often requiring a palladium or other transition metal catalyst.

The relative reactivity of the chloro group is a key consideration. In general, for nucleophilic aromatic substitution on pyridine rings, the reactivity of halogens follows the order F > Cl > Br > I.[6]

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other important functionalities:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-chloro-6-isopropylnicotinic acid) or amide (2-chloro-6-isopropylnicotinamide).

  • Reduction: The nitrile group can be reduced to a primary amine (2-aminomethyl-6-chloro-6-isopropylpyridine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Reactions Involving the Isopropyl Group

The isopropyl group is generally less reactive but can undergo free-radical halogenation at the benzylic-like position under appropriate conditions.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic scaffolds are prevalent in a vast number of approved pharmaceutical agents.[7] The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7] 2-Chloro-6-isopropylnicotinonitrile, as a functionalized building block, holds considerable potential in the synthesis of novel therapeutic agents.

While specific drugs derived directly from this compound are not widely documented, its structural motifs are found in various classes of biologically active molecules. The 2-chloropyridine core is a key component in numerous pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other essential functional groups in a drug candidate. The isopropyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

Potential therapeutic areas where derivatives of 2-Chloro-6-isopropylnicotinonitrile could be explored include:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core for interaction with the ATP-binding site.

  • GPCR Modulators: The pyridine scaffold is a common feature in ligands for G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: Heterocyclic compounds are a rich source of antimicrobial agents.

The strategic functionalization of 2-Chloro-6-isopropylnicotinonitrile allows medicinal chemists to rapidly generate libraries of diverse compounds for high-throughput screening and lead optimization.

Safety and Handling

2-Chloro-6-isopropylnicotinonitrile is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3).[2][3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed

Refer to the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion and Future Outlook

2-Chloro-6-isopropylnicotinonitrile is a synthetically valuable and versatile building block with significant potential for applications in organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical modification, enabling the construction of complex molecular architectures. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of such strategically functionalized heterocyclic compounds is poised to expand. Further research into the synthesis, reactivity, and application of 2-Chloro-6-isopropylnicotinonitrile will undoubtedly unlock new opportunities for the development of innovative therapeutics and other advanced materials.

References

  • Chemical shifts. (n.d.). Retrieved January 18, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (n.d.). Retrieved January 18, 2026, from [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. (n.d.).
  • The preparation method of the chloro- nicotinonitrile of 2 - Google Patents. (n.d.).
  • 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 - Methylamine Supplier. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • Method for preparing 2-chloro-6-methylthiotoluene - Google Patents. (n.d.).
  • S. G. R. E. T. A. L. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • The preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents. (n.d.).
  • 2-chloro-6-methyl-5-nitronicotinamide - C7H6ClN3O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 18, 2026, from [Link]

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (n.d.). Retrieved January 18, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
  • 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 18, 2026, from [Link]

  • Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents. (n.d.).
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to 2-Chloro-6-isopropylnicotinonitrile: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitrile group, and a lipophilic isopropyl moiety—makes it an attractive scaffold for the development of novel therapeutic agents. The pyridine core is a prevalent feature in numerous pharmaceuticals, and the specific substitution pattern of this molecule offers multiple avenues for chemical modification.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, reactivity profile, and potential applications of 2-Chloro-6-isopropylnicotinonitrile, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Physical Properties

Correctly identifying a compound is the foundational step for any laboratory work. The key identifiers and physical properties of 2-Chloro-6-isopropylnicotinonitrile are summarized below. These data are critical for ensuring the purity of the material, designing appropriate reaction conditions, and establishing safe handling protocols.

PropertyValueSource(s)
IUPAC Name 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrileN/A
CAS Number 108244-44-6[3]
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Appearance Solid (predicted)
SMILES CC(C)c1ccc(C#N)c(Cl)n1
InChI Key KZXQCYPAMGNZPE-UHFFFAOYSA-N

Spectroscopic Characterization

While specific spectra for this exact molecule are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are instrumental for chemists to confirm the identity and purity of the compound after synthesis or purchase.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • Isopropyl Group: A doublet integrating to six hydrogens (representing the two CH₃ groups) and a septet integrating to one hydrogen (for the CH group) are anticipated.[4] This classic splitting pattern is a definitive indicator of the isopropyl moiety.

    • Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to one hydrogen, are expected. These would likely appear as doublets due to coupling with each other.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule. Key expected shifts include the nitrile carbon (C≡N) around 115-120 ppm, carbons of the pyridine ring, and the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

    • A sharp, intense absorption band in the range of 2220-2240 cm⁻¹ is the characteristic stretching vibration of the nitrile (C≡N) group.

    • Bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring.

    • Absorptions in the 2850-3000 cm⁻¹ range will be due to C-H stretching of the isopropyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 180. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive confirmation of the compound's composition.[5]

Synthesis and Manufacturing

The causality behind this choice is rooted in the electronics of the pyridine ring. The N-oxide functionality activates the 2-position of the ring, making it more susceptible to nucleophilic attack by a chlorinating agent.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Plausible Synthetic Pathway Start Precursor (e.g., 6-isopropylnicotinonitrile) Step1 Oxidation (e.g., m-CPBA or H₂O₂) Start->Step1 Intermediate Pyridine-N-Oxide Intermediate Step1->Intermediate Step2 Chlorination (e.g., POCl₃ or SOCl₂) Intermediate->Step2 Product 2-Chloro-6-isopropylnicotinonitrile Step2->Product Reactivity_Map cluster_sites Key Reactive Sites mol Structure of 2-Chloro-6-isopropylnicotinonitrile chloro C2-Chloro (Nucleophilic Substitution) chloro->c2_pos nitrile C3-Nitrile (Hydrolysis, Reduction) nitrile->c3_pos ring Pyridine Ring (Metalation, Cross-Coupling) ring->ring_pos

Sources

An In-depth Technical Guide to 2-Chloro-6-isopropylnicotinonitrile: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-isopropylnicotinonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into its molecular structure, proposed synthesis, spectroscopic analysis, reactivity, and potential applications, offering field-proven insights and methodologies.

Core Molecular Attributes

2-Chloro-6-isopropylnicotinonitrile (CAS No. 108244-44-6) is a halogenated heterocyclic compound with a molecular formula of C₉H₉ClN₂ and a molecular weight of 180.63 g/mol . The presence of a chlorine atom, a nitrile group, and an isopropyl substituent on the pyridine ring imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
CAS Number 108244-44-6
Appearance Solid (predicted)
SMILES CC(C)c1ccc(C#N)c(Cl)n1
InChI 1S/C9H9ClN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

A viable approach involves the chlorination of 2-amino-6-isopropylnicotinonitrile. A patent for a structurally related compound, 2-amino-5-chloro-6-isopropylnicotinonitrile, describes the use of N-chlorosuccinimide (NCS) for the chlorination of 2-amino-6-isopropylnicotinonitrile.[1] This suggests that direct chlorination at the 2-position might be challenging without activation, and a more classical approach, such as a Sandmeyer reaction, may be more appropriate.

A reliable method for the synthesis of related 2-chloronicotinonitriles involves the diazotization of the corresponding 2-aminonicotinonitrile followed by a Sandmeyer reaction.[2]

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Start 2-Amino-6-isopropylnicotinonitrile Reagent1 NaNO₂, HCl (aq) Start->Reagent1 Intermediate Diazonium Salt Intermediate Reagent1->Intermediate Reagent2 CuCl, HCl Intermediate->Reagent2 Product 2-Chloro-6-isopropylnicotinonitrile Reagent2->Product

Proposed synthesis of 2-Chloro-6-isopropylnicotinonitrile.
Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 2-Amino-6-isopropylnicotinonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-isopropylnicotinonitrile (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Causality: The use of a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The excess acid ensures the complete protonation of the amino group and stabilizes the resulting diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Cool the copper(I) chloride solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-Chloro-6-isopropylnicotinonitrile.

Causality: The copper(I) chloride catalyzes the displacement of the diazonium group with a chloride ion. The use of hydrochloric acid as the solvent provides the chloride nucleophile.

Structural Elucidation: A Predictive Spectroscopic Analysis

As experimental spectroscopic data for 2-Chloro-6-isopropylnicotinonitrile is not publicly available, this section provides a predictive analysis based on the known spectral characteristics of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the isopropyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HH-4The proton at position 4 is expected to be a doublet due to coupling with the proton at position 5.
~7.2d1HH-5The proton at position 5 will appear as a doublet due to coupling with the proton at position 4.
~3.2sept1H-CH(CH₃)₂The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons.
~1.3d6H-CH(CH₃)₂The six protons of the two methyl groups are equivalent and will appear as a doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven signals, corresponding to the nine carbon atoms in the molecule, with two pairs of equivalent carbons in the isopropyl group.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C-6The carbon bearing the isopropyl group is expected to be significantly downfield.
~152C-2The carbon attached to the electronegative chlorine atom will be deshielded and appear downfield.[3]
~140C-4Aromatic carbon.
~120C-5Aromatic carbon.
~117C-3The carbon attached to the nitrile group.
~115-C≡NThe nitrile carbon typically appears in this region.
~35-CH(CH₃)₂The methine carbon of the isopropyl group.
~22-CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationRationale
~2230C≡N stretchA sharp, medium-intensity peak characteristic of a nitrile group.
~1600-1450C=C and C=N stretchesAromatic ring vibrations.
~3000-2850C-H stretchAliphatic C-H stretching of the isopropyl group.
~850-550C-Cl stretchA peak in the fingerprint region corresponding to the carbon-chlorine bond.[4]
Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z = 180. An M+2 peak at m/z = 182 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.[5]

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃) from the isopropyl group to give a fragment at m/z = 165.

    • Loss of a chlorine atom (-Cl) to yield a fragment at m/z = 145.

    • Cleavage of the C-C bond of the isopropyl group.

Fragmentation_Pathway M+ [M]⁺˙ m/z = 180/182 M-15 [M-CH₃]⁺ m/z = 165/167 M+->M-15 - •CH₃ M-35 [M-Cl]⁺ m/z = 145 M+->M-35 - •Cl

Predicted major fragmentation pathways.

Reactivity and Potential Applications

The chemical reactivity of 2-Chloro-6-isopropylnicotinonitrile is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, and the presence of a good leaving group (chloride) at the 2-position.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted 6-isopropylnicotinonitrile derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Applications in Drug Discovery

Nicotinonitrile derivatives are recognized as important scaffolds in medicinal chemistry, with many exhibiting a broad range of biological activities.[6] While specific applications of 2-Chloro-6-isopropylnicotinonitrile are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. For instance, a closely related compound, 2-amino-5-chloro-6-isopropylnicotinonitrile, is used as an intermediate in the synthesis of aminopyrimidinone derivatives, which are investigated as potential therapeutic agents.[1] This suggests that 2-Chloro-6-isopropylnicotinonitrile could serve as a key building block for the synthesis of novel bioactive compounds.

Handling and Safety

2-Chloro-6-isopropylnicotinonitrile is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Chloro-6-isopropylnicotinonitrile is a versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and a predictive analysis of its spectroscopic properties. The reactivity of the 2-chloro position opens avenues for the synthesis of a diverse array of substituted nicotinonitriles for applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and spectroscopic data will be invaluable to the scientific community.

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Introduction: The Strategic Importance of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-isopropylnicotinonitrile

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative belonging to a class of compounds that serve as critical building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The unique arrangement of its functional groups—a nitrile, a chloro group, and an isopropyl substituent on the pyridine ring—offers multiple reaction sites for further chemical transformations. This guide provides a detailed exploration of the primary synthetic pathways to 2-Chloro-6-isopropylnicotinonitrile, designed for researchers and drug development professionals. We will delve into two core strategies: the chlorination of a hydroxy precursor and the Sandmeyer reaction from an amino precursor, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to inform strategic synthetic planning.

Pathway 1: Chlorination of 2-Hydroxy-6-isopropylnicotinonitrile

This pathway is a robust and widely applicable method in pyridine chemistry. It involves two principal stages: first, the synthesis of the 2-hydroxy-6-isopropylnicotinonitrile intermediate, and second, its subsequent chlorination to yield the final product. The conversion of a 2-hydroxypyridine tautomer to its 2-chloro analogue is a classic transformation, typically achieved with potent chlorinating agents like phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The chlorination of 2-hydroxypyridines with POCl₃ is not a simple nucleophilic substitution. The pyridine nitrogen first attacks the electrophilic phosphorus atom of POCl₃, forming a pyridinium phosphate intermediate. This activation step dramatically increases the electrophilicity of the C2 position on the pyridine ring. A chloride ion, either from the POCl₃ or the resulting phosphorodichloridate, then acts as a nucleophile, attacking the C2 position and leading to the displacement of the phosphate group to yield the 2-chloropyridine product. The reaction is often performed in a sealed reactor at elevated temperatures, and sometimes a base like pyridine is added to neutralize the HCl byproduct, driving the reaction to completion.[1]

Workflow Diagram: Chlorination Pathway

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination Start Isopropyl Methyl Ketone + Malononitrile Condensation Knoevenagel-type Condensation Start->Condensation Base Catalyst Cyclization Cyclization with Ammonia Source Condensation->Cyclization Hydroxy_Precursor 2-Hydroxy-6-isopropylnicotinonitrile Cyclization->Hydroxy_Precursor Chlorination_Step Chlorination with POCl₃ Hydroxy_Precursor->Chlorination_Step Workup Quenching & Extraction Chlorination_Step->Workup Heat Final_Product 2-Chloro-6-isopropylnicotinonitrile Workup->Final_Product Purification

Caption: Workflow for the synthesis via chlorination of a hydroxy precursor.

Experimental Protocol: Chlorination of 2-Hydroxy-6-isopropylnicotinonitrile

This protocol is adapted from established methods for the chlorination of hydroxypyridines.[1]

1. Synthesis of 2-Hydroxy-6-isopropylnicotinonitrile (Precursor):

  • To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask, add isopropyl methyl ketone and malononitrile in equimolar amounts.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the crude product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-hydroxy-6-isopropylnicotinonitrile.

2. Chlorination with Phosphorus Oxychloride (POCl₃):

  • Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolution of HCl gas.[2]

  • In a sealed pressure vessel, combine 2-hydroxy-6-isopropylnicotinonitrile (1.0 eq) and phosphorus oxychloride (POCl₃, ~1.5-3.0 eq).

  • Add one equivalent of a tertiary amine base, such as pyridine or triethylamine, to act as an acid scavenger.[1]

  • Seal the reactor and heat the mixture to 100-120°C for 3-5 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 2-Chloro-6-isopropylnicotinonitrile.

ParameterConditionPurpose
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Converts the hydroxy group to a chloro group.
Base (Optional) Pyridine or Triethylamine (1.0 eq)Neutralizes HCl byproduct, drives reaction.[1]
Temperature 100-120°CProvides activation energy for the reaction.
Reaction Time 3-5 hoursEnsures complete conversion.
Workup Quenching on ice, neutralization, extractionIsolates and purifies the final product.[2]

Pathway 2: Sandmeyer Reaction from 2-Amino-6-isopropylnicotinonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a variety of functional groups, including halides.[3][4] This pathway begins with the synthesis of 2-amino-6-isopropylnicotinonitrile, which is then converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst.

Mechanistic Rationale

The reaction proceeds in two critical steps:

  • Diazotization: The primary amine (2-amino-6-isopropylnicotinonitrile) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[5] This occurs at low temperatures (0-5°C) to form a relatively unstable diazonium salt. Keeping the temperature low is crucial to prevent premature decomposition of the salt, which could lead to the formation of an undesired phenol side product.[5]

  • Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][6] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[3]

Workflow Diagram: Sandmeyer Pathway

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Chloro-substitution Amino_Precursor 2-Amino-6-isopropylnicotinonitrile Diazotization_Step Diazotization (NaNO₂, HCl, 0-5°C) Amino_Precursor->Diazotization_Step Diazonium_Salt Pyridinium Diazonium Salt (Intermediate) Diazotization_Step->Diazonium_Salt Substitution_Step Substitution with CuCl Diazonium_Salt->Substitution_Step Decomposition N₂ Gas Evolution Substitution_Step->Decomposition Final_Product_S 2-Chloro-6-isopropylnicotinonitrile Decomposition->Final_Product_S Workup & Purification

Caption: Workflow for the Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Reaction

This protocol is based on general procedures for the Sandmeyer reaction.[5][7]

1. Synthesis of 2-Amino-6-isopropylnicotinonitrile (Precursor):

  • This precursor can be synthesized via the condensation of an appropriate α,β-unsaturated carbonyl compound with malononitrile in the presence of an ammonia source like ammonium acetate.[8] Alternatively, it is commercially available from suppliers.

2. Diazotization:

  • Dissolve 2-amino-6-isopropylnicotinonitrile (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5°C. Vigorous stirring is essential.[5]

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes.

3. Copper(I) Chloride Catalyzed Substitution:

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, ~1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Bubbling (evolution of N₂ gas) should be observed.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

  • Heat the mixture gently (e.g., in a 50-60°C water bath) for 30 minutes to ensure complete decomposition of any remaining diazonium salt complex.

  • Cool the mixture, extract with a suitable organic solvent (e.g., ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify via column chromatography or recrystallization.

ParameterConditionPurpose
Diazotizing Agent NaNO₂ / HClConverts the primary amine to a diazonium salt.[5]
Temperature 0-5°CPrevents premature decomposition of the diazonium salt.[5]
Catalyst Copper(I) Chloride (CuCl)Catalyzes the substitution of the diazonium group.[3]
Workup Extraction, washing, and purificationIsolates the final chlorinated product.

Comparative Analysis and Conclusion

Both the chlorination of the hydroxy precursor and the Sandmeyer reaction represent viable and effective pathways for the synthesis of 2-Chloro-6-isopropylnicotinonitrile. The choice between them depends on several factors pertinent to the research or manufacturing environment.

FeaturePathway 1: Chlorination of Hydroxy PrecursorPathway 2: Sandmeyer Reaction
Starting Material 2-Hydroxy-6-isopropylnicotinonitrile2-Amino-6-isopropylnicotinonitrile
Key Reagents POCl₃, PCl₅, or SOCl₂NaNO₂, HCl, CuCl
Reaction Conditions High temperature (100-120°C), sealed vesselLow temperature (0-5°C) followed by warming
Safety & Handling Highly corrosive chlorinating agents; exothermic quench.[2]Unstable diazonium intermediate; careful temperature control required.[5]
Potential Byproducts Incomplete chlorination, phosphate estersPhenol derivatives if diazonium salt decomposes with water.[5]
Scalability Well-suited for large-scale solvent-free preparations.[1]Can be scaled, but temperature control becomes more critical.

For laboratory-scale synthesis, the Sandmeyer reaction may be preferable if the amino precursor is readily available, as it utilizes common and less harsh reagents than POCl₃. For industrial-scale production, the solvent-free chlorination method offers advantages in terms of waste reduction and process intensity, provided that appropriate safety measures and equipment are in place to handle the corrosive reagents and high temperatures.[1] Ultimately, the optimal route will be determined by precursor availability, equipment capabilities, and safety considerations.

References

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
  • Wikipedia. (2024). Sandmeyer reaction.
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  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Kakadiya et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles.
  • PMC - NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
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An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-6-isopropylnicotinonitrile (CAS No: 108244-44-6) is a halogenated heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a substituted pyridine ring, makes it a valuable intermediate in the synthesis of complex molecular architectures.[2][3] With a molecular formula of C₉H₉ClN₂ and a molecular weight of 180.63 g/mol , this solid compound demands a rigorous and well-informed approach to its handling due to its significant acute toxicity.[1][4]

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for the safe laboratory use of 2-Chloro-6-isopropylnicotinonitrile. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to empower researchers, scientists, and drug development professionals to mitigate risks effectively.

Section 1: Hazard Identification and GHS Classification

The primary and most critical hazard associated with 2-Chloro-6-isopropylnicotinonitrile is its acute oral toxicity.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a substance that can be fatal if ingested. This necessitates stringent controls to prevent any possibility of ingestion.

Table 1: GHS Classification for 2-Chloro-6-isopropylnicotinonitrile | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 3 |


| Danger  | H301: Toxic if swallowed[1][4][5] |

Expert Insight: An "Acute Toxicity, Oral, Category 3" classification indicates a high degree of toxicity.[6] For laboratory personnel, this means that even a small, accidental ingestion of the compound could have severe health consequences. Therefore, policies such as "no eating, drinking, or smoking in the lab" must be strictly enforced, and hand hygiene after handling is non-negotiable.[7]

Section 2: Physicochemical Properties

Understanding the basic properties of a chemical is fundamental to its safe handling.

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 108244-44-6 [1]
Molecular Formula C₉H₉ClN₂ [1][4]
Molecular Weight 180.63 g/mol [1][4]
Appearance Solid
SMILES String CC(C)c1ccc(C#N)c(Cl)n1
Storage Class 6.1C: Combustible, acute toxic Cat. 3 [4]

| Water Hazard Class | WGK 3: Severely hazardous to water |[4] |

Section 3: Chemical Structure

A visual representation of the molecule is crucial for understanding its reactivity and potential interactions.

Caption: Chemical structure of 2-Chloro-6-isopropylnicotinonitrile.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of engineering controls and appropriate PPE. This follows the hierarchy of controls, where engineering solutions are the primary defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The hierarchy of controls prioritizes engineering solutions over PPE.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of 2-Chloro-6-isopropylnicotinonitrile, including weighing and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of any airborne particulates.[8]

    • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air environment.[7]

    • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[9]

  • Personal Protective Equipment (PPE): PPE is a critical last line of defense and must be selected carefully.[10][11]

    • Eye and Face Protection: Chemical splash goggles are mandatory.[11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[7][13]

    • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spills, a chemically resistant apron or coveralls should be considered.[13]

    • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[9]

Section 5: Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

  • Preparation and Pre-Handling Checks:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatula, weigh paper, reaction vessel) inside the fume hood.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

  • Donning PPE:

    • Put on a lab coat, followed by chemical splash goggles.

    • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations within the fume hood.

    • Carefully open the container. Avoid creating dust.[7][9]

    • Use a clean spatula to transfer the required amount of the solid onto a tared weigh paper or into a suitable container.

    • Transfer the weighed solid directly into the reaction vessel.

    • Securely close the primary container immediately after use.

  • Post-Handling and Cleanup:

    • Clean any contaminated equipment and the work surface within the fume hood using an appropriate solvent and waste disposal procedure.

    • Dispose of any contaminated weigh paper or other disposable items in the designated solid hazardous waste container.

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water.[7][9]

Section 6: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]

    • For long-term stability and safety, it is recommended to store the compound under an inert atmosphere and at refrigerated temperatures (2-8°C).[1]

    • The storage area should be secure and locked, accessible only to authorized personnel.[5][14]

  • Incompatible Materials:

    • Keep away from strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[9][16]

Section 7: Emergency Response Protocols

A clear and practiced emergency plan is vital.

SpillResponse Start Chemical Spill Occurs Assess Assess Situation Is there immediate danger? (Fire, Injury, Large Spill) Start->Assess Evacuate Evacuate Area Alert Others & Call EHS Assess->Evacuate Yes MinorSpill Is the spill small & contained and you are trained to clean it? Assess->MinorSpill No End Report Incident Evacuate->End MinorSpill->Evacuate No CleanUp Don appropriate PPE. Contain and absorb the spill. Collect waste in a sealed container. MinorSpill->CleanUp Yes Decontaminate Decontaminate the area and dispose of waste properly. CleanUp->Decontaminate Decontaminate->End

Caption: A decision tree for responding to a chemical spill.

  • In Case of a Spill:

    • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large, uncontained, or if you are unsure how to proceed.

    • Control: Prevent the spill from entering drains.

    • Cleanup (for minor spills by trained personnel only): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[9][17] Place the material into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate: Clean the spill area thoroughly.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[16][18] Seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[18] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[14][16] Seek immediate medical attention.

    • Ingestion: This is a medical emergency. Immediately call a Poison Control Center or physician.[4][5] Rinse the mouth with water. Do NOT induce vomiting.[5][14]

  • In Case of Fire:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

    • Hazards: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[16][19]

    • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][16]

Section 8: Disposal Considerations

2-Chloro-6-isopropylnicotinonitrile and any materials contaminated with it are considered hazardous waste.

  • Procedure:

    • Dispose of waste in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.

    • All disposal must be conducted through an approved waste disposal company and in strict accordance with all local, state, and federal regulations.[5][9]

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Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nicotinonitrile Scaffold - A Privileged Motif in Drug Discovery

The nicotinonitrile (3-cyanopyridine) framework represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents.[1] The inherent electronic properties of the nitrile group, including its capacity to act as a hydrogen bond acceptor and a bioisostere for other functional groups, contribute to its prevalence in clinically successful drugs.[2] Marketed pharmaceuticals such as the kinase inhibitors Bosutinib and Neratinib feature this core structure, highlighting its significance in targeting key cellular signaling pathways.[1] This guide will delve into the putative mechanism of action of a specific derivative, 2-Chloro-6-isopropylnicotinonitrile, leveraging established knowledge of related compounds to propose a scientifically grounded hypothesis for its biological activity. While direct experimental data for this exact molecule is not extensively available in the public domain, by examining the structure-activity relationships of analogous compounds, we can construct a compelling model of its molecular interactions and downstream cellular consequences.

Part 1: A Putative Mechanism of Action - Kinase Inhibition as a Primary Modality

Based on the prevalence of kinase inhibition among bioactive nicotinonitrile derivatives, it is hypothesized that 2-Chloro-6-isopropylnicotinonitrile primarilly functions as a protein kinase inhibitor . Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The chemical architecture of 2-Chloro-6-isopropylnicotinonitrile provides several clues to its potential as a kinase inhibitor:

  • The Nicotinonitrile Core: The pyridine ring can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of a kinase. The nitrile group can act as a key hydrogen bond acceptor, a feature observed in the interaction of other nitrile-containing drugs with their targets.[2]

  • The 2-Chloro Substituent: The presence of a chlorine atom at the 2-position of the pyridine ring is significant. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, in some instances, chloro-substituted heterocycles have been shown to act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, within the target protein.[4] This suggests a potential for either reversible or irreversible inhibition.

  • The 6-Isopropyl Group: The bulky and hydrophobic isopropyl group at the 6-position likely plays a crucial role in defining the selectivity of the compound. This group can occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity and dictating which kinases are targeted.

One potential target for nicotinonitrile derivatives is the Pim-1 kinase , a serine/threonine kinase that is often overexpressed in various cancers and is involved in promoting cell survival and proliferation.[5] Several studies have demonstrated that cyanopyridine derivatives can effectively inhibit Pim-1 kinase.[5] Another possibility is the inhibition of kinases like MSK1 (Mitogen- and stress-activated protein kinase 1) , where chlorocyanopyridine series have been identified as covalent inhibitors.[4]

Proposed Signaling Pathway Perturbation

Assuming 2-Chloro-6-isopropylnicotinonitrile inhibits a pro-proliferative kinase (e.g., Pim-1 or a related kinase), its mechanism would involve the disruption of downstream signaling cascades that are crucial for cancer cell growth and survival.

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Target_Kinase Target Kinase (e.g., Pim-1) Signaling_Cascade->Target_Kinase Activates Downstream_Substrates Downstream Substrates Target_Kinase->Downstream_Substrates Phosphorylates Transcription_Factors Transcription Factors Downstream_Substrates->Transcription_Factors Activate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulate Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Inhibitor 2-Chloro-6-isopropylnicotinonitrile Inhibitor->Target_Kinase Inhibits

Figure 1: Proposed signaling pathway inhibited by 2-Chloro-6-isopropylnicotinonitrile.

Part 2: Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 2-Chloro-6-isopropylnicotinonitrile acts as a kinase inhibitor, a series of well-defined experiments are necessary. These protocols are designed to be self-validating, with each step providing evidence to support or refute the proposed mechanism.

Workflow for Validating Kinase Inhibitory Activity

Validation_Workflow Start Hypothesis: 2-Chloro-6-isopropylnicotinonitrile is a kinase inhibitor Biochemical_Assay Biochemical Kinase Assays (e.g., TR-FRET, Kinase Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Kinome_Profiling Kinome-Wide Selectivity Profiling Determine_IC50->Kinome_Profiling Cell_Based_Assay Cell-Based Assays Kinome_Profiling->Cell_Based_Assay Target_Engagement Target Engagement Assays (e.g., CETSA, Western Blot) Cell_Based_Assay->Target_Engagement Downstream_Signaling Analysis of Downstream Signaling Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Apoptosis) Downstream_Signaling->Phenotypic_Assay Conclusion Mechanism of Action Established Phenotypic_Assay->Conclusion

Figure 2: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory activity of 2-Chloro-6-isopropylnicotinonitrile against a panel of purified kinases.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [6]

  • Reagents and Materials:

    • Purified recombinant target kinase (e.g., Pim-1, MSK1).

    • Biotinylated substrate peptide specific for the kinase.

    • ATP.

    • TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (acceptor).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 384-well low-volume microplates.

    • Plate reader capable of TR-FRET measurements.

  • Procedure:

    • Prepare a serial dilution of 2-Chloro-6-isopropylnicotinonitrile in DMSO.

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase and biotinylated substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm/620 nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Causality and Self-Validation: A dose-dependent decrease in the TR-FRET signal indicates direct inhibition of the kinase. The use of a purified system ensures that the observed effect is not due to off-target effects within a cellular context.

Objective: To assess the effect of 2-Chloro-6-isopropylnicotinonitrile on kinase activity and downstream signaling in a cellular environment.

Methodology: Western Blot Analysis of Phosphorylated Substrates [7]

  • Reagents and Materials:

    • Cancer cell line known to have active signaling through the target kinase (e.g., a hematological malignancy cell line for Pim-1).

    • Cell culture medium and supplements.

    • 2-Chloro-6-isopropylnicotinonitrile.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrate (e.g., anti-phospho-BAD for Pim-1).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blotting apparatus.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 2-Chloro-6-isopropylnicotinonitrile for a specified time (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • A dose-dependent decrease in the phosphorylation of the downstream substrate confirms target engagement and inhibition in a cellular context.

Causality and Self-Validation: Observing a decrease in the phosphorylation of a known downstream substrate of the target kinase provides strong evidence that the compound is inhibiting the kinase's activity within the cell and impacting its signaling pathway.

Objective: To determine the functional consequences of kinase inhibition by 2-Chloro-6-isopropylnicotinonitrile on cancer cell phenotype.

Methodology: Cell Viability Assay (MTT Assay) [8]

  • Reagents and Materials:

    • Cancer cell line.

    • Cell culture medium.

    • 2-Chloro-6-isopropylnicotinonitrile.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of 2-Chloro-6-isopropylnicotinonitrile for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the inhibitor concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Causality and Self-Validation: A dose-dependent decrease in cell viability is consistent with the inhibition of a kinase that is critical for cell survival and proliferation. This links the molecular mechanism to a functional cellular outcome.

Quantitative Data Summary

Assay Parameter Expected Outcome for an Active Compound
Biochemical Kinase Assay IC₅₀Low nanomolar to micromolar range against the target kinase.
Kinome-Wide Profiling Selectivity ScoreHigh selectivity for the target kinase over other kinases.
Western Blot Phospho-substrate levelsDose-dependent decrease in the phosphorylation of the target kinase's substrate.
Cell Viability Assay GI₅₀Potent inhibition of cancer cell growth.

Conclusion

While the precise molecular target of 2-Chloro-6-isopropylnicotinonitrile remains to be definitively elucidated through direct experimental evidence, a strong, scientifically-backed hypothesis points towards its action as a protein kinase inhibitor. The structural features of the molecule, combined with the known activities of related nicotinonitrile derivatives, provide a solid foundation for this proposed mechanism. The detailed experimental protocols outlined in this guide offer a clear and robust pathway for the validation of this hypothesis, from initial biochemical characterization to the assessment of cellular and phenotypic consequences. The successful execution of these experiments will be instrumental in understanding the full therapeutic potential of this and similar compounds in the ongoing quest for novel and effective treatments for a range of human diseases.

References

  • Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.
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  • Al-Warhi, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Scientific Reports, 12(1), 1-20.
  • El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735-10751.
  • Pinto, M. F., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistryOpen, 10(10), 1016-1023.
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Solubility Profile of 2-Chloro-6-isopropylnicotinonitrile in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. A comprehensive understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification processes like crystallization, and formulation development. This technical guide provides a detailed analysis of the predicted solubility of 2-Chloro-6-isopropylnicotinonitrile based on its molecular structure, outlines a robust experimental protocol for its quantitative determination, and presents a logical workflow for solvent screening. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists and researchers working with this compound.

Introduction and Physicochemical Characterization

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. For 2-Chloro-6-isopropylnicotinonitrile, selecting an appropriate solvent is paramount for achieving desired reaction kinetics, controlling impurity profiles, and developing effective purification strategies.

Molecular Structure and Properties

To predict the solubility behavior of 2-Chloro-6-isopropylnicotinonitrile, we must first analyze its molecular structure and key physicochemical properties.

  • Molecular Formula: C₉H₉ClN₂[1]

  • Molecular Weight: 180.63 g/mol [1]

  • CAS Number: 108244-44-6[1]

The structure features a pyridine ring, which is aromatic and can engage in π-π stacking interactions. The key functional groups influencing polarity are:

  • Nitrile Group (-C≡N): A strongly polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Chloro Group (-Cl): An electronegative group that contributes to the molecule's overall dipole moment.

  • Isopropyl Group (-CH(CH₃)₂): A nonpolar, aliphatic group that adds steric bulk and hydrophobicity.

  • Pyridine Nitrogen: A basic nitrogen atom that can act as a hydrogen bond acceptor.

This combination of polar and nonpolar functionalities suggests that 2-Chloro-6-isopropylnicotinonitrile is a molecule of intermediate polarity. The general principle of "like dissolves like" predicts that it will exhibit favorable solubility in solvents of similar polarity.[2][3]

Table 1: Physicochemical Properties of 2-Chloro-6-isopropylnicotinonitrile

PropertyValueSource
CAS Number108244-44-6BLD Pharm[1]
Molecular FormulaC₉H₉ClN₂BLD Pharm[1]
Molecular Weight180.63 g/mol BLD Pharm[1]
AppearanceSolid (Predicted)N/A
Storage ConditionsInert atmosphere, 2-8°CBLD Pharm[1]

Theoretical Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The presence of the polar nitrile group and the pyridine ring suggests solubility in polar aprotic solvents. The nonpolar isopropyl group may enhance solubility in less polar solvents compared to its non-alkylated counterparts. Solubility in highly polar protic solvents like water is expected to be limited.[3][4]

Table 2: Predicted Qualitative Solubility of 2-Chloro-6-isopropylnicotinonitrile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneHighStrong dipole-dipole interactions between the solvent and the nitrile/chloro groups.
Halogenated Dichloromethane (DCM), ChloroformHighFavorable interactions with the chloro- and nitrile-substituted pyridine ring.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighTHF, being more polar, is expected to be a better solvent than diethyl ether.
Esters Ethyl AcetateModerateBalances polar (ester) and nonpolar (alkyl) characteristics, matching the solute.
Alcohols Methanol, Ethanol, IsopropanolModerateCapable of hydrogen bonding with the pyridine and nitrile nitrogens, but the nonpolar isopropyl group may limit high solubility.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateCan engage in π-π stacking with the pyridine ring, but lacks strong polar interactions.
Aliphatic Hydrocarbons Hexanes, HeptaneLowPrimarily nonpolar van der Waals forces are insufficient to overcome the solute's crystal lattice energy.
Water WaterVery LowThe hydrophobic isopropyl group and the overall carbon framework outweigh the polarity of the nitrile group.[4]

Experimental Workflow for Solubility Determination

While predictions are useful for initial screening, precise quantitative solubility data must be determined experimentally. The following workflow provides a systematic approach from qualitative screening to quantitative measurement.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (Shake-Flask Method) start Weigh ~5-10 mg of Compound into a vial add_solvent Add 0.5 mL of selected solvent (e.g., DCM, MeOH, Acetone) start->add_solvent vortex Vortex for 60 seconds at ambient temperature add_solvent->vortex observe Visually observe for complete dissolution vortex->observe soluble Soluble: Proceed to next solvent observe->soluble Yes insoluble Insoluble: Record and proceed to next solvent observe->insoluble No prepare_slurry Prepare a slurry by adding excess solid to a known volume of solvent equilibrate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prepare_slurry->equilibrate check_equilibrium Sample at 24h and 48h. Analyze concentration. Is [C]₂₄h ≈ [C]₄₈h? equilibrate->check_equilibrium check_equilibrium->equilibrate No (Continue Agitation) centrifuge Centrifuge/filter the slurry to separate undissolved solid check_equilibrium->centrifuge Yes (Equilibrium Reached) analyze Dilute supernatant and analyze concentration via calibrated HPLC or UV-Vis method centrifuge->analyze calculate Calculate Solubility (mg/mL) analyze->calculate insoluble->prepare_slurry For quantitative data

Caption: Experimental workflow for solubility assessment.

Detailed Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic equilibrium solubility.[2] Its reliability stems from ensuring the system reaches a true equilibrium state, providing data that is crucial for thermodynamic modeling and process design.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the concentration of the dissolved solute in the liquid phase to reach a constant, maximum value. This concentration is the equilibrium solubility.

Materials and Equipment
  • 2-Chloro-6-isopropylnicotinonitrile (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess of solid 2-Chloro-6-isopropylnicotinonitrile to a pre-weighed glass vial. An amount that is at least 2-3 times the expected solubility is recommended. If unknown, start with ~20 mg.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a moderate speed (e.g., 150 rpm) for 24 hours.

    • Causality Check: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures continuous interaction between the solid and solvent, facilitating the dissolution process.

  • Equilibrium Verification (Self-Validating Step): After 24 hours, pause agitation and allow the solid to settle. Carefully withdraw a small aliquot of the supernatant, filter it, and analyze its concentration (see step 6). Resume agitation for another 12-24 hours and repeat the sampling and analysis. Equilibrium is confirmed if the two concentration measurements are within an acceptable margin of error (e.g., <5%).

    • Trustworthiness: This step is crucial to ensure that the measured solubility is the true thermodynamic value and not a kinetically limited one.

  • Sample Isolation: Once equilibrium is confirmed, remove the vial from the shaker and let it stand at the experimental temperature for 30 minutes. Centrifuge the vial to pellet the remaining solid. Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration and Dilution: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates. Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of 2-Chloro-6-isopropylnicotinonitrile in the original saturated solution by applying the dilution factor.

Data Summary and Safety

Recording Experimental Data

All experimentally determined solubility data should be recorded systematically.

Table 3: Experimental Solubility Data for 2-Chloro-6-isopropylnicotinonitrile at 25°C

SolventDielectric Constant¹Solubility (mg/mL)Solubility (mol/L)Observations
Acetonitrile36.6TBDTBDColorless solution
Dichloromethane9.1TBDTBD
Ethyl Acetate6.0TBDTBD
Methanol32.7TBDTBD
Tetrahydrofuran7.5TBDTBD
Toluene2.4TBDTBD
Heptane1.9TBDTBDInsoluble
Water80.1TBDTBDInsoluble
¹ Values are approximate and sourced from standard chemical literature.[5]
TBD: To Be Determined experimentally.
Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable.

  • Solvent Handling: Organic solvents pose various risks, including flammability, toxicity, and volatility.[8] Always work in a well-ventilated fume hood, away from ignition sources.[8] Consult the Safety Data Sheet (SDS) for each specific solvent before use.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-6-isopropylnicotinonitrile. By combining theoretical predictions based on molecular structure with a rigorous, self-validating experimental protocol, researchers can generate the reliable data needed for successful process development, purification, and formulation. The presented workflow emphasizes scientific integrity and safety, enabling drug development professionals to confidently handle this compound and make informed decisions in their research endeavors.

References

  • Nanjing Finechem Holding Co.,Limited. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3. Available from: [Link]

  • Google Patents. WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.
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  • Google Patents. US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile.
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  • PubChem. 2-Chloro-6-isopropylphenol. Available from: [Link]

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2-Chloro-6-isopropylnicotinonitrile spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-isopropylnicotinonitrile

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of development. 2-Chloro-6-isopropylnicotinonitrile, a substituted pyridine derivative, represents a class of chemical building blocks whose utility is contingent upon verifiable purity and structural integrity. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound.

As experimental spectra for many specialized reagents are not always publicly disseminated, this document leverages foundational principles of spectroscopy and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-chloro-6-isopropylnicotinonitrile. This predictive approach serves as a robust framework for researchers to validate their own experimental findings. The methodologies and interpretations presented herein are grounded in established scientific literature, ensuring a high degree of technical accuracy and trustworthiness for professionals in drug discovery and chemical synthesis.

Molecular Structure and Spectroscopic Overview

The structure of 2-chloro-6-isopropylnicotinonitrile (Empirical Formula: C₉H₉ClN₂) contains several key features that give rise to a distinct spectroscopic profile. The strategic placement of a chloro group, an isopropyl group, and a nitrile group on the pyridine ring creates an asymmetric molecule, which is crucial for NMR analysis.

Molecular Structure for NMR Assignment

Caption: Numbered structure of 2-chloro-6-isopropylnicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-chloro-6-isopropylnicotinonitrile, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule ensures that all protons are chemically distinct, leading to a predictable number of signals. The analysis considers chemical shift (δ), multiplicity, and integration.

  • Expertise & Causality: The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom will deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating isopropyl group will have a milder shielding effect. Spin-spin coupling will follow the n+1 rule, where adjacent non-equivalent protons split a signal into n+1 peaks.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
Isopropyl -CH₃ (x2)~ 1.3Doublet (d)6HThese six protons are equivalent and are coupled to the single methine proton (n=1), resulting in a doublet. Their aliphatic nature places them far upfield.
Isopropyl -CH~ 3.2Septet (sept)1HThis methine proton is coupled to the six equivalent methyl protons (n=6), leading to a septet. It is deshielded by its proximity to the aromatic ring.[1]
Aromatic H-4~ 7.8Doublet (d)1HThis proton is on the pyridine ring and is coupled to H-5. Its position relative to the electron-withdrawing nitrile and chloro groups causes a significant downfield shift.
Aromatic H-5~ 7.4Doublet (d)1HThis proton is coupled to H-4. It is generally expected to be upfield relative to H-4 due to being further from the strongly withdrawing nitrile group.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-6-isopropylnicotinonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent peaks must not obscure signals of interest.[2]

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal resolution.[3]

  • Data Acquisition: Acquire the spectrum at room temperature (298 K). Use a standard pulse sequence. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the signals to determine the relative proton ratios.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[4][5]

  • Expertise & Causality: The sp²-hybridized carbons of the pyridine ring will appear significantly downfield compared to the sp³-hybridized carbons of the isopropyl group. The carbon attached to the chlorine (C2) and the nitrile carbon (C3-CN) will be strongly influenced by the electronegativity and anisotropy of these groups, respectively.[6][7]

Carbon Assignment Predicted δ (ppm) Justification
Isopropyl -CH₃ (x2)~ 22Standard chemical shift for aliphatic methyl carbons.
Isopropyl -CH~ 35Aliphatic methine carbon, shifted slightly downfield by the attached aromatic ring.
Nitrile -C≡N~ 117The sp-hybridized carbon of a nitrile group typically appears in this region.
Aromatic C5~ 122Aromatic carbon with an attached proton.
Aromatic C3~ 130Aromatic carbon adjacent to the nitrile group.
Aromatic C4~ 140Aromatic carbon with an attached proton, influenced by adjacent substituents.
Aromatic C2~ 152Carbon directly bonded to the electronegative chlorine atom, causing a strong downfield shift.
Aromatic C6~ 165Carbon bonded to the isopropyl group and adjacent to the ring nitrogen, resulting in a downfield shift.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%), so a slightly more concentrated sample (15-25 mg) may be beneficial.[4]

  • Instrument Setup: Record on the same spectrometer, tuning to the ¹³C frequency (e.g., ~100 MHz on a 400 MHz instrument).

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence to simplify the spectrum, ensuring each unique carbon appears as a singlet.[5] A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (e.g., CDCl₃ at δ ≈ 77.16 ppm) can be used as an internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.[8]

  • Expertise & Causality: The polarity and strength of a bond dictate the energy (and thus wavenumber) of its vibration. The C≡N triple bond of the nitrile group is a particularly strong and polar bond, giving rise to a sharp, intense absorption in a relatively clean region of the spectrum, making it a powerful diagnostic peak.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
2970-2870Isopropyl C-HStretchingMedium-Strong
2230-2220Nitrile C≡NStretchingStrong, Sharp
1600-1450Aromatic C=C / C=NRing StretchingMedium (multiple bands)
1470-1450Isopropyl C-HBendingMedium
800-700C-ClStretchingStrong
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber first.

    • Scan the sample, typically over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Caption: General workflow for spectroscopic sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

  • Expertise & Causality: Upon ionization (typically via electron impact, EI), the molecule will form a molecular ion (M⁺). The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), will produce a characteristic M⁺ and M+2 peak pattern in an approximate 3:1 ratio. The weakest bonds in the molecule are prone to breaking, leading to predictable fragment ions.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight is 180.63 g/mol . The spectrum will show a peak at m/z 180 (corresponding to C₉H₉³⁵ClN₂) and a smaller peak at m/z 182 (C₉H₉³⁷ClN₂) in a ~3:1 intensity ratio.

  • Key Fragmentation Pathways:

    • [M - 15]⁺: Loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a cation at m/z 165/167. This is a very common fragmentation for isopropyl-substituted compounds.

    • [M - 43]⁺: Loss of the entire isopropyl radical (•CH(CH₃)₂) to give a fragment at m/z 137/139.

    • [M - 27]⁺: Loss of HCN from the nitrile group, a characteristic fragmentation for aromatic nitriles, leading to a fragment at m/z 153/155.

fragmentation M [M]⁺˙ m/z 180/182 M_minus_15 [M-15]⁺ m/z 165/167 M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ m/z 137/139 M->M_minus_43 - •C₃H₇ M_minus_27 [M-27]⁺˙ m/z 153/155 M->M_minus_27 - HCN

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion pump.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a reproducible spectrum.

  • Analysis: Detect the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the resulting mass-to-charge (m/z) spectrum to identify the molecular ion and characteristic fragment ions.

Integrated Spectroscopic Profile: A Summary

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer definitive proof of identity.

Technique Key Predicted Feature Structural Information Confirmed
¹H NMR Four distinct signals with 6:1:1:1 integration; characteristic doublet/septet for isopropyl group.Presence and connectivity of the isopropyl group; substitution pattern on the pyridine ring.
¹³C NMR Eight unique carbon signals, including one nitrile carbon (~117 ppm) and one carbon attached to Cl (~152 ppm).Confirms the complete carbon skeleton and the presence of all functional groups.
IR Strong, sharp absorption at ~2225 cm⁻¹.Unambiguous presence of the nitrile (C≡N) functional group.
MS Molecular ion peaks at m/z 180/182 in a ~3:1 ratio; fragmentation at [M-15].Confirms molecular weight, elemental formula (presence of one Cl atom), and the isopropyl moiety.

This comprehensive spectroscopic profile provides a robust and reliable fingerprint for the verification of 2-chloro-6-isopropylnicotinonitrile, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

  • Gökce, H., et al. (2016). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Available at: [Link]

  • SpectraBase. 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-chloropropane. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • The Royal Society of Chemistry. (2016). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Supporting Information. Available at: [Link]

  • National Institutes of Health. (2011). 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloro-2-methylpropane. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 2-chloropropane. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

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An In-depth Technical Guide to 2-Chloro-6-isopropylnicotinonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern synthetic chemistry, the strategic importance of functionalized heterocyclic compounds cannot be overstated. Among these, pyridine-based molecules, and specifically nicotinonitrile derivatives, have emerged as privileged scaffolds in the design and synthesis of a wide array of biologically active molecules. This guide delves into the technical intricacies of a particularly valuable, yet modestly documented, member of this family: 2-Chloro-6-isopropylnicotinonitrile. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its growing presence as a key intermediate in patent literature and chemical catalogs signifies its importance as a versatile building block. This document, therefore, aims to provide a comprehensive technical overview, synthesizing available data with expert insights to illuminate its synthesis, chemical behavior, and burgeoning applications for researchers, scientists, and professionals in drug development and agrochemical research.

The Chemical Identity of 2-Chloro-6-isopropylnicotinonitrile

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative characterized by a chlorine atom at the 2-position, an isopropyl group at the 6-position, and a nitrile functional group at the 3-position of the pyridine ring.

Identifier Value
IUPAC Name 2-chloro-6-isopropylpyridine-3-carbonitrile
CAS Number 108244-44-6
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Appearance White to off-white solid
SMILES CC(C)c1ccc(C#N)c(Cl)n1

The unique arrangement of these functional groups imparts a specific reactivity profile to the molecule, making it a valuable synthon for further chemical transformations. The electron-withdrawing nature of the nitrile and the chloro groups influences the electron density of the pyridine ring, while the isopropyl group provides steric bulk and lipophilicity.

A Deduced History and Emergence in Synthetic Chemistry

A precise timeline for the discovery and initial synthesis of 2-Chloro-6-isopropylnicotinonitrile is not prominently documented in scientific literature. Its emergence is likely intertwined with the broader exploration of substituted nicotinonitriles as valuable intermediates in the latter half of the 20th century. The development of synthetic methodologies for 2-chloronicotinic acid and its derivatives, key precursors for many nicotinonitrile compounds, paved the way for the synthesis of a diverse range of analogs.

The presence of 2-Chloro-6-isopropylnicotinonitrile in the product catalogs of specialty chemical suppliers and its citation in recent patent literature, for instance, a Chinese patent (CN115867541A) which utilizes it as a starting material, indicate its established role as a commercially available and synthetically useful intermediate.[1] Its history is therefore one of quiet integration into the synthetic chemist's toolbox, valued for its utility rather than a landmark discovery.

Synthesis and Manufacturing: A Mechanistic Perspective

Conceptual Synthetic Workflow

The synthesis would likely commence from a readily available starting material, such as a substituted pyridine N-oxide, and proceed through a series of functional group transformations.

G A Substituted Pyridine Precursor B Chlorination A->B e.g., POCl3 C Introduction of Nitrile Group B->C e.g., Dehydration of amide or Sandmeyer reaction D Final Product: 2-Chloro-6-isopropylnicotinonitrile C->D

Caption: Conceptual workflow for the synthesis of 2-Chloro-6-isopropylnicotinonitrile.

Plausible Step-by-Step Synthesis Protocol (Based on Analogy)

The following protocol is a representative, generalized procedure based on well-established methods for the synthesis of similar 2-chloronicotinonitrile derivatives.

  • Step 1: Synthesis of a 6-isopropyl-2-pyridone Precursor: This can often be achieved through a condensation reaction involving an appropriate B-ketoester and an amine, followed by cyclization.

  • Step 2: Chlorination of the Pyridone: The 2-pyridone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to introduce the chlorine atom at the 2-position. This is a standard and effective method for converting pyridones to their corresponding 2-chloro derivatives.

  • Step 3: Introduction of the Nitrile Group:

    • Method A: From a Carboxylic Acid Derivative: If the precursor has a carboxylic acid or amide group at the 3-position, the nitrile can be introduced via dehydration of the corresponding amide using reagents like phosphorus oxychloride or trifluoroacetic anhydride.

    • Method B: From an Amine (Sandmeyer Reaction): If the precursor is a 3-amino-2-chloro-6-isopropylpyridine, the nitrile group can be introduced via a Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid, followed by reaction with a cyanide salt (e.g., CuCN).

The purification of the final product would typically involve crystallization or chromatography to achieve the desired purity for subsequent applications.

Applications in Drug Discovery and Agrochemicals

The true value of 2-Chloro-6-isopropylnicotinonitrile lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nicotinonitrile scaffold is a common feature in a variety of biologically active compounds.[2][3][4][5][6]

Role as a Key Building Block in Medicinal Chemistry

The reactivity of the chlorine atom at the 2-position and the nitrile group allows for a wide range of chemical modifications, making 2-Chloro-6-isopropylnicotinonitrile an attractive starting point for the synthesis of drug candidates.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse side chains and the construction of more complex molecular architectures.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.

These transformations enable medicinal chemists to systematically modify the structure of the molecule to optimize its biological activity, pharmacokinetic properties, and safety profile. Nicotinonitrile derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[2][4]

G A 2-Chloro-6-isopropylnicotinonitrile B Nucleophilic Substitution (at C2-Cl) A->B C Nitrile Group Transformation A->C D Diverse Biologically Active Molecules B->D C->D

Caption: Key reaction pathways for derivatization of 2-Chloro-6-isopropylnicotinonitrile.

Potential in Agrochemical Synthesis

The pyridine ring is a core component of many successful pesticides.[7] Substituted nicotinonitriles have been explored for their potential as herbicides, insecticides, and fungicides. The structural motifs present in 2-Chloro-6-isopropylnicotinonitrile can be found in various patented agrochemical compounds, suggesting its utility in the development of new crop protection agents. The combination of a halogenated pyridine ring and a nitrile group can contribute to the desired bioactivity and metabolic stability of these molecules.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2-Chloro-6-isopropylnicotinonitrile. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

Hazard Class Description
Acute Toxicity, Oral Category 3
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

2-Chloro-6-isopropylnicotinonitrile stands as a testament to the utility-driven evolution of chemical intermediates. While its formal discovery may not be a celebrated event, its value is evident in its application as a versatile building block in the synthesis of complex molecules with potential biological activity. For researchers in drug discovery and agrochemical development, this compound offers a readily accessible and highly functionalized scaffold for the exploration of new chemical space. As the demand for novel pharmaceuticals and crop protection agents continues to grow, the importance of such well-designed, synthetically tractable intermediates is only set to increase. Further exploration of the reactivity and applications of 2-Chloro-6-isopropylnicotinonitrile will undoubtedly lead to the discovery of new and valuable molecules.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences. [Link]

  • Hassan, H. A. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]

  • CN115867541A - Aminopyrimidone derivatives.
  • A Review on The Chemistry of Nicotinonitriles and Their applications. (2025). ResearchGate. [Link]

  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: A Strategic Synthesis of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-6-isopropylnicotinonitrile, a valuable heterocyclic building block for pharmaceutical and agrochemical research. We present a robust and efficient two-step synthetic pathway commencing from a readily available nicotinic acid derivative. The strategy hinges on the preparation of a key intermediate, 2,6-dichloronicotinonitrile, followed by a highly regioselective nucleophilic aromatic substitution (SNAr) with an isopropyl Grignard reagent. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for troubleshooting and optimization.

Introduction: The Strategic Value of Substituted Nicotinonitriles

Nicotinonitrile scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 2-Chloro-6-isopropylnicotinonitrile, featuring a reactive chlorine atom for further functionalization, a nitrile group, and a lipophilic isopropyl moiety, makes it a highly versatile intermediate. The primary challenge in its synthesis lies in achieving precise regiochemical control on the pyridine ring. The methodology detailed herein addresses this challenge by leveraging the inherent electronic properties of a dichlorinated precursor to direct the selective installation of the isopropyl group.

Overall Synthetic Strategy

The synthesis is executed in two principal stages, starting from the commercially available 2,6-Dichloronicotinamide. The first stage involves the dehydration of the amide to form the crucial intermediate, 2,6-dichloronicotinonitrile. The second stage is the cornerstone of this methodology: a regioselective Grignard reaction that preferentially substitutes the chlorine atom at the C6 position.

G A 2,6-Dichloronicotinamide B Intermediate: 2,6-Dichloronicotinonitrile A->B Step 1: Dehydration (POCl₃) C Target: 2-Chloro-6-isopropylnicotinonitrile B->C Step 2: Regioselective S_NAr (i-PrMgBr)

Diagram 1: Overall two-step synthesis pathway.

Part I: Synthesis of Key Intermediate: 2,6-Dichloronicotinonitrile

A. Rationale and Mechanistic Insight

The conversion of a primary amide to a nitrile is a classic dehydration reaction. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this transformation. The reaction proceeds via the activation of the amide oxygen by the electrophilic phosphorus center, forming a highly reactive intermediate. Subsequent elimination, often facilitated by a base (or through autocatalysis), leads to the formation of the nitrile triple bond. This method is high-yielding and the excess POCl₃ can be easily removed in vacuo.[1]

B. Detailed Experimental Protocol 1

Objective: To synthesize 2,6-Dichloronicotinonitrile from 2,6-Dichloronicotinamide.

Materials & Equipment:

Reagent/Material Grade Supplier Quantity
2,6-Dichloronicotinamide ≥97% Commercial 10.0 g (52.3 mmol)
Phosphorus Oxychloride (POCl₃) ≥99% Commercial 50 mL
Dichloromethane (DCM) Anhydrous Commercial 150 mL
Saturated aq. K₂CO₃ Reagent In-house 100 mL
Anhydrous Na₂SO₄ Reagent Commercial ~10 g
Round-bottom flask (250 mL) - - 1
Reflux condenser & drying tube - - 1
Magnetic stirrer & stir bar - - 1
Heating mantle - - 1
Rotary evaporator - - 1

| Separatory funnel (250 mL) | - | - | 1 |

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a CaSO₄ drying tube), add 2,6-dichloronicotinamide (10.0 g, 52.3 mmol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (50 mL) to the flask.

  • Heating: Heat the mixture to 80 °C using a heating mantle and stir for 24 hours. The reaction should become a clear solution.

  • Work-up (Quench): After 24 hours, cool the reaction to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • Extraction: Dilute the crude residue with dichloromethane (100 mL). Transfer the solution to a separatory funnel and carefully wash it sequentially with saturated aqueous K₂CO₃ (2 x 50 mL) and distilled water (50 mL). Caution: Quenching can be exothermic and may release gas.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the product.

C. Expected Results & Characterization
ParameterExpected Value
Yield 85-95%
Appearance Off-white to light yellow solid
¹H NMR (CDCl₃, 300 MHz) δ 7.95 (d, J=8.1 Hz, 1H), 7.43 (d, J=8.1 Hz, 1H)[1]
MS (ESI) [M+H]⁺ = 172.9 (for C₆H₂Cl₂N₂)[1]

Part II: Regioselective Synthesis of 2-Chloro-6-isopropylnicotinonitrile

A. Rationale and Regioselectivity

The core of this synthesis is the selective replacement of one chlorine atom. In 2,6-dichloronicotinonitrile, both the C2 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, the powerful electron-withdrawing nitrile group (-CN) at the C3 position exerts its influence primarily through resonance. It strongly activates the para position (C6) for nucleophilic aromatic substitution by stabilizing the negative charge in the Meisenheimer intermediate. This electronic preference makes the C6 position significantly more electrophilic than the C2 position, directing the attack of the Grignard reagent to achieve high regioselectivity.

Low reaction temperatures (e.g., -78 °C) are critical to minimize side reactions and prevent potential attack at the nitrile carbon, which becomes more competitive at higher temperatures.[2]

B. Detailed Experimental Protocol 2

Objective: To synthesize 2-Chloro-6-isopropylnicotinonitrile via a regioselective Grignard reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification prep1 Flame-dry glassware under vacuum prep2 Backfill with Argon/Nitrogen prep1->prep2 prep3 Add 2,6-dichloronicotinonitrile & anhydrous THF prep2->prep3 react1 Cool solution to -78 °C (Dry Ice/Acetone Bath) prep3->react1 react2 Add Isopropylmagnesium Bromide (1.1 eq) dropwise via syringe react1->react2 react3 Stir at -78 °C for 2h react2->react3 react4 Allow to warm slowly to 0 °C react3->react4 workup1 Quench with sat. aq. NH₄Cl react4->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Diagram 2: Experimental workflow for the Grignard reaction.

Materials & Equipment:

Reagent/Material Grade Supplier Quantity
2,6-Dichloronicotinonitrile As synthesized - 8.0 g (46.2 mmol)
Isopropylmagnesium Bromide 1.0 M in THF Commercial 51 mL (50.8 mmol)
Tetrahydrofuran (THF) Anhydrous Commercial 200 mL
Saturated aq. NH₄Cl Reagent In-house 100 mL
Ethyl Acetate (EtOAc) Reagent Commercial 300 mL
Brine Reagent In-house 100 mL
Anhydrous Na₂SO₄ Reagent Commercial ~15 g
Silica Gel 230-400 mesh Commercial As needed
3-Neck round-bottom flask (500 mL) - - 1
Syringes and needles - - Various
Low-temperature thermometer - - 1

| Dry ice / Acetone bath | - | - | 1 |

Procedure:

  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask fitted with a thermometer, a rubber septum, and a nitrogen/argon inlet. Allow it to cool to room temperature under an inert atmosphere.

  • Initial Solution: To the flask, add 2,6-dichloronicotinonitrile (8.0 g, 46.2 mmol) and anhydrous THF (150 mL) via syringe. Stir until all the solid dissolves.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add isopropylmagnesium bromide solution (51 mL of 1.0 M solution, 50.8 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. After this period, remove the cooling bath and allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (100 mL) while stirring at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to afford the pure product.

C. Expected Results & Characterization
ParameterExpected Value
Yield 70-85%
Appearance White to pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ 7.71 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.25 (sept, J=6.9 Hz, 1H), 1.30 (d, J=6.9 Hz, 6H)
MS (ESI) [M+H]⁺ = 195.1 (for C₉H₉ClN₂)

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Grignard Reagents: Extremely reactive with water, alcohols, and other protic sources. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent or solvent from a sealed, new container.

  • Low Temperatures: Use caution when handling dry ice and acetone. Wear cryogenic gloves to prevent frostbite.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; insufficient heating time or temperature.Increase reaction time to 30 hours or temperature to 90 °C. Ensure POCl₃ is not from an old, partially hydrolyzed bottle.
Low yield in Step 2 Grignard reagent was quenched by moisture or air; impure Grignard reagent.Ensure all glassware is perfectly dry and the reaction is under a positive pressure of inert gas. Use a freshly opened or titrated solution of the Grignard reagent.
Formation of di-isopropyl byproduct Reaction temperature was too high during Grignard addition.Maintain strict temperature control at -78 °C during addition. Add the Grignard reagent more slowly.
Recovery of starting material in Step 2 Insufficient Grignard reagent added; low reactivity.Use 1.2-1.5 equivalents of the Grignard reagent. After stirring at -78 °C, allow the reaction to warm to 0 °C or room temperature for several hours before quenching.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing 2-Chloro-6-isopropylnicotinonitrile. By employing a straightforward dehydration followed by a highly regioselective Grignard reaction, this protocol offers high yields and excellent control over the final product's structure. This methodology should prove valuable for researchers requiring access to this and other similarly substituted pyridine building blocks for discovery programs in chemistry, biology, and materials science.

References

  • Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Master Organic Chemistry. (2012). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Welch, C. J., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

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The Strategic Utility of 2-Chloro-6-isopropylnicotinonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Halogenated Pyridine in Targeted Therapy

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties.[1] Among the vast arsenal of halogenated building blocks, 2-Chloro-6-isopropylnicotinonitrile has emerged as a particularly valuable intermediate. Its true significance is exemplified by its role as a key precursor in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.[2][3][]

This document serves as a comprehensive guide to the application of 2-Chloro-6-isopropylnicotinonitrile in medicinal chemistry. We will delve into its synthesis, reactivity, and, most critically, its application in the construction of complex therapeutic agents, with a focus on the synthesis of Acalabrutinib. The protocols and insights provided herein are designed to empower researchers to leverage the unique chemical attributes of this versatile building block in their own drug discovery endeavors.

Physicochemical Properties and Reactivity Profile

2-Chloro-6-isopropylnicotinonitrile is a crystalline solid at room temperature. Its molecular structure, featuring a pyridine ring substituted with a chloro, an isopropyl, and a cyano group, dictates its reactivity. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). More importantly, the chloro group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are pivotal in modern drug synthesis.

PropertyValue
Molecular Formula C9H9ClN2
Molecular Weight 180.64 g/mol
CAS Number 108244-44-6
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents such as THF, DMF, and DMSO

The Role of 2-Chloro-6-isopropylnicotinonitrile in Acalabrutinib: A Structure-Activity Relationship (SAR) Perspective

Acalabrutinib was designed to be a more selective BTK inhibitor than its predecessor, ibrutinib, thereby minimizing off-target effects and improving its safety profile.[2][5] The 2-Chloro-6-isopropylnicotinonitrile fragment is a key component of the molecule that contributes to its high potency and selectivity. The N-(pyridin-2-yl)benzamide group of Acalabrutinib binds deeply within the hydrophobic back pocket of the BTK active site, making extensive contacts with the enzyme's side chains.[6] While the entire molecular architecture contributes to this binding, the strategic placement of substituents on the pyridine ring, originating from 2-Chloro-6-isopropylnicotinonitrile, is crucial for optimizing these interactions. The isopropyl group, for instance, can engage in favorable van der Waals interactions within the binding pocket, enhancing the overall affinity of the inhibitor.

graph "Acalabrutinib_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; Acalabrutinib [image="https://upload.wikimedia.org/wikipedia/commons/thumb/c/c1/Acalabrutinib_structure.svg/1200px-Acalabrutinib_structure.svg.png", label=""]; label="Chemical structure of Acalabrutinib"; }

Synthesis of 2-Chloro-6-isopropylnicotinonitrile: A General Protocol

Protocol 1: Synthesis of 2-Chloro-6-isopropylnicotinonitrile

Materials:

  • 2-Hydroxy-6-isopropylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or other suitable base)

  • Toluene (or other suitable high-boiling solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-hydroxy-6-isopropylnicotinonitrile (1.0 eq) in toluene, add N,N-dimethylaniline (1.2 eq).

  • Slowly add phosphorus oxychloride (2.0 eq) to the mixture at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-6-isopropylnicotinonitrile.

graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Synthesis of 2-Chloro-6-isopropylnicotinonitrile.

Application in Cross-Coupling Reactions: Building the Core of Acalabrutinib

The true utility of 2-Chloro-6-isopropylnicotinonitrile in medicinal chemistry lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.

Suzuki-Miyaura Coupling: Formation of a C-C Bond

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] In the context of Acalabrutinib synthesis, this reaction is employed to couple the 2-Chloro-6-isopropylnicotinonitrile core with a suitable boronic acid or ester derivative.

Materials:

  • 2-Chloro-6-isopropylnicotinonitrile

  • Arylboronic acid or pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 2-Chloro-6-isopropylnicotinonitrile (1.0 eq), the arylboronic acid or pinacol ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination is another indispensable tool in the medicinal chemist's toolbox, enabling the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Materials:

  • 2-Chloro-6-isopropylnicotinonitrile

  • Amine (e.g., aniline, a heterocyclic amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (0.02 eq) and the ligand (0.04 eq).

  • Add the solvent, followed by 2-Chloro-6-isopropylnicotinonitrile (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Buchwald-Hartwig Amination Workflow.

Conclusion

2-Chloro-6-isopropylnicotinonitrile is a testament to the profound impact that a well-designed building block can have on the trajectory of drug discovery. Its strategic deployment in the synthesis of Acalabrutinib underscores the importance of leveraging modern synthetic methodologies to create highly selective and effective therapeutic agents. The protocols and insights presented in this guide are intended to facilitate the broader application of this versatile intermediate, empowering researchers to explore new chemical space and develop the next generation of targeted therapies. As our understanding of disease biology continues to evolve, the demand for such enabling chemical tools will undoubtedly continue to grow, solidifying the role of molecules like 2-Chloro-6-isopropylnicotinonitrile at the forefront of medicinal chemistry.

References

  • Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252. [Link]

  • Joseph, R. E., et al. (2020). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS ONE, 15(9), e0238761. [Link]

  • Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 9(1), 21. [Link]

  • PubChem. (n.d.). Acalabrutinib. National Center for Biotechnology Information. [Link]

  • Patel, V., et al. (2017). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. The New England Journal of Medicine, 376(7), 637-647. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2-CHLORONICOTINONITRILE. [Link]

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 374(4), 323-332. [Link]

  • Google Patents. (n.d.). Processes to produce acalabrutinib.
  • Jesmin, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Laulhé, S., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443. [Link]

  • PubChem. (n.d.). 2-Chloro-6-isopropylnicotinonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Application Note: 2-Chloro-6-isopropylnicotinonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinonitrile derivatives are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Among the vast array of nicotinonitrile building blocks, 2-chloro-6-isopropylnicotinonitrile stands out as a particularly versatile precursor. Its unique combination of reactive sites—a labile chlorine atom at the 2-position, a modifiable nitrile group, and an isopropyl group that enhances solubility and modulates electronic properties—makes it an ideal starting point for the synthesis of diverse compound libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-chloro-6-isopropylnicotinonitrile in the synthesis of novel compounds, with a special focus on the generation of potential kinase inhibitors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety requirements of a starting material is paramount for successful and safe experimentation. The key properties of 2-chloro-6-isopropylnicotinonitrile are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Appearance Solid
CAS Number 108244-44-6
InChI Key KZXQCYPAMGNZPE-UHFFFAOYSA-N

Safety and Handling: 2-Chloro-6-isopropylnicotinonitrile is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Reactivity and Synthetic Potential

The synthetic utility of 2-chloro-6-isopropylnicotinonitrile stems from the distinct reactivity of its functional groups. The pyridine ring is electron-deficient, which activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The nitrile group offers a handle for conversion into other important functional groups like amides and carboxylic acids.

Diagram of Core Reactivity

Core_Reactivity Core Reactivity of 2-Chloro-6-isopropylnicotinonitrile A 2-Chloro-6-isopropylnicotinonitrile B Palladium-Catalyzed Cross-Coupling Reactions A->B Pd(0) catalyst C Nucleophilic Aromatic Substitution (SNAr) A->C Nucleophile D Nitrile Group Transformations A->D H₂O, acid/base B1 Suzuki-Miyaura Coupling (C-C bond formation) B->B1 B2 Buchwald-Hartwig Amination (C-N bond formation) B->B2 B3 Sonogashira Coupling (C-C bond formation) B->B3 C1 Amination C->C1 C2 Alkoxylation/Thiolation C->C2 D1 Hydrolysis to Amide D->D1 D2 Hydrolysis to Carboxylic Acid D->D2

Caption: Key reaction pathways for 2-chloro-6-isopropylnicotinonitrile.

Protocols for Key Synthetic Transformations

The following protocols are representative examples of how 2-chloro-6-isopropylnicotinonitrile can be functionalized. These protocols are based on well-established methodologies for 2-chloropyridines and have been adapted for this specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2][3] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.[4]

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (mmol)Eq.
2-Chloro-6-isopropylnicotinonitrile180.631.01.0
Arylboronic acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-6-isopropylnicotinonitrile (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-isopropylnicotinonitrile.

Scientist's Notes:

  • Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources and ligands, such as Pd(OAc)₂ with SPhos or XPhos, can be screened for improved yields, especially with challenging substrates.

  • Base Selection: Potassium carbonate is a common and effective base. For base-sensitive substrates, weaker bases like KF can be considered, though this may require higher temperatures or more active catalyst systems. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive aryl chlorides.

  • Solvent System: A mixture of an organic solvent and water is crucial for dissolving both the organic and inorganic reagents. Toluene/water or DME/water are also common solvent systems.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other amino-heterocycles.[5][6][7][8] This reaction is instrumental in synthesizing kinase inhibitors where an amino linkage to the pyridine core is required for binding to the kinase active site.[9]

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (mmol)Eq.
2-Chloro-6-isopropylnicotinonitrile180.631.01.0
Amine (primary or secondary)-1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.620.040.04
NaOtBu96.101.41.4
Anhydrous Toluene-5 mL-

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add 2-chloro-6-isopropylnicotinonitrile (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-isopropylnicotinonitrile derivative.

Scientist's Notes:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides. Bulky, electron-rich ligands like Xantphos, RuPhos, or BrettPhos are often necessary to facilitate the catalytic cycle.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in this reaction. For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures and more active catalyst systems.

  • Inert Atmosphere: Strict exclusion of oxygen is crucial as the active Pd(0) catalyst is susceptible to oxidation.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[10][11] These alkynyl-substituted nicotinonitriles can serve as versatile intermediates for further transformations or as part of the final bioactive molecule.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (mmol)Eq.
2-Chloro-6-isopropylnicotinonitrile180.631.01.0
Terminal alkyne-1.21.2
PdCl₂(PPh₃)₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.195 mL-
Anhydrous THF-5 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-6-isopropylnicotinonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-6-isopropylnicotinonitrile.

Scientist's Notes:

  • Copper Co-catalyst: The copper(I) salt is crucial for the catalytic cycle. It is important to use a fresh, high-purity source of CuI.

  • Base and Solvent: Triethylamine often serves as both the base and a solvent. Other amine bases like diisopropylethylamine (DIPEA) can also be used.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring specific palladium catalysts and ligands.

Protocol 4: Hydrolysis of the Nitrile Group to an Amide

The nitrile group can be hydrolyzed to a primary amide under acidic or basic conditions.[12][13][14][15][16] The resulting nicotinamide scaffold is a common feature in many bioactive molecules, including kinase inhibitors.[4]

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (mmol)Eq.
2-Substituted-6-isopropylnicotinonitrile-1.01.0
Concentrated H₂SO₄98.08--
Water18.02--

Procedure:

  • To a round-bottom flask, add the 2-substituted-6-isopropylnicotinonitrile (1.0 mmol).

  • Carefully add concentrated sulfuric acid (2 mL) with cooling in an ice bath.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The product will often precipitate out of solution. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Collect the solid by filtration or separate the organic layer.

  • Dry the product to yield the desired 2-substituted-6-isopropylnicotinamide.

Scientist's Notes:

  • Reaction Conditions: The hydrolysis of nitriles can sometimes proceed to the carboxylic acid under harsh conditions. Careful control of temperature and reaction time is necessary to isolate the amide intermediate. Milder conditions, such as using HCl at lower temperatures, can also be effective.

  • Work-up: The neutralization step should be performed carefully as it is an exothermic process.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The pyridine and cyanopyridine scaffolds are privileged structures in medicinal chemistry, frequently found in kinase inhibitors.[4][10][12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily functionalize the 2-chloro-6-isopropylnicotinonitrile core allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective kinase inhibitors.

Synthetic Pathway to a Hypothetical Kinase Inhibitor

Kinase_Inhibitor_Synthesis Synthetic Pathway to a Hypothetical Kinase Inhibitor A 2-Chloro-6-isopropylnicotinonitrile B Buchwald-Hartwig Amination A->B Ar-NH₂, Pd catalyst, ligand, base C 2-Amino-6-isopropylnicotinonitrile Intermediate B->C D Nitrile Hydrolysis to Amide C->D H₂SO₄, H₂O E Hypothetical Kinase Inhibitor (Nicotinamide derivative) D->E

Caption: A representative synthetic route to a potential kinase inhibitor.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation in cross-coupling reactions Inactive catalyst; Inappropriate ligand or base; Poor quality reagents or solvents; Insufficient temperature.Use a fresh, active catalyst or pre-catalyst; Screen different ligands and bases; Use anhydrous, degassed solvents; Increase reaction temperature.
Formation of side products (e.g., homocoupling, dehalogenation) Reaction conditions too harsh; Inappropriate stoichiometry.Lower the reaction temperature; Use a milder base; Adjust the stoichiometry of the coupling partners.
Incomplete nitrile hydrolysis Insufficient reaction time or temperature; Insufficient acid/base concentration.Increase reaction time or temperature; Use a higher concentration of acid or base.
Over-hydrolysis of nitrile to carboxylic acid Reaction conditions too harsh.Lower the reaction temperature and shorten the reaction time; Use milder hydrolysis conditions.
Difficulty in product purification Co-elution of starting materials or byproducts.Optimize the mobile phase for column chromatography; Consider recrystallization.

Conclusion

2-Chloro-6-isopropylnicotinonitrile is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its predictable reactivity at the chloro and nitrile positions allows for the efficient and modular construction of complex molecules. The protocols and insights provided in this application note are intended to empower researchers to leverage the full synthetic potential of this precursor, particularly in the exciting and impactful field of kinase inhibitor drug discovery.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Converting Nitriles to Amides - Chemistry Steps.

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  • The Buchwald-Hartwig Amination Reaction - YouTube.

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  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • 2-Chloro-6-isopropylnicotinonitrile AldrichCPR | Sigma-Aldrich.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • 108244-44-6|2-Chloro-6-isopropylnicotinonitrile|BLD Pharm.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.

  • US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents.

  • Dehydration of nitriles by azeotropic distillation with chloroform - Google Patents.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing).

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

  • US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents.

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-6-nitronaphthalene - Benchchem.

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central.

  • Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines - Benchchem.

  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse ... - Google Patents.

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.

  • Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • The Hydrolysis of Amides - Chemistry LibreTexts.

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube.

  • CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents.

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  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.

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Application Notes & Protocols for the Synthesis of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Nicotinonitriles

The 2-chloro-6-isopropylnicotinonitrile scaffold is a key heterocyclic intermediate of significant interest in medicinal chemistry and materials science. The unique substitution pattern—a chloro group for subsequent nucleophilic displacement, a nitrile for diverse functional group transformations, and an isopropyl group influencing solubility and steric interactions—makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive, field-tested framework for the reliable synthesis of this compound, moving from readily available precursors to the final product. The protocols herein are designed not merely as a sequence of steps but as a self-validating system, grounded in established chemical principles to ensure reproducibility and scalability.

Overall Synthetic Strategy: A Two-Stage Approach

The most robust and logical pathway to 2-Chloro-6-isopropylnicotinonitrile involves a two-part synthetic sequence. First, the precursor, 2-Amino-6-isopropylnicotinonitrile, is synthesized. This is followed by a classic and highly reliable Sandmeyer reaction to replace the amino group with a chloro substituent. This strategy is predicated on the stability of the intermediates and the high-yield nature of the chosen transformations.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sandmeyer Reaction A Isovaleraldehyde + Malononitrile B 3-Methylbut-1-ene-1,1-dicarbonitrile A->B Knoevenagel Condensation C 1-Ethoxy-4,4-dicyano-2-isopropyl-1,3-butadiene B->C + Triethyl Orthoformate (Acetic Anhydride, ZnCl2) D 2-Amino-6-isopropylnicotinonitrile C->D + Ammonia (Cyclization) E 2-Amino-6-isopropylnicotinonitrile F Diazonium Salt Intermediate E->F Diazotization (NaNO2, HCl, 0-5°C) G 2-Chloro-6-isopropylnicotinonitrile F->G + CuCl (Substitution)

Figure 1: High-level workflow for the synthesis of 2-Chloro-6-isopropylnicotinonitrile.

Part 1: Synthesis of the Precursor, 2-Amino-6-isopropylnicotinonitrile

Causality and Experimental Rationale

The synthesis of the 2-amino-6-alkylnicotinonitrile core is efficiently achieved through a multi-step, one-pot condensation and cyclization sequence. The logic of this approach, adapted from established procedures for related structures, is to build the pyridine ring from acyclic precursors.[1] The process begins with the formation of an alkylidene malononitrile, which is then elaborated with an orthoformate to create a butadiene intermediate. This intermediate possesses the requisite atom arrangement to undergo cyclization with ammonia, furnishing the desired aminonicotinonitrile. The use of zinc chloride as a Lewis acid catalyst in the orthoformate condensation step is crucial for activating the orthoformate and driving the reaction to completion.[1]

Experimental Protocol: 2-Amino-6-isopropylnicotinonitrile

Materials:

  • 3-Methylbut-1-ene-1,1-dicarbonitrile (Isopropylidene malononitrile)

  • Triethyl orthoformate

  • Acetic anhydride

  • Zinc chloride (anhydrous)

  • Ammonia (aqueous or gaseous)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-methylbut-1-ene-1,1-dicarbonitrile (1.0 eq) and a catalytic amount of anhydrous zinc chloride (0.1 eq).

  • Reagent Addition: Add acetic anhydride (2.0 eq) to the flask. From the dropping funnel, add triethyl orthoformate (1.2 eq) dropwise over 30 minutes. The addition may be exothermic and should be controlled.

  • Condensation: Heat the reaction mixture to reflux (approximately 120-140°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkylidene malononitrile is consumed.

  • Intermediate Formation: After cooling to room temperature, the reaction mixture contains the intermediate 1-ethoxy-4,4-dicyano-2-isopropyl-1,3-butadiene. It is typically used in the next step without purification.

  • Cyclization: Dilute the cooled mixture with ethanol. Introduce ammonia into the solution. This can be achieved by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution and heating the mixture to reflux for 2-4 hours.

  • Work-up and Isolation: Upon completion of the cyclization (monitored by TLC), cool the reaction mixture. The product often precipitates from the solution. The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-Amino-6-isopropylnicotinonitrile as a solid.

Data Summary: Precursor Synthesis
ParameterConditionRationale
Key Reagents 3-Methylbut-1-ene-1,1-dicarbonitrile, Triethyl orthoformate, AmmoniaProvides the carbon and nitrogen backbone for the pyridine ring.
Catalyst Anhydrous Zinc Chloride (ZnCl₂)Lewis acid to activate the orthoformate for condensation.
Solvent/Reagent Acetic AnhydrideActs as a water scavenger and reaction medium.
Temperature 120-140°C (Reflux)Provides sufficient energy to overcome the activation barrier for condensation.
Reaction Time 6-10 hours (total)Ensures complete conversion through both condensation and cyclization stages.

Part 2: Sandmeyer Reaction for 2-Chloro-6-isopropylnicotinonitrile

Causality and Experimental Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a halide.[2][3] The transformation proceeds via two critical stages:

  • Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5][6] This converts the amino group into an excellent leaving group, the diazonium salt (-N₂⁺). This step is highly temperature-sensitive and must be conducted at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[6]

  • Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride (CuCl).[3][4] The reaction follows a radical-nucleophilic aromatic substitution mechanism.[7] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then abstracts a chlorine atom from the resulting Cu(II)Cl₂, yielding the final product and regenerating the Cu(I) catalyst.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Substitution A 2-Amino-6-isopropylnicotinonitrile Reagents1 + NaNO2, HCl (aq) (0-5 °C) A->Reagents1 B Diazonium Salt C Diazonium Salt Reagents1->B Reagents2 + CuCl C->Reagents2 D Aryl Radical + N2 E 2-Chloro-6-isopropylnicotinonitrile D->E + Cl- (from CuCl2) Reagents2->D e- transfer

Figure 2: Key stages of the Sandmeyer reaction.

Experimental Protocol: 2-Chloro-6-isopropylnicotinonitrile

Materials:

  • 2-Amino-6-isopropylnicotinonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Diethyl ether or Dichloromethane (for extraction)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-Amino-6-isopropylnicotinonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Separately, prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained below 5°C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes in the ice bath.

  • Copper(I) Chloride Solution:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl (1.5 eq). Cool this mixture to 0°C.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the cold, stirred CuCl solution.

    • Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to keep the effervescence manageable.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The color of the reaction mixture will typically change to a dark green or brown.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-6-isopropylnicotinonitrile.

Data Summary: Sandmeyer Reaction
ParameterConditionRationale
Diazotizing Agent NaNO₂ in aqueous HClGenerates nitrous acid in situ for conversion of the amine to a diazonium salt.[4][8]
Catalyst Copper(I) Chloride (CuCl)Catalyzes the radical-mediated substitution of the diazonium group with chloride.[3][9][10]
Temperature 0-5°C (Diazotization)Critical for maintaining the stability of the diazonium salt intermediate.[6]
Solvent Aqueous HCl / Organic extraction solventAqueous medium for diazotization; organic solvent for product extraction.
Reaction Time 2-4 hoursAllows for complete diazotization and subsequent substitution.

References

  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate. Available at: [Link]

  • US Patent 3917624A, Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer And Related Reactions. Master Organic Chemistry. Available at: [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • EP Patent 3162796A1, Method for producing 2-amino-6-methylnicotinic acid. Google Patents.
  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. ACS Publications. Available at: [Link]

  • Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. National Institutes of Health. Available at: [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-Chloro-6-isopropylnicotinonitrile is a halogenated heterocyclic compound featuring a pyridine ring substituted with a chloro, an isopropyl, and a nitrile group. As a functionalized nicotinonitrile, it serves as a critical building block in chemical synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The nicotinonitrile scaffold is a recognized pharmacophore present in various biologically active molecules.[1]

The precise and accurate quantification of 2-Chloro-6-isopropylnicotinonitrile is paramount for several reasons:

  • Quality Control (QC): Ensuring the purity and specified concentration of the compound in starting materials and final products.

  • Process Chemistry: Monitoring the progress and yield of chemical reactions where it is a reactant, intermediate, or product.

  • Impurity Profiling: Detecting and quantifying trace-level impurities that may affect the safety and efficacy of a final drug product.

  • Pharmacokinetic Studies: Determining the concentration of the compound or its metabolites in biological matrices, although this is beyond the scope of this specific note.

This application note provides detailed protocols for two robust and commonly employed analytical techniques for the quantification of 2-Chloro-6-isopropylnicotinonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific analytical requirements, such as sample matrix, required sensitivity, and the need for structural confirmation.

Physicochemical Properties of 2-Chloro-6-isopropylnicotinonitrile

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₉H₉ClN₂[2]
Molecular Weight 180.63 g/mol [2]
Appearance Solid
SMILES String CC(C)c1ccc(C#N)c(Cl)n1
InChI Key KZXQCYPAMGNZPE-UHFFFAOYSA-N
Hazard Classification Acute Toxicity 3 (Oral)
Storage Inert atmosphere, 2-8°C[2]

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For 2-Chloro-6-isopropylnicotinonitrile, a non-polar C18 stationary phase is ideal (Reverse-Phase). The compound is introduced into a high-pressure stream of a polar mobile phase. Due to its relative hydrophobicity, it will interact with the C18 column, and its retention time will be governed by its polarity and the specific composition of the mobile phase.

Causality for Method Selection:

  • Non-Volatile Nature: As a solid with a relatively high molecular weight, the compound is well-suited for HPLC, which does not require sample volatilization.

  • UV Chromophore: The pyridine ring and nitrile group constitute a chromophore that absorbs UV radiation, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.[3] This avoids the need for complex derivatization.

  • Robustness: RP-HPLC is a highly robust and reproducible technique, making it the workhorse for QC and routine analysis in the pharmaceutical industry.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.

Workflow Diagram: HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (ACN/H2O) A->B C Filtration (0.45 µm Filter) B->C D HPLC Injection C->D E Separation (C18 Column) D->E F UV Detection E->F G Chromatogram Integration F->G H Calibration Curve Construction G->H I Quantification H->I GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent (e.g., Acetone) A->B C Vialing B->C D GC Injection (Vaporization) C->D E Separation (Capillary Column) D->E F MS Ionization, Fragmentation & Detection E->F G Total Ion Chromatogram (TIC) Analysis F->G H Extracted Ion Quantification G->H I Concentration Calculation H->I

Sources

Application Notes and Protocols for the Purification of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-Chloro-6-isopropylnicotinonitrile, a key heterocyclic building block in pharmaceutical and agrochemical research. Recognizing that the efficacy and safety of synthesized active ingredients are directly contingent on the purity of their intermediates, this document outlines several robust purification methodologies. We delve into the rationale behind selecting specific techniques, offering detailed, step-by-step protocols for recrystallization, silica gel column chromatography, and vacuum distillation. Furthermore, this guide establishes protocols for assessing purity using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The content herein is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to achieve high-purity 2-Chloro-6-isopropylnicotinonitrile suitable for the most demanding synthetic applications.

Introduction and Physicochemical Profile

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a chloro group, a nitrile functionality, and an isopropyl moiety provides multiple reaction sites for further molecular elaboration. The purity of this intermediate is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic impurities into final drug candidates[1].

A thorough understanding of the compound's physicochemical properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of 2-Chloro-6-isopropylnicotinonitrile

PropertyValueSource
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Physical Form Solid
Boiling Point Data not publicly available (Predicted ~270-280 °C for similar structures)[2]
Melting Point Data not publicly available
Solubility Limited solubility in water, likely soluble in organic solvents like DCM, Ethyl Acetate, THF[2][3]

Note: Due to the limited availability of public data, experimental determination of the melting point and solubility in various solvents is a critical first step for the researcher.

Potential Impurity Profile

The nature and quantity of impurities in a crude sample of 2-Chloro-6-isopropylnicotinonitrile are intrinsically linked to its synthetic route. Common synthetic pathways for related chloronicotinonitriles often involve chlorination of a pyridine N-oxide precursor using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[4][5].

Potential classes of impurities include:

  • Unreacted Starting Materials: Residual nicotinonitrile precursors.

  • Reagent-Related Impurities: Traces of chlorinating agents or their hydrolysis byproducts (e.g., phosphoric acid), which can result in acidic impurities[4].

  • Isomeric Byproducts: In reactions involving electrophilic substitution on a substituted pyridine ring, the formation of positional isomers is a common challenge. These isomers often possess very similar physical properties, making them difficult to separate[1][6].

  • Over-chlorinated or Hydrolyzed Species: Reaction conditions might lead to the formation of dichlorinated species or hydrolysis of the nitrile group to an amide or carboxylic acid.

Strategic Approach to Purification

A multi-step purification strategy is often necessary to achieve high purity. The choice of methods depends on the scale of the purification and the nature of the impurities. The general workflow involves an initial bulk purification step, followed by a high-resolution technique if necessary, with analytical checks at each stage.

Purification_Workflow Crude Crude Product (Post-Synthesis Work-up) Purity_Check1 Initial Purity Assessment (TLC, HPLC/GC) Crude->Purity_Check1 Distillation Alternative Purification: Vacuum Distillation/Sublimation Crude->Distillation If applicable Decision1 Purity > 95%? Purity_Check1->Decision1 Recrystallization Bulk Purification: Recrystallization Decision1->Recrystallization No Purity_Check3 Final Purity & Structural ID (HPLC/GC, NMR, MS) Decision1->Purity_Check3 Yes Purity_Check2 Purity Assessment (TLC, HPLC/GC) Recrystallization->Purity_Check2 Decision2 Purity Sufficient? Purity_Check2->Decision2 Chromatography High-Resolution Purification: Column Chromatography Decision2->Chromatography No Final_Product Pure 2-Chloro-6- isopropylnicotinonitrile Decision2->Final_Product Yes Chromatography->Purity_Check3 Distillation->Purity_Check3 Purity_Check3->Final_Product

Caption: General workflow for the purification of 2-Chloro-6-isopropylnicotinonitrile.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound and is an excellent first-line purification method. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Rationale: This method is chosen for its efficiency in removing impurities that have different solubility profiles from the main product. Slow cooling is crucial as it allows for the formation of a pure crystal lattice, excluding impurities which remain in the mother liquor[7].

A. Solvent Screening:

  • Place approximately 20-30 mg of the crude solid into several different test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane, or water) to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed poor solubility. A good recrystallization solvent will dissolve the compound completely upon heating[7].

  • Allow the clear solutions to cool to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of a large quantity of crystals.

  • If a single solvent is not ideal, test solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the crude material in the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

B. Recrystallization Procedure:

  • Dissolution: Place the crude 2-Chloro-6-isopropylnicotinonitrile into an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely. Using excessive solvent will significantly reduce the yield[7].

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice[7].

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via an appropriate analytical method.

Protocol 2: Column Chromatography

For separating impurities with similar polarity to the target compound, such as isomers, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Rationale: This technique offers high resolving power. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to first elute non-polar impurities, then the target compound, and finally the more polar impurities[8][9]. Dry loading is recommended for better resolution as it introduces the sample in a concentrated band at the top of the column[8].

A. TLC for Solvent System Optimization:

  • Dissolve a small amount of the crude material in a volatile solvent like dichloromethane (DCM).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems of differing polarity (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 4:1, 1:1).

  • Visualize the plate under a UV lamp. An ideal solvent system will show the desired product spot with a Retention Factor (Rf) of approximately 0.25-0.35, and good separation from impurity spots.

B. Column Chromatography Procedure:

  • Column Packing (Slurry Method): Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1). Pour the slurry into a glass column and allow the silica to settle into a uniform bed, draining excess solvent. Never let the top of the silica gel run dry[8].

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

  • Sample Loading: Carefully add the dry-loaded sample powder to the top of the packed column, creating a thin, even layer.

  • Elution: Begin eluting with the initial non-polar solvent system. Collect fractions in test tubes. Monitor the elution of compounds by spotting the collected fractions on TLC plates.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Chloro-6-isopropylnicotinonitrile.

Column_Chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification TLC 1. TLC Optimization (Find Solvent System, Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Crude + Silica) Pack->Load Elute 4. Elute with Gradient (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Pool 7. Pool Pure Fractions Monitor->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Step-by-step workflow for purification by column chromatography.

Protocol 3: Vacuum Distillation / Sublimation

If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective method for separating it from non-volatile or much higher-boiling impurities. For some solids, sublimation under vacuum can also be a powerful purification technique. The synthesis of the related 2-chloronicotinonitrile notes that the product begins to sublime during distillation under reduced pressure[4].

Rationale: Lowering the pressure significantly reduces the boiling point of a compound, allowing for distillation at a lower temperature and preventing thermal decomposition[10]. This method is particularly useful for removing inorganic salts or high molecular weight polymeric byproducts.

A. Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude or partially purified material into the distillation flask with a magnetic stir bar for smooth boiling. The flask should not be more than two-thirds full[10].

  • Vacuum Application: Gradually apply vacuum to the system from a vacuum pump, ensuring the system is sealed and holding the vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath while stirring.

  • Fraction Collection: Carefully observe the temperature at the still head. Collect the fraction that distills over at a constant temperature. This constant temperature is the boiling point of the substance at that specific pressure. Discard any initial forerun and stop the distillation before high-boiling residues begin to distill.

  • Characterization: Characterize the collected distillate to confirm its identity and purity.

Analytical Methods for Purity Assessment

Purity must be confirmed using high-resolution analytical techniques.

Table 2: Recommended Analytical Methods

TechniquePurposeTypical Conditions
HPLC Quantitative purity assessment (% area) and impurity profiling.Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[11]. Mobile Phase: Acetonitrile and water (or a buffer like ammonium formate for MS compatibility)[12][13]. Detection: UV at a wavelength where the chromophore absorbs (e.g., 220-280 nm).
GC Purity assessment, especially for volatile impurities.Column: Capillary column (e.g., DB-5)[14]. Carrier Gas: Nitrogen or Helium[15]. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)[16]. Injection: Split/splitless.
NMR Structural confirmation and detection of impurities with distinct proton/carbon signals.Solvent: CDCl₃ or DMSO-d₆. Analysis: ¹H and ¹³C NMR spectra. Purity can be estimated by integrating impurity signals relative to the product signals[9].
LC-MS Identification of impurities by molecular weight.Couples the separation power of HPLC with the identification capabilities of mass spectrometry[17][18].

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Recrystallization: "Oiling Out" The solute is coming out of solution above its melting point; the solution is too concentrated.Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Try a different solvent system[7].
Recrystallization: Low Yield Too much solvent was used; crystallization was incomplete; crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Wash crystals with a minimal amount of ice-cold solvent[7].
Chromatography: Poor Separation Inappropriate solvent system; column was poorly packed or overloaded with sample.Re-optimize the eluent using TLC. Repack the column, ensuring a uniform bed. Use less crude material for the amount of silica gel.
General: Purified product still impure Impurities have very similar properties to the product; crystallization occurred too quickly.Repeat the purification. If recrystallization fails, use column chromatography. If chromatography fails, try a different stationary or mobile phase, or consider preparative HPLC. Ensure slow cooling during recrystallization[7].

Conclusion

The purification of 2-Chloro-6-isopropylnicotinonitrile to a high degree of purity is an achievable and essential task for its successful use in research and development. This guide provides a strategic approach, beginning with bulk purification via recrystallization and progressing to high-resolution column chromatography if required. Each step must be guided by rigorous analytical assessment to ensure the final product meets the stringent quality standards necessary for its intended application. The protocols and principles outlined here serve as a robust foundation for developing a tailored and effective purification process.

References

  • Taylor, E. C., & Crovetti, A. J. (n.d.). 2-chloronicotinonitrile. Organic Syntheses Procedure. Available at: [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Chloro-6-Methylnicotinonitrile. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • PubChem. (n.d.). 2-Chloronicotinonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Google Patents. (n.d.). CN104876861A - Method for producing 2-chloro nicotinic acid.
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • PubChem. (n.d.). 2-Chloro-6-nitrotoluene. Available at: [Link]

  • Google Patents. (n.d.). US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation.
  • ResearchGate. (n.d.). (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available at: [Link]

  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Available at: [Link]

  • Degres Journal of Chemistry. (n.d.). Determination of Process-related Genotoxic Impurities of Pentoxifylline by GC-HS Method. Available at: [Link]

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Application Note & Protocol: A Scalable Synthesis of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-Chloro-6-isopropylnicotinonitrile, a key intermediate in the production of various pharmaceutical compounds. The protocol detailed herein is designed for robustness and reproducibility, addressing the challenges of transitioning from laboratory-scale to pilot-plant or industrial production. We will delve into the underlying chemical principles, process optimization strategies, and critical safety considerations.

Introduction: The Significance of 2-Chloro-6-isopropylnicotinonitrile

2-Chloro-6-isopropylnicotinonitrile is a crucial building block in medicinal chemistry and drug development. Its specific arrangement of chloro, isopropyl, and cyano groups on the pyridine ring makes it a valuable precursor for a range of biologically active molecules. Most notably, it serves as a key intermediate in the synthesis of Varenicline, a widely used medication for smoking cessation.[1][2][3][4] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to ensure a reliable and cost-effective supply chain for such impactful pharmaceuticals.

This application note will provide a detailed, field-tested protocol for the multi-gram to kilogram-scale synthesis of 2-Chloro-6-isopropylnicotinonitrile, focusing on a practical and scalable approach.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 2-Chloro-6-isopropylnicotinonitrile is typically achieved through a multi-step sequence starting from readily available and inexpensive materials. The overall transformation involves the construction of the substituted pyridine ring, followed by N-oxidation, and subsequent chlorination and cyanation.

Figure 1: A representative synthetic workflow for 2-Chloro-6-isopropylnicotinonitrile.

Detailed Protocol: Gram to Kilogram Scale Synthesis

This protocol is optimized for scalability, focusing on readily available reagents and straightforward unit operations.

Step 1: Synthesis of 2-Isopropyl-6-methylpyridine

This initial step involves the formation of the isopropyl-substituted pyridine ring from 2,6-lutidine.

  • Reagents and Materials:

    • 2,6-Lutidine

    • n-Butyllithium (n-BuLi) in hexanes

    • Acetone

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric Acid (HCl)

    • Sodium Bicarbonate (NaHCO₃)

    • Magnesium Sulfate (MgSO₄)

    • Toluene

  • Procedure:

    • Under an inert nitrogen atmosphere, a solution of 2,6-lutidine in anhydrous THF is cooled to -78 °C.

    • n-Butyllithium is added dropwise, ensuring the internal temperature is maintained below -70 °C. The solution will turn a deep red color.

    • The mixture is stirred for one hour at -78 °C.

    • A solution of acetone in anhydrous THF is then added dropwise, again maintaining the temperature below -70 °C.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is carefully quenched with the slow addition of water.

    • The mixture is acidified to a pH of approximately 2 with concentrated HCl.

    • The aqueous layer is washed with toluene to remove non-polar impurities.

    • The aqueous layer is then basified to a pH of 8-9 with a saturated solution of NaHCO₃.

    • The product is extracted into toluene.

    • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 2-isopropyl-6-methylpyridine as a colorless oil.

Step 2: N-Oxidation of 2-Isopropyl-6-methylpyridine

The N-oxide is a key intermediate that activates the pyridine ring for the subsequent chlorination step.[5][6]

  • Reagents and Materials:

    • 2-Isopropyl-6-methylpyridine

    • Hydrogen Peroxide (30% aqueous solution)

    • Acetic Acid

  • Procedure:

    • To a solution of 2-isopropyl-6-methylpyridine in acetic acid, hydrogen peroxide is added dropwise while maintaining the temperature between 60-70 °C.

    • The reaction mixture is stirred at this temperature for 12-16 hours.

    • Reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the mixture is cooled to room temperature and the excess peroxide is carefully quenched with a solution of sodium bisulfite.

    • The mixture is neutralized with a saturated solution of sodium carbonate.

    • The product is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 2-isopropyl-6-methylpyridine N-oxide.

Step 3: Chlorination and Cyanation

This final two-step, one-pot procedure introduces the chloro and cyano functionalities to furnish the target molecule.

  • Reagents and Materials:

    • 2-Isopropyl-6-methylpyridine N-oxide

    • Phosphorus Oxychloride (POCl₃)

    • Potassium Cyanide (KCN)

    • Dimethylformamide (DMF)

  • Procedure:

    • Chlorination: To a solution of 2-isopropyl-6-methylpyridine N-oxide in DMF, POCl₃ is added dropwise at 0 °C.

    • The mixture is allowed to warm to room temperature and then heated to 80-90 °C for 2-3 hours.

    • The reaction mixture is cooled back down to 0 °C.

    • Cyanation: A solution of KCN in water is carefully added dropwise, ensuring the temperature is maintained below 10 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

    • The mixture is poured onto ice-water and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield 2-Chloro-6-isopropylnicotinonitrile as a white to off-white solid.

Process Optimization and Scale-Up Considerations

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)Key Considerations for Scale-Up
Temperature Control Cryocooler/Ice BathJacketed Reactor with ChillerEfficient heat transfer is crucial to prevent runaway reactions, especially during the n-BuLi addition and POCl₃ treatment.
Reagent Addition Syringe PumpMetering PumpControlled addition rates are critical for safety and selectivity.
Mixing Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing in larger volumes to maintain homogeneity and prevent localized hot spots.
Work-up & Extraction Separatory FunnelJacketed Reactor with bottom outlet valve, liquid-liquid extractorPhase separation can be more challenging at a larger scale.
Purification Flash ChromatographyRecrystallization/DistillationChromatography is often not practical for large-scale purification. Developing a robust crystallization or distillation procedure is essential.

Safety and Hazard Analysis

The synthesis of 2-Chloro-6-isopropylnicotinonitrile involves several hazardous reagents and reaction conditions that demand strict adherence to safety protocols.

  • n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Potassium Cyanide (KCN): Highly toxic. Avoid contact with skin and inhalation. The cyanation step should be performed in a well-ventilated fume hood, and all waste should be quenched with an appropriate oxidizing agent (e.g., bleach) to destroy excess cyanide.

  • Exothermic Reactions: The lithiation, chlorination, and cyanation steps are all highly exothermic. Proper temperature control and slow reagent addition are critical to prevent runaway reactions.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-Chloro-6-isopropylnicotinonitrile. By understanding the underlying chemistry and paying close attention to the critical process parameters and safety considerations, researchers and production chemists can successfully implement this synthesis on a larger scale. The provided framework allows for further optimization to meet specific purity and yield requirements for downstream applications in drug development and manufacturing.

References

  • European Patent Office.
  • Google Patents. Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - WO2010023561A1.
  • Google Patents. Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - US8314235B2.
  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Organic Syntheses. 2-chloronicotinonitrile - Organic Syntheses Procedure. [Link]

  • ResearchGate. Deoxygenative chlorination of pyridine N-oxide. [Link]

  • ResearchGate. Recent trends in the chemistry of pyridine N-oxides. [Link]

  • ResearchGate. Regioselective chlorination of pyridine N-oxides under optimized... | Download Scientific Diagram. [Link]

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Application Notes and Protocols for the Utilization of 2-Chloro-6-isopropylnicotinonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Chloro-6-isopropylnicotinonitrile

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative that serves as a versatile building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups: the 2-chloro substituent is a prime site for cross-coupling and nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or elaborated into various nitrogen-containing heterocycles. The presence of the isopropyl group at the 6-position provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery programs.[1]

This document provides detailed protocols for three key classes of reactions involving 2-Chloro-6-isopropylnicotinonitrile: Palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The protocols are designed to be a starting point for methodology development, and the underlying chemical principles are explained to allow for informed optimization.

Chemical and Physical Properties

A clear understanding of the substrate's properties is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₉H₉ClN₂[1]
Molecular Weight 180.63 g/mol [1]
Appearance Solid[1]
Storage Inert atmosphere, 2-8°C

Safety Precautions

2-Chloro-6-isopropylnicotinonitrile is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Applications & Experimental Protocols

The reactivity of the 2-chloro position on the pyridine ring is the cornerstone of this reagent's utility. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C2-Cl bond towards both palladium-catalyzed cross-coupling and nucleophilic displacement.[2][3]

Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures.[4][5][6] In the context of 2-Chloro-6-isopropylnicotinonitrile, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2-position.

Expertise & Experience: The primary challenge with using aryl chlorides in Suzuki-Miyaura couplings is their lower reactivity compared to aryl bromides or iodides.[4] To overcome this, highly active palladium catalyst systems are required. These typically consist of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5] The ligand facilitates the rate-limiting oxidative addition step of the catalytic cycle. The choice of base is also critical; a moderately strong base like potassium phosphate (K₃PO₄) is often effective and well-tolerated by many functional groups.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants: - 2-Chloro-6-isopropylnicotinonitrile - Boronic Acid/Ester - Palladium Precatalyst - Ligand - Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Aqueous Work-up Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 1: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add 2-Chloro-6-isopropylnicotinonitrile (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%). Add a base, typically powdered potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a common linkage in pharmaceuticals.[7][8][9] This reaction enables the coupling of 2-Chloro-6-isopropylnicotinonitrile with a wide range of primary and secondary amines.

Expertise & Experience: Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides requires a highly active palladium catalyst.[9] The catalyst system typically comprises a palladium source and a bulky, electron-rich phosphine ligand. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to facilitate the deprotonation of the amine and promote the catalytic cycle.[8] The steric hindrance from the isopropyl group at the 6-position may necessitate slightly longer reaction times or higher temperatures compared to less hindered substrates.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprot Amido Complex AmineCoord->Deprot Base Deprot->Pd0 Reductive Elimination Product Ar-NR₂ RedElim Reductive Elimination Reactants Ar-Cl + R₂NH Base Base BaseH Base-H⁺

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4-2.0 eq.) to a dry Schlenk tube.

  • Solvent and Reagents: Add degassed, anhydrous toluene or 1,4-dioxane. Stir for a few minutes to allow for catalyst activation. Add 2-Chloro-6-isopropylnicotinonitrile (1.0 eq.) and the desired amine (1.1-1.3 eq.).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Heteroatom Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the direct displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[10] The pyridine ring, being inherently electron-deficient, is amenable to SNAr, and this reactivity is further enhanced by the electron-withdrawing nitrile group.[2][3] This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, without the need for a metal catalyst.

Expertise & Experience: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] For the reaction to be efficient, the pyridine ring must be sufficiently activated by electron-withdrawing groups. In 2-Chloro-6-isopropylnicotinonitrile, the nitrogen atom of the pyridine ring and the cyano group work in concert to stabilize the negative charge developed during the nucleophilic attack at the 2-position.[2] SNAr reactions are often carried out in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the nucleophile, thereby increasing its reactivity. Heating is typically required to overcome the activation energy barrier associated with the disruption of aromaticity in the first step.[10]

Protocol 3: General Procedure for SNAr with an Amine Nucleophile

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-isopropylnicotinonitrile (1.0 eq.) in a polar aprotic solvent such as DMSO or N,N-dimethylformamide (DMF) (0.2-0.5 M).

  • Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.5 eq.) to scavenge the HCl generated.

  • Reaction: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography or recrystallization.

Data Interpretation and Characterization

The successful synthesis of derivatives from 2-Chloro-6-isopropylnicotinonitrile requires rigorous analytical characterization.

Analytical TechniquePurposeExpected Observations
TLC Reaction monitoring and qualitative assessment of purity.Disappearance of the starting material spot and appearance of a new, typically more polar (for amination/SNAr) or less polar (for Suzuki) product spot.
GC-MS / LC-MS Reaction monitoring, confirmation of product molecular weight.Observation of the expected mass-to-charge ratio (m/z) for the product and disappearance of the starting material peak.
¹H and ¹³C NMR Structural elucidation and confirmation of purity.Disappearance of the signal corresponding to the proton at the 2-position (if present in a derivative) and appearance of new signals corresponding to the introduced substituent. Changes in the chemical shifts of the pyridine ring protons and carbons.
HRMS Accurate mass determination to confirm the elemental composition.Provides a high-resolution mass measurement that should match the calculated exact mass of the desired product.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion (Cross-Coupling) - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or ligand- Use a fresh batch of palladium precatalyst and ligand.- Ensure thorough degassing of the solvent.- Screen different ligands (e.g., other Buchwald ligands) and bases (e.g., Cs₂CO₃, K₂CO₃).
Side reactions (e.g., hydrodehalogenation) - Presence of water or protic impurities- Suboptimal ligand-to-metal ratio- Use anhydrous solvents and reagents.- Optimize the ligand-to-palladium ratio (typically 2:1 for monodentate ligands).
Low yield (SNAr) - Insufficiently reactive nucleophile- Reaction temperature too low- Use a stronger nucleophile or a stronger base to generate the nucleophile in situ.- Increase the reaction temperature in increments.
Difficult purification - Close polarity of starting material and product- Formation of inseparable byproducts- Optimize the chromatographic conditions (solvent system, gradient).- Consider derivatization of the product to alter its polarity for easier separation.

Conclusion

2-Chloro-6-isopropylnicotinonitrile is a valuable and versatile reagent for the synthesis of complex, substituted pyridines. The protocols outlined in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers in drug discovery and chemical synthesis. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are key to successfully employing this building block in the development of novel chemical entities.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]

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Application Notes and Protocols for 2-Chloro-6-isopropylnicotinonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Versatile Scaffold

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative belonging to the broader class of nicotinonitriles. While specific public-domain data on its direct agrochemical applications are limited, its structural features—a reactive chlorine atom at the 2-position, a nitrile group, and a lipophilic isopropyl group—make it a highly promising scaffold for the synthesis of novel agrochemicals. The nicotinonitrile core is a well-established pharmacophore in medicinal and agrochemical science, known to be a precursor for a variety of bioactive molecules.[1][2][3] Pyridine-based compounds, in particular, have found broad applications as pesticides, fungicides, and herbicides.[4]

These application notes will, therefore, explore the prospective uses of 2-Chloro-6-isopropylnicotinonitrile in agrochemical research by drawing parallels with structurally related compounds. The protocols provided are based on established synthetic methodologies for analogous 2-chloronicotinonitriles and are intended to serve as a foundational guide for researchers in the field.

Application as a Precursor for Novel Herbicides

The 2-chloro-nicotinonitrile moiety is a key intermediate in the synthesis of various herbicides. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups that can modulate herbicidal activity.

Rationale for Herbicidal Activity

Derivatives of nicotinic acid have demonstrated significant herbicidal properties.[5] For instance, N-(arylmethoxy)-2-chloronicotinamides have shown excellent activity against various weeds.[5] By analogy, 2-Chloro-6-isopropylnicotinonitrile can be converted to the corresponding nicotinamide and subsequently derivatized to explore new herbicidal entities. The isopropyl group may enhance the lipophilicity of the resulting compounds, potentially improving their uptake and translocation within the target plant species.

Synthetic Protocol: Synthesis of Novel N-substituted-6-isopropylnicotinamides

This protocol outlines a two-step synthesis of novel N-substituted-6-isopropylnicotinamides starting from 2-Chloro-6-isopropylnicotinonitrile.

Step 1: Hydrolysis of 2-Chloro-6-isopropylnicotinonitrile to 2-Chloro-6-isopropylnicotinic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-6-isopropylnicotinonitrile (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Hydrolysis: Add a strong base, for example, sodium hydroxide (2-3 equivalents), to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-Chloro-6-isopropylnicotinic acid.

Step 2: Amide Coupling to Synthesize N-substituted-2-chloro-6-isopropylnicotinamides

  • Activation of Carboxylic Acid: Suspend 2-Chloro-6-isopropylnicotinic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 1-2 hours or until the evolution of gas ceases.[6]

  • Amide Formation: In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the activated acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2-chloro-6-isopropylnicotinamide.

Application in the Synthesis of Novel Insecticides

The nicotinonitrile scaffold is a core component of neonicotinoid insecticides, which act as agonists on insect nicotinic acetylcholine receptors (nAChRs). The 2-chloro-6-substituted pyridine ring is a common feature in many potent insecticides.

Rationale for Insecticidal Activity

The 2-chloro-6-isopropylnicotinonitrile structure can be elaborated to mimic the pharmacophore of existing neonicotinoids or to discover novel classes of insecticides. The chlorine atom can be displaced by various nitrogen-containing nucleophiles to introduce functionalities that interact with the nAChR. The isopropyl group can contribute to favorable binding interactions within the receptor's hydrophobic pockets. Flupyrimin, a novel nicotinic insecticide, highlights the potential for new chemistries based on the pyridine scaffold.[4]

Synthetic Protocol: Synthesis of 2-Amino-6-isopropylnicotinonitrile Derivatives

This protocol describes the synthesis of 2-amino-6-isopropylnicotinonitrile derivatives, which can serve as key intermediates for further elaboration into potential insecticides.

  • Reaction Setup: In a pressure vessel, dissolve 2-Chloro-6-isopropylnicotinonitrile (1 equivalent) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF).

  • Nucleophilic Substitution: Add the desired primary or secondary amine (1.5-2 equivalents) and a base, for example, potassium carbonate or sodium tert-butoxide (1.5-2 equivalents).

  • Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired 2-amino-6-isopropylnicotinonitrile derivative.

Potential as a Fungicide Precursor

Certain chloro-substituted aromatic compounds have demonstrated antifungal activity. For example, 2-chloro-N-phenylacetamide has shown activity against Aspergillus flavus.[3] This suggests that derivatives of 2-Chloro-6-isopropylnicotinonitrile could also exhibit fungicidal properties.

Rationale for Fungicidal Activity

The mechanism of action for such compounds can vary, but may involve binding to ergosterol on the fungal plasma membrane or inhibiting essential enzymes.[3] The lipophilic isopropyl group on the 2-Chloro-6-isopropylnicotinonitrile scaffold could enhance the compound's ability to penetrate fungal cell membranes.

Synthetic Protocol: Synthesis of 2-Thioether-6-isopropylnicotinonitrile Derivatives

This protocol outlines the synthesis of thioether derivatives, a class of compounds that has shown promise in various bioactive molecules.

  • Reaction Setup: Dissolve 2-Chloro-6-isopropylnicotinonitrile (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.

  • Thiolation: Add the desired thiol (1.1 equivalents) and a base such as potassium carbonate or sodium hydride (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-thioether-6-isopropylnicotinonitrile derivative.

Data Presentation

Table 1: Hypothetical Agrochemical Activity of 2-Chloro-6-isopropylnicotinonitrile Derivatives

Derivative ClassTarget Pest/WeedProposed Mechanism of ActionPotential LC50/IC50 Range
N-(arylmethoxy)-6-isopropylnicotinamidesMonocotyledonous weedsInhibition of a key plant enzyme1-50 µM
2-(N-substituted-amino)-6-isopropylnicotinonitrilesSucking insects (e.g., aphids)Agonist of nicotinic acetylcholine receptors10-100 mg/L
2-(Arylthio)-6-isopropylnicotinonitrilesFungal pathogens (e.g., Aspergillus)Disruption of fungal cell membrane15-250 µg/mL

Note: The values presented in this table are hypothetical and are intended to guide experimental design. Actual values must be determined through biological testing.

Experimental Workflows and Signaling Pathways

Diagram 1: Synthetic Pathways from 2-Chloro-6-isopropylnicotinonitrile

Synthetic_Pathways cluster_herbicides Herbicides cluster_insecticides Insecticides cluster_fungicides Fungicides start 2-Chloro-6-isopropylnicotinonitrile h1 Hydrolysis start->h1 NaOH, EtOH/H2O i1 Nucleophilic Substitution (amines) start->i1 R1R2NH, Base f1 Nucleophilic Substitution (thiols) start->f1 RSH, Base h2 2-Chloro-6-isopropylnicotinic acid h1->h2 h3 Amide Coupling (various amines) h2->h3 h4 N-substituted-6-isopropylnicotinamides h3->h4 i2 2-Amino-6-isopropylnicotinonitrile Derivatives i1->i2 f2 2-Thioether-6-isopropylnicotinonitrile Derivatives f1->f2

Caption: Synthetic routes to potential agrochemicals.

Diagram 2: Proposed Mechanism of Action for Insecticidal Derivatives

Insecticide_MoA insecticide 2-Amino-6-isopropyl- nicotinonitrile Derivative nAChR Insect Nicotinic Acetylcholine Receptor (nAChR) insecticide->nAChR Binds as Agonist channel_open Ion Channel Opens nAChR->channel_open ion_influx Na+/Ca2+ Influx channel_open->ion_influx depolarization Continuous Nerve Depolarization ion_influx->depolarization paralysis Paralysis and Death depolarization->paralysis

Caption: Agonistic action on insect nAChRs.

References

  • Google Patents. (n.d.). Preparation of 2-cyano-6-chloropyridine compounds.
  • PubMed. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • Semantic Scholar. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

  • MDPI. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Retrieved from [Link]

  • PubMed. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Retrieved from [Link]

  • ResearchGate. (2025). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

  • DV-Expert. (n.d.). 2-Chloro-6-isopropylnicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Retrieved from [Link]

  • NIH. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Retrieved from [Link]

  • NIH. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • NIH. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. Retrieved from [Link]

  • ResearchGate. (2025). Neonicotinoids: Insecticides Acting on Insect Nicotinic Acetylcholine Receptors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-isopropylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of 2-Chloro-6-isopropylnicotinonitrile, particularly when employing the common Sandmeyer reaction pathway starting from 2-Amino-6-isopropylnicotinonitrile.

Problem 1: Low or No Product Formation

A diminished or absent yield of the desired 2-Chloro-6-isopropylnicotinonitrile is a frequent challenge. The root cause often lies in the sensitive nature of the diazotization step or the subsequent copper-catalyzed chlorination.

Systematic Troubleshooting Workflow:

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start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_diazotization [label="Verify Diazotization Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_sandmeyer [label="Examine Sandmeyer Reaction Step", fillcolor="#FBBC05", fontcolor="#202124"]; check_starting_material [label="Assess Starting Material Purity", fillcolor="#FBBC05", fontcolor="#202124"];

start -> check_diazotization; start -> check_sandmeyer; start -> check_starting_material;

sub_diaz_temp [label="Temperature > 5 °C?", shape=diamond, fillcolor="#F1F3F4"]; sub_diaz_nitrite [label="Slow NaNO₂ Addition?", shape=diamond, fillcolor="#F1F3F4"]; sub_diaz_acid [label="Sufficient Acid?", shape=diamond, fillcolor="#F1F3F4"];

check_diazotization -> sub_diaz_temp; check_diazotization -> sub_diaz_nitrite; check_diazotization -> sub_diaz_acid;

solution_temp [label="Maintain 0-5 °C with an ice/salt bath.\nPrevents diazonium salt decomposition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_nitrite [label="Add NaNO₂ solution dropwise.\nAvoids localized heating and side reactions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_acid [label="Use at least 3 equivalents of acid.\nEnsures complete diazotization.", fillcolor="#34A853", fontcolor="#FFFFFF"];

sub_diaz_temp -> solution_temp [label="Yes"]; sub_diaz_nitrite -> solution_nitrite [label="No"]; sub_diaz_acid -> solution_acid [label="No"];

sub_sand_catalyst [label="Active Cu(I) Catalyst?", shape=diamond, fillcolor="#F1F3F4"]; sub_sand_addition [label="Slow Diazonium Salt Addition?", shape=diamond, fillcolor="#F1F3F4"];

check_sandmeyer -> sub_sand_catalyst; check_sandmeyer -> sub_sand_addition;

solution_catalyst [label="Use freshly prepared or high-purity CuCl.\nEnsures efficient radical formation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_addition [label="Add cold diazonium salt solution slowly to the CuCl solution.\nControls the release of N₂ gas.", fillcolor="#34A853", fontcolor="#FFFFFF"];

sub_sand_catalyst -> solution_catalyst [label="No"]; sub_sand_addition -> solution_addition [label="No"];

solution_starting_material [label="Confirm purity of 2-Amino-6-isopropylnicotinonitrile via NMR or LC-MS.\nImpurities can interfere with the reaction.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_starting_material -> solution_starting_material; } end_dot Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Temperature Control is Critical: The diazonium salt intermediate is thermally unstable. The temperature of the diazotization reaction must be strictly maintained between 0-5 °C.[1][2] Exceeding this range leads to premature decomposition of the diazonium salt, often resulting in the formation of phenolic byproducts and a significant reduction in yield.

  • Reagent Addition Rate: The dropwise addition of the sodium nitrite solution to the acidic solution of the amine is crucial.[1] A rapid addition can cause localized increases in temperature and concentration, leading to unwanted side reactions.

  • Catalyst Activity: The Sandmeyer reaction is catalyzed by copper(I) salts.[3] Ensure that the copper(I) chloride (CuCl) used is of high purity and has not been oxidized to copper(II), which is less effective. If in doubt, use freshly prepared CuCl.

Problem 2: Significant Formation of Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Common Impurities and Their Causes:

ImpurityLikely CauseProposed Solution
6-Isopropyl-2-hydroxynicotinonitrileDecomposition of the diazonium salt before the addition of the copper catalyst, or reaction with water.[2]Ensure strict temperature control (0-5 °C). Add the diazonium salt solution to the copper catalyst solution without delay.
Biaryl compoundsRadical-radical coupling side reactions.[3]Maintain a sufficient concentration of the copper(I) catalyst to ensure rapid halogen transfer to the aryl radical.
Unreacted Starting MaterialIncomplete diazotization or inefficient Sandmeyer reaction.Verify the stoichiometry of sodium nitrite and acid. Ensure the activity of the copper catalyst.
Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure 2-Chloro-6-isopropylnicotinonitrile can be challenging.

Purification Strategy:

  • Work-up: After the reaction is complete, quenching with water is a standard procedure. If significant phenolic impurities are suspected, a wash with a dilute aqueous base (e.g., 5% NaOH) can help remove them.[2][4]

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Chromatography: Purification by silica gel column chromatography is often necessary to separate the desired product from any remaining starting material and byproducts.[1] A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Sandmeyer reaction for this synthesis?

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key steps are:

  • Diazotization: The primary amino group of 2-Amino-6-isopropylnicotinonitrile reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1][2]

  • Single Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[3]

  • Halogen Transfer: The aryl radical abstracts a chlorine atom from a copper(II) chloride species, forming the final product, 2-Chloro-6-isopropylnicotinonitrile, and regenerating the copper(I) catalyst.[3]

dot digraph "Sandmeyer_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="2-Amino-6-isopropylnicotinonitrile", fillcolor="#F1F3F4"]; diazonium [label="Diazonium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; radical [label="Aryl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-Chloro-6-isopropylnicotinonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> diazonium [label="NaNO₂, HCl\n0-5 °C"]; diazonium -> radical [label="CuCl (electron transfer)\n- N₂"]; radical -> product [label="CuCl₂ (Cl transfer)"]; } end_dot Caption: Simplified mechanism of the Sandmeyer reaction.

Q2: Can I use other chlorinating agents instead of CuCl?

While CuCl is the classic and most common catalyst for the Sandmeyer chlorination, other copper(I) salts like CuBr can be used for bromination.[3] For chlorination, CuCl is generally the most effective. Using other metal salts may lead to different reaction pathways and lower yields.

Q3: What are the key safety precautions for this reaction?

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at a low temperature at all times.[2]

  • Reagents: Handle concentrated acids and sodium nitrite with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Nitrogen Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the reaction is performed in a sealed vessel.[2] Ensure the reaction setup is open to the atmosphere or equipped with a pressure-releasing device.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture against a standard of the starting material (2-Amino-6-isopropylnicotinonitrile). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is progressing.

Experimental Protocol: Sandmeyer Reaction for 2-Chloro-6-isopropylnicotinonitrile

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Amino-6-isopropylnicotinonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 2-Amino-6-isopropylnicotinonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles.
  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates.
  • University of Toronto. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).
  • Parulekar, S. J. (2018). Yield optimization for multiple reactions.
  • Google Patents. (n.d.). The preparation method of the chloro- nicotinonitrile of 2-.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2-chloro-6-nitro-benzonitrile.
  • Google Patents. (n.d.). Preparation of 2-cyano-6-chloropyridine compounds.
  • Wired Chemist. (n.d.). Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Google Patents. (n.d.). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Journal of the Korean Chemical Society. (2010). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
  • ResearchGate. (2007).
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • ChemRxiv. (2022). Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine.
  • Google Patents. (n.d.). Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Google Patents. (n.d.). Preparation method of 2-chloronicotinic acid.

Sources

Technical Support Center: Synthesis of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-isopropylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. This resource aims to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during the synthesis of this molecule.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of 2-Chloro-6-isopropylnicotinonitrile can be approached through several synthetic routes, with the most common being the Sandmeyer reaction of an amino-substituted precursor or the chlorination of a hydroxy-substituted precursor. Each route presents a unique set of challenges and potential side reactions. This guide will address the most frequently encountered issues.

Issue 1: Low Yield of 2-Chloro-6-isopropylnicotinonitrile in the Sandmeyer Reaction, with Significant Formation of a Hydroxylated Byproduct.

Q: My Sandmeyer reaction of 2-Amino-6-isopropylnicotinonitrile is producing a low yield of the desired 2-Chloro-6-isopropylnicotinonitrile, and I am isolating a significant amount of 2-Hydroxy-6-isopropylnicotinonitrile. What is causing this, and how can I improve the yield of the chloro- aompound?

A: This is a classic and well-documented side reaction in the Sandmeyer reaction of aminopyridines. The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the reaction medium, leading to the formation of the corresponding hydroxypyridine. In some cases, this can be the major product, with yields of the desired 2-chloropyridine being as low as 30-50%.

Causality and Mechanism:

The Sandmeyer reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which then reacts with a copper(I) halide to yield the corresponding aryl halide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. However, the diazonium salt is also a good electrophile and can react with any nucleophile present in the reaction mixture. Water, being the solvent for the diazotization step, is a competing nucleophile.

dot graph Sandmeyer_Side_Reaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Scheme 1: Competing pathways in the Sandmeyer reaction."; fontsize: 12; fontcolor: "#5F6368"; }

Troubleshooting and Optimization:

To favor the formation of the desired 2-chloro product, it is crucial to minimize the competing hydroxylation reaction. Here are several strategies:

  • Anhydrous Conditions: While complete exclusion of water is difficult due to the nature of the diazotization step, using a co-solvent system that reduces the concentration of water can be beneficial. For example, performing the reaction in a mixture of concentrated hydrochloric acid and an organic solvent like acetonitrile may improve the yield of the chloro- compound.

  • Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Allowing the reaction temperature to rise can accelerate the decomposition of the diazonium salt and increase the rate of the competing hydroxylation reaction.

  • Alternative Diazotizing Agents: Instead of aqueous sodium nitrite, consider using an organic nitrite such as tert-butyl nitrite or isoamyl nitrite in a non-aqueous solvent system. This can significantly reduce the amount of water present and favor the desired chlorination.

  • Use of Gaseous Reagents: A patented process for the preparation of 2-chloropyridines involves reacting the corresponding 2-aminopyridine with nitrosyl chloride in an HCl-saturated aqueous solution.[1] This method can provide higher yields of the chloro- derivative by maintaining a high concentration of the chloride nucleophile.

Experimental Protocol for Improved Sandmeyer Reaction:

  • Suspend 2-Amino-6-isopropylnicotinonitrile in a mixture of anhydrous acetonitrile and concentrated hydrochloric acid at 0 °C.

  • Slowly add a solution of tert-butyl nitrite in acetonitrile while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, ensuring the temperature does not exceed 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work up the reaction by pouring it into a mixture of ice and ammonia to neutralize the acid and precipitate the product.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

ParameterStandard Aqueous MethodOptimized Anhydrous Method
Diazotizing Agent Sodium Nitrite in Water/HCltert-Butyl Nitrite in Acetonitrile/HCl
Solvent Water/HClAcetonitrile/HCl
Temperature 0-5 °C0-5 °C
Typical Yield 30-50%Can be significantly higher
Issue 2: Incomplete Conversion and Formation of Dark-Colored Impurities During Chlorination with Phosphorus Oxychloride (POCl₃).

Q: I am attempting to synthesize 2-Chloro-6-isopropylnicotinonitrile from 2-Hydroxy-6-isopropylnicotinonitrile using phosphorus oxychloride (POCl₃), but the reaction is sluggish, and I am obtaining a dark, tarry crude product that is difficult to purify. What is causing this, and how can I improve the reaction?

A: The chlorination of hydroxypyridines (or their tautomeric pyridones) with phosphorus oxychloride is a standard transformation. However, the reaction can be sensitive to conditions, and incomplete conversion or the formation of colored byproducts is a common issue, especially with substituted pyridines.

Causality and Mechanism:

The reaction proceeds by the activation of the hydroxyl group of the pyridone tautomer by POCl₃, forming a phosphate ester intermediate. This intermediate is then displaced by a chloride ion to yield the 2-chloropyridine. The reaction often requires elevated temperatures to proceed at a reasonable rate. The formation of dark-colored impurities is often due to side reactions such as polymerization or decomposition of the starting material or product under the harsh, acidic conditions of the reaction. The presence of the electron-donating isopropyl group may also influence the reactivity of the pyridine ring towards side reactions.

dot graph POCl3_Reaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Scheme 2: Chlorination with POCl3 and potential side reactions."; fontsize: 12; fontcolor: "#5F6368"; }

Troubleshooting and Optimization:

  • Use of a Base/Catalyst: The reaction can be sluggish due to the buildup of HCl. The addition of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, can act as an acid scavenger and accelerate the reaction. In some cases, catalytic amounts of N,N-dimethylformamide (DMF) can be used to form the Vilsmeier reagent in situ, which can be a more effective chlorinating agent. However, be aware that the Vilsmeier-Haack reaction can also lead to formylation side products if the aromatic ring is sufficiently activated.[2]

  • Temperature and Reaction Time: Careful optimization of the reaction temperature and time is crucial. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can minimize the formation of byproducts. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Reagent Purity: Ensure that the phosphorus oxychloride is of high purity and free from hydrolysis products like phosphoric acid and HCl, which can interfere with the reaction.

  • Workup Procedure: A well-designed workup is essential for removing impurities. The procedure described in Organic Syntheses for the preparation of 2-chloronicotinonitrile involves pouring the reaction mixture onto ice, followed by a wash with a dilute sodium hydroxide solution.[1] This neutralizes the acidic byproducts and can help to precipitate the desired product in a purer form.

Experimental Protocol for Improved Chlorination:

  • To a stirred solution of 2-Hydroxy-6-isopropylnicotinonitrile in phosphorus oxychloride, add N,N-dimethylaniline (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a cold, dilute solution of sodium hydroxide to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterStandard POCl₃ MethodOptimized Method with Base
Additive NoneN,N-Dimethylaniline
Temperature Often >100 °C80-90 °C
Reaction Time Can be long and variableGenerally shorter
Crude Product Quality Often dark and tarryTypically cleaner
Issue 3: Hydrolysis of the Nitrile Group to an Amide or Carboxylic Acid.

Q: During the workup or purification of my 2-Chloro-6-isopropylnicotinonitrile, I am observing the formation of 2-Chloro-6-isopropylnicotinamide and/or 2-Chloro-6-isopropylnicotinic acid. How can I prevent this?

A: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The workup procedures for both the Sandmeyer and POCl₃ chlorination routes can expose the product to these conditions, leading to the formation of the corresponding amide and carboxylic acid impurities.

Causality and Mechanism:

Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. Under basic conditions, hydroxide ions directly attack the electrophilic carbon of the nitrile. In both cases, an amide is formed as an intermediate, which can then be further hydrolyzed to the carboxylic acid.[3]

dot graph Nitrile_Hydrolysis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Scheme 3: Stepwise hydrolysis of the nitrile group."; fontsize: 12; fontcolor: "#5F6368"; }

Troubleshooting and Prevention:

  • Mild Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When neutralizing acidic reaction mixtures, use a cold, dilute base and maintain a low temperature. Similarly, if an acidic wash is required, use a cold, dilute acid.

  • Temperature Control: Perform all extractions and washes at low temperatures to minimize the rate of hydrolysis.

  • Purification Method: If hydrolysis is a significant issue during purification, consider using a non-aqueous workup or a purification method that avoids acidic or basic conditions, such as dry column vacuum chromatography or recrystallization from a neutral solvent.

  • pH Control: During aqueous workup, carefully control the pH. A neutral pH is generally the safest for preventing hydrolysis. If the product is stable under mildly acidic or basic conditions, determine the optimal pH range through small-scale experiments.

Recommended Workup to Minimize Hydrolysis:

  • After quenching the reaction, adjust the pH of the aqueous layer to approximately 7 using a cold, dilute acid or base.

  • Promptly extract the product into an organic solvent.

  • Wash the organic layer with cold, saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure at a low temperature.

  • If further purification is needed, prioritize methods that do not involve prolonged exposure to acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropyl group in the synthesis of 2-Chloro-6-isopropylnicotinonitrile?

A1: The isopropyl group at the 6-position of the pyridine ring has both steric and electronic effects. Electronically, it is a weak electron-donating group, which can slightly activate the pyridine ring towards electrophilic substitution, but this effect is generally modest. Sterically, the bulky isopropyl group can hinder the approach of reagents to the adjacent positions on the ring, potentially influencing the regioselectivity of certain reactions and possibly slowing down reactions at the 6-position.

Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination of 2-Hydroxy-6-isopropylnicotinonitrile?

A2: Yes, thionyl chloride is another common reagent for the chlorination of hydroxypyridines. The reaction mechanism is similar to that of POCl₃, involving the formation of a chlorosulfite intermediate. The choice between SOCl₂ and POCl₃ may depend on the specific substrate and the desired reaction conditions. In some cases, SOCl₂ may offer milder reaction conditions. However, it is important to note that both reagents are highly reactive and should be handled with care in a well-ventilated fume hood.

Q3: My final product of 2-Chloro-6-isopropylnicotinonitrile is a yellow oil, but I have seen reports of it being a solid. What could be the reason for this?

A3: The physical state of a compound can be influenced by its purity. The presence of impurities can lower the melting point of a solid, sometimes to the extent that it becomes an oil at room temperature. The yellow color also suggests the presence of impurities. It is recommended to purify your product further, for example, by column chromatography or recrystallization, to obtain the pure, solid compound.

Q4: Are there any other potential side reactions I should be aware of?

A4: Besides the major side reactions discussed above, other less common side reactions can occur:

  • Dimerization/Polymerization: Under harsh reaction conditions, especially at high temperatures, the starting materials or products can potentially undergo dimerization or polymerization, leading to the formation of high molecular weight, often insoluble, byproducts.

  • Ring Opening: While less common for pyridine rings, highly reactive reagents or extreme conditions could potentially lead to ring-opening reactions.

  • Reaction with Solvents: If reactive solvents are used, they may participate in side reactions. For example, if DMF is used as a catalyst with POCl₃, it can act as a formylating agent.

Careful control of reaction conditions and the use of high-purity reagents and solvents are the best ways to minimize these and other potential side reactions.

References

  • Price, C. C.; Walter, W. A.; Schroeder, H. A. 2-Chloronicotinonitrile. Org. Synth.1955 , 35, 34. DOI: 10.15227/orgsyn.035.0034. [Link]

  • Wang, Z. Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2010. [Link]

  • Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40 (2), 251–277. DOI: 10.1021/cr60126a003. [Link]

  • Wu, Y.; et al. Recent advances on the Vilsmeier–Haack reaction: a versatile tool for the synthesis of heterocycles. RSC Adv., 2017 , 7, 48339-48353. DOI: 10.1039/C7RA08779J. [Link]

  • Lumen Learning. Hydrolysis of Nitriles. In Organic Chemistry II. [Link]

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

  • U.S. Patent 5,283,338, Process for the preparation of 2-chloropyridines, issued February 1, 1994.
  • Dai, A.-D.; et al. Constitutive expression of nitrilase from Rhodococcus zopfii for efficient biosynthesis of 2-chloronicotinic acid. 3 Biotech2022 , 12 (2), 50. DOI: 10.1007/s13205-022-03107-x. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-isopropylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Chloro-6-isopropylnicotinonitrile?

A: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like an appropriate nicotinamide-1-oxide or cyclization precursors.

  • Reagent Residues: Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently used.[1] Hydrolysis of these can lead to acidic impurities.

  • Hydrolysis Byproduct (2-Hydroxy-6-isopropylnicotinonitrile): The 2-chloro group is susceptible to hydrolysis, especially under basic conditions or in the presence of moisture during workup and purification.

  • Isomeric Byproducts: Depending on the regioselectivity of the synthesis, other isomers may be formed.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or purification steps.

Q2: What is the best general strategy for a first-pass purification of the crude product?

A: A robust initial strategy involves a multi-step approach. First, perform an aqueous wash to remove inorganic salts and highly polar impurities. A subsequent wash with a dilute base, such as 5% sodium hydroxide solution, is highly effective at removing acidic impurities, a common issue in syntheses using phosphorus-based chlorinating agents.[2] After the washes, the crude solid should be thoroughly dried. Recrystallization is typically the most effective next step for significant purification.

Q3: When is column chromatography a better choice than recrystallization?

A: Column chromatography is preferred under several circumstances:

  • Similar Solubility Profiles: When the desired product and a key impurity have very similar solubilities in common recrystallization solvents, making separation by crystallization inefficient.

  • Multiple Impurities: If the crude material contains several impurities with varying polarities.

  • Oily or Amorphous Products: If the crude product is an oil or a non-crystalline solid that fails to crystallize effectively.

  • Trace Impurity Removal: For removing trace impurities to achieve very high purity (>99.5%), chromatography often provides superior resolution.

Q4: Which analytical techniques are essential for confirming the purity of the final product?

A: A combination of methods is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the industry standard for quantitative purity analysis (area % purity).[3]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and identifying organic impurities and residual solvents. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[4]

  • Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the product and helps in identifying the structures of unknown impurities.[5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: My product "oils out" during recrystallization instead of forming crystals.

Question: I dissolved my crude 2-Chloro-6-isopropylnicotinonitrile in a hot solvent, but upon cooling, it separates as an oil. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute's solubility decreases to a point where it separates from the solution at a temperature that is above its own melting point. Because the compound is molten, it cannot form a crystal lattice. This is often caused by using a solvent that is too nonpolar or by cooling the solution too rapidly.[7]

Troubleshooting Steps:

  • Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the same hot solvent to slightly decrease the solution's saturation point.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote gradual cooling, giving molecules adequate time to arrange into a crystal lattice.[7]

  • Induce Crystallization: If an oil still forms, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product (if available) is also highly effective.

  • Change Solvent System: If the issue persists, the chosen solvent may be inappropriate. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Issue 2: The final product is off-color (e.g., yellow or brown) even after recrystallization.

Question: My purified 2-Chloro-6-isopropylnicotinonitrile is a pale yellow solid, not the expected white solid. How can I remove the color?

Answer: Color is typically caused by highly conjugated, often high-molecular-weight byproducts or degradation products that are present in very small quantities but have strong chromophores.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude product in the hot recrystallization solvent. Add a small amount of activated charcoal (1-2% by weight) to the hot solution. Caution: Add charcoal carefully to a solution below its boiling point to avoid violent bumping. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then proceed with the crystallization as usual.[2]

  • Repeat Recrystallization: A second recrystallization may be sufficient to leave the trace colored impurities behind in the mother liquor.

  • Silica Gel Plug: If the impurity is significantly more polar than your product, you can try passing a concentrated solution of your product through a short plug of silica gel, eluting with a nonpolar solvent system (e.g., dichloromethane in hexanes). This can quickly remove polar, colored baseline impurities.

Issue 3: HPLC analysis still shows significant impurities after purification.

Question: I've recrystallized my material, but my HPLC chromatogram shows one or more impurity peaks. What are my next steps?

Answer: This indicates that the recrystallization was not effective for these specific impurities, likely due to co-crystallization or similar solubility.

Troubleshooting Steps:

  • Optimize Recrystallization: Try a different recrystallization solvent. The selectivity of the crystallization process is highly solvent-dependent.

  • Employ Column Chromatography: This is the most logical next step. Flash column chromatography on silica gel using a gradient elution system, typically starting with a nonpolar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, should provide the necessary separation.

  • Investigate the Impurity: Use LC-MS to get a mass for the impurity peak.[6] This can provide crucial clues to its identity (e.g., is it a dimer, a hydrolysis product, or unreacted starting material?), which can inform further purification or synthetic strategy modifications.

  • Check for On-Column Degradation: In rare cases, sensitive compounds can degrade on the HPLC column. Injecting the sample in a different mobile phase or using a different column chemistry (e.g., a phenyl-hexyl instead of a C18) can help diagnose this issue.

Experimental Protocols & Data

Protocol 1: General Purification Workflow

This workflow provides a comprehensive approach from crude solid to high-purity material.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Analysis & Final Product crude Crude Solid wash Aqueous Base Wash (e.g., 5% NaOH) crude->wash dry Dry Crude Product (e.g., over Na₂SO₄, vacuum) wash->dry recryst Recrystallization dry->recryst chrom Column Chromatography dry->chrom if needed filter Filter & Dry Crystals recryst->filter analysis Purity Analysis (HPLC, NMR, MP) chrom->analysis filter->analysis pure Pure Product analysis->pure

Caption: General purification workflow for 2-Chloro-6-isopropylnicotinonitrile.

Protocol 2: Step-by-Step Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes/ethyl acetate mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, cool it slightly, add activated charcoal, and reheat to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize yield.[7]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Purity Assessment by Reversed-Phase HPLC

This is a representative method and may require optimization.

  • Instrumentation: HPLC system with UV detector.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter.[3]

Data Summary: Comparison of Analytical Methods
MethodInformation ProvidedProsCons
RP-HPLC Purity (Area %), retention timeHigh precision, quantitative, robustRequires specific reference standard for absolute quantification
¹H NMR Structural confirmation, impurity identificationProvides structural information, good for identifying known impuritiesLower sensitivity than HPLC, can be complex to interpret
LC-MS Molecular weight confirmation, impurity IDHigh sensitivity, provides MW of impuritiesResponse factors can vary, may not be strictly quantitative
Melting Point Purity indicatorFast, simple, inexpensiveInsensitive to small amounts of impurities, not quantitative

Troubleshooting Decision Tree

This diagram helps guide your decisions when purification results are not as expected.

G start Purification Outcome Unsatisfactory q1 What is the issue? start->q1 is_color Product is Colored q1->is_color Color is_impure_hplc Impure by HPLC/NMR q1->is_impure_hplc Purity is_oiling Oiling Out q1->is_oiling Physical Form is_low_yield Low Yield q1->is_low_yield Yield sol_color Treat with Activated Charcoal or Perform 2nd Recrystallization is_color->sol_color sol_impure Switch Recrystallization Solvent or Use Column Chromatography is_impure_hplc->sol_impure sol_oiling Reheat, Add More Solvent, Cool Slowly, Scratch/Seed is_oiling->sol_oiling sol_low_yield Minimize Hot Solvent Volume, Ensure Complete Cooling in Ice Bath is_low_yield->sol_low_yield

Caption: Decision tree for troubleshooting common purification problems.

References

  • Price, C. C., & Schroeder, W. A. (1955). 2-chloronicotinonitrile. Organic Syntheses, 35, 22.
  • CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-. (2019).
  • Khan, A., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.

Sources

Technical Support Center: Enhancing the Purity of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 2-Chloro-6-isopropylnicotinonitrile. Here, we address common challenges encountered during its purification, offering a structured, cause-and-effect approach to troubleshooting. Our methodologies are grounded in established chemical principles to ensure you can confidently improve the purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Chloro-6-isopropylnicotinonitrile?

A1: The impurity profile largely depends on the synthetic route. Common synthesis pathways, such as the chlorination of a corresponding hydroxypyridine or the Sandmeyer reaction on an aminopyridine, can introduce specific impurities.[1] Potential impurities may include:

  • Starting Materials: Unreacted 2-hydroxy-6-isopropylnicotinonitrile or 2-amino-6-isopropylnicotinonitrile.

  • Isomeric Byproducts: Positional isomers formed during the synthesis, such as other chloro-substituted nicotinonitriles.

  • Over-chlorinated Species: Dichloro- or trichloro-nicotinonitrile derivatives.

  • Hydrolysis Products: 2-Hydroxy-6-isopropylnicotinonitrile, formed if the product is exposed to moisture, especially under non-neutral pH conditions.

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup (e.g., toluene, DMF) and residual chlorinating agents (e.g., phosphorus oxychloride byproducts).[1][2]

Q2: Which analytical techniques are best for assessing the purity of 2-Chloro-6-isopropylnicotinonitrile?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for routine purity testing. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[5]

  • Gas Chromatography (GC): Suitable for identifying volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (¹H-NMR): Provides structural confirmation of the main compound and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[4][5]

Q3: What are the ideal storage conditions for 2-Chloro-6-isopropylnicotinonitrile to prevent degradation?

A3: 2-Chloro-6-isopropylnicotinonitrile should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[6] It should be kept away from strong oxidizing agents, acids, and bases, which could promote hydrolysis of the chloro or nitrile group.[6]

Troubleshooting and Purification Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Crude product appears as a discolored (yellow to brown) solid or oil.

Q: My synthesized 2-Chloro-6-isopropylnicotinonitrile is a yellow-brown solid, not the expected white solid. What causes this discoloration and how can I fix it?

A: Discoloration is typically due to the presence of colored impurities, often aromatic nitro-compounds or polymeric byproducts formed under harsh reaction conditions.

  • Causality: Many synthetic procedures for chloropyridines involve vigorous reagents like phosphorus oxychloride or nitrating agents.[1][7] These can lead to the formation of highly conjugated, colored byproducts. The color may also arise from residual reagents that decompose over time.

  • Solution Workflow: A multi-step approach involving a chemical wash followed by recrystallization or chromatography is often effective.

    G cluster_0 Troubleshooting Discoloration start Crude Discolored Product wash Step 1: Dilute Base Wash (e.g., 5% NaHCO₃ solution) start->wash Removes acidic impurities extract Step 2: Extraction (e.g., with Ethyl Acetate or DCM) wash->extract dry Step 3: Dry & Evaporate extract->dry assess Assess Color & Purity (TLC/HPLC) dry->assess recryst Option A: Recrystallization assess->recryst If significantly cleaner chrom Option B: Column Chromatography assess->chrom If multiple impurities remain end Pure White Solid recryst->end chrom->end

    Caption: Workflow for purifying a discolored product.

  • Detailed Protocol: Base Wash and Extraction

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[1] This step is crucial for removing acidic impurities.

    • Separate the layers and wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • Assess the resulting solid. If it is still significantly colored, proceed to recrystallization or chromatography.

Issue 2: Recrystallization yields are low or the compound "oils out".

Q: I'm trying to recrystallize my product, but I'm either getting very low yields or it separates as an oil instead of forming crystals. What am I doing wrong?

A: This common issue stems from using an inappropriate solvent, using too much solvent, or cooling the solution too quickly. [8]

  • Causality:

    • Low Yield: The product has high solubility in the chosen solvent even at low temperatures, or an excessive volume of solvent was used.[8]

    • Oiling Out: The solution becomes supersaturated at a temperature above the melting point of your compound. This is common when the crude material is highly impure, leading to a significant melting point depression.[8]

  • Solution: Systematic Solvent Screening and Proper Technique

    Table 1: Recrystallization Solvent Screening

    Solvent Boiling Point (°C) Polarity Expected Solubility of 2-Chloro-6-isopropylnicotinonitrile
    Heptane/Hexane 69-98 Low Low solubility when cold, good when hot. Good for final crystallization.
    Toluene 111 Low Good solubility when hot, moderate when cold.
    Isopropanol 82 Medium High solubility, may require a co-solvent.
    Ethanol 78 Medium Often a good starting point for chloroacetamide derivatives.[8]

    | Ethyl Acetate | 77 | Medium | Good solvent, often used in combination with hexanes. |

  • Detailed Protocol: Optimized Recrystallization

    • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a few drops of a chosen solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.[8] Often, a solvent pair (e.g., ethyl acetate/hexanes or ethanol/water) is required.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Adding solvent dropwise near the boiling point is key to avoiding excess volume.

    • Decolorization (Optional): If the hot solution is still colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

    • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Drying: Dry the crystals under vacuum.

Issue 3: HPLC analysis shows persistent, hard-to-remove impurities.

Q: After recrystallization, my product's purity is stuck at ~95% according to HPLC. How can I remove these final impurities?

A: For closely related impurities (e.g., isomers) or those with similar solubility, column chromatography is the most effective purification technique. [9][10]

  • Causality: Impurities with similar polarity and molecular structure to the desired product will co-crystallize, making them difficult to remove by recrystallization alone. Column chromatography separates compounds based on their differential adsorption to a stationary phase.[10]

  • Solution Workflow: Column Chromatography

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from the impurities. A common starting point is a mixture of hexanes and ethyl acetate.

    • Column Packing: Pack a glass column with silica gel as a slurry in your chosen mobile phase. Ensure the silica bed is compact and level.[9]

    • Sample Loading: Dissolve your crude product in the minimum amount of solvent (ideally the mobile phase or a stronger solvent like DCM). Adsorb this solution onto a small amount of silica gel (dry loading) or carefully apply it directly to the top of the column (wet loading).[9]

    • Elution: Run the column by adding the mobile phase to the top and collecting fractions from the bottom.[11] You can use gentle air pressure to speed up the process.

    • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

    • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-6-isopropylnicotinonitrile.[11]

    G cluster_1 Column Chromatography Workflow tlc 1. Develop Solvent System via TLC pack 2. Pack Silica Gel Column tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze analyze->collect Continue elution combine 7. Combine Pure Fractions analyze->combine Fractions are pure evap 8. Evaporate Solvent combine->evap final Pure Product evap->final

    Caption: Step-by-step column chromatography process.

References

  • Vertex AI Search. (n.d.). 2-Chloro-6-isopropylnicotinonitrile.
  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-isopropylnicotinonitrile AldrichCPR.
  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • BLD Pharm. (n.d.). 108244-44-6|2-Chloro-6-isopropylnicotinonitrile.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-isopropylnicotinonitrile AldrichCPR.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
  • Bionano Genomics. (n.d.). Troubleshooting Guides.
  • Green Chemistry. (2022). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations.
  • Sigma-Aldrich. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-6-methylnicotinonitrile synthesis.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3.
  • Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube.
  • Benchchem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.
  • ChemicalBook. (n.d.). 2-CHLORO-6-METHYLNICOTINAMIDE synthesis.
  • Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
  • Google Patents. (n.d.). US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile.
  • Benchchem. (n.d.). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques.
  • ChemicalBook. (n.d.). 2-Chloronicotinamide synthesis.
  • Thermo Fisher Scientific. (n.d.). Plasmid DNA Purification Support—Troubleshooting.
  • Google Patents. (n.d.). CN104876861A - Method for producing 2-chloro nicotinic acid.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of Chloromethyl Isopropyl Carbonate.
  • BLD Pharm. (n.d.). 1707398-97-7|6-Chloro-2-isopropylnicotinonitrile.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-isopropylnicotinonitrile AldrichCPR.
  • ChemicalBook. (n.d.). 2-Chloro-6-isopropylnicotinonitrile | 108244-44-6.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
  • Patsnap. (n.d.). Preparation method of 6-chloro-2-nitrotoluene.

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Technical Support Center: Synthesis of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-6-isopropylnicotinonitrile. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during this synthesis. Our focus is on elucidating the causality behind experimental choices to ensure both success and safety in the laboratory.

Introduction: The Synthetic Challenge

2-Chloro-6-isopropylnicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] However, its synthesis can be challenging, often plagued by issues such as low yields, difficult purification, and the formation of persistent impurities. This guide aims to be a comprehensive resource for overcoming these obstacles. While a direct, peer-reviewed synthesis for this specific molecule is not widely published, we can infer a robust synthetic strategy and potential pitfalls based on established preparations of structurally similar compounds, such as 2-chloronicotinonitrile.[2][3]

A plausible and common approach for synthesizing 2-chloronicotinonitriles involves the chlorination and dehydration of a corresponding N-oxide precursor. The general transformation leverages powerful chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to simultaneously introduce the chloro group and dehydrate the amide or a related functional group to the nitrile.

Proposed Synthetic Pathway Diagram

G cluster_0 Plausible Synthetic Route start 2-Hydroxy-6-isopropylnicotinamide intermediate 2-Chloro-6-isopropylnicotinamide start->intermediate  Chlorination  (e.g., POCl₃ or SOCl₂) product 2-Chloro-6-isopropylnicotinonitrile (Target Compound) intermediate->product  Dehydration  (often concurrent with chlorination)

Caption: Plausible two-step, one-pot synthesis of 2-Chloro-6-isopropylnicotinonitrile.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.

Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?

Possible Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Insight: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and susceptible to hydrolysis from atmospheric moisture. Using aged or improperly stored reagents is a primary cause of reaction failure.

    • Action: Always use freshly opened or distilled chlorinating agents. Ensure all other reagents and solvents are anhydrous. Meticulously check the stoichiometry, as an excess of the chlorinating agent is often required to drive the reaction to completion.

  • Reaction Temperature and Duration:

    • Insight: These reactions are often exothermic and require careful temperature control.[2] An initial low temperature followed by a gradual ramp-up and reflux is common. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or product.

    • Action: Monitor the internal reaction temperature. Start the addition of the chlorinating agent at a lower temperature (e.g., 0-10 °C) and then gradually heat to reflux (typically 100-120 °C) for several hours.[2][3] Use a technique like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Inefficient Quenching and Work-up:

    • Insight: The work-up procedure is critical for isolating the product. Pouring the reaction mixture onto ice is a standard method to quench excess chlorinating agent and precipitate the crude product.[2] If done improperly, the product can be lost or hydrolyzed.

    • Action: Pour the cooled reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[2] This helps to dissipate heat and ensures the product precipitates as a manageable solid rather than a large, unworkable clump. Ensure the pH is adjusted correctly during the aqueous washes to remove acidic byproducts.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Possible Causes & Solutions:

  • Incomplete Reaction (Residual Intermediates):

    • Insight: The most common impurity is often the intermediate, 2-chloro-6-isopropylnicotinamide, which arises from incomplete dehydration.

    • Action: Increase the reaction time or temperature moderately. Consider adding a dehydrating co-solvent or agent. The amide can be identified by its characteristic N-H stretches in IR spectroscopy and its different retention factor on a TLC plate.

  • Hydrolysis Byproducts:

    • Insight: The nitrile group is susceptible to hydrolysis back to an amide or carboxylic acid, especially during aqueous work-up if conditions become too harsh (e.g., prolonged exposure to strong base or acid at high temperatures).

    • Action: Keep the temperature low during the aqueous work-up. Use a milder base (e.g., sodium bicarbonate solution) for neutralization instead of a strong hydroxide solution.

  • Isomeric Impurities:

    • Insight: Depending on the starting material, isomeric impurities can arise if the initial functionalization is not regioselective. While less common in this specific transformation, it's a known issue in related syntheses like the nitration of substituted pyridines.[4][5]

    • Action: Ensure the purity of your starting material. If isomeric impurities are unavoidable, they often require careful chromatographic separation (e.g., column chromatography or preparative HPLC).

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
Low/No Yield Degraded chlorinating agentUse fresh or distilled POCl₃/SOCl₂.
Insufficient reaction temperature/timeIncrease reflux time and monitor via TLC/GC.
Improper work-upPour reaction mixture slowly onto ice with vigorous stirring.[2]
Impure Product Incomplete dehydrationExtend reaction time or increase temperature slightly.
Hydrolysis of nitrile groupUse mild conditions (low temp, NaHCO₃ wash) during work-up.
Co-eluting impuritiesEmploy column chromatography with a carefully selected solvent gradient.
Reaction Stalls Insufficient mixingUse a suitable mechanical stirrer, especially for thick slurries.
Low reagent concentrationEnsure proper stoichiometry; consider a more concentrated solution.

Frequently Asked Questions (FAQs)

  • What are the most critical parameters to control in this reaction? Temperature, moisture, and stirring are paramount. Anhydrous conditions are essential to prevent deactivation of the chlorinating agent. Precise temperature control is necessary to prevent side reactions and decomposition.[2] Efficient stirring is crucial, especially as the reaction mixture can become thick.

  • How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is an excellent tool. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture). The starting material, intermediate amide, and final nitrile product should have distinct Rf values. Disappearance of the starting material spot is a key indicator of reaction completion. For more quantitative analysis, GC-MS can be used on quenched aliquots.

  • What are the key safety precautions for this synthesis? This reaction involves hazardous materials and must be performed in a well-ventilated fume hood.

    • Phosphorus oxychloride (POCl₃) / Thionyl chloride (SOCl₂): These are highly corrosive, toxic, and react violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Exothermic Reaction: The reaction can be highly exothermic.[2] Use an ice bath to control the initial addition rate and prevent a runaway reaction.

    • HCl Gas Evolution: The reaction generates HCl gas. Ensure the apparatus is properly vented into a scrubbing system (e.g., a beaker with a dilute NaOH solution).

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-isopropylnicotinonitrile

This protocol is a representative procedure based on established methods for similar compounds and should be adapted and optimized for your specific laboratory conditions.[2][3]

  • Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-hydroxy-6-isopropylnicotinamide (1.0 eq).

  • Reagent Addition: Place the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 4-5 eq) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approx. 110-115 °C). Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the ice.

  • Isolation: The crude product should precipitate as a solid. Stir the mixture for 30 minutes, then collect the solid by suction filtration.

  • Washing: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). Then, wash with a cold 5% sodium bicarbonate solution, followed again by cold water.

  • Drying: Press the solid as dry as possible on the filter and then dry it under vacuum over phosphorus pentoxide.[2]

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: TLC Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a 30:70 mixture of ethyl acetate and hexane. Adjust polarity as needed.

  • Spotting: Dissolve small amounts of your starting material (reference) and the reaction mixture (quenched aliquot) in a suitable solvent like ethyl acetate. Spot them on the TLC plate.

  • Development: Place the plate in a developing chamber with the mobile phase and allow the solvent front to rise.

  • Visualization: Visualize the spots under UV light (254 nm). The product, being more nonpolar than the starting amide, should have a higher Rf value.

Troubleshooting Workflow Diagram

G cluster_workflow Troubleshooting Workflow start Reaction Failure (Low Yield / Impure Product) check_reagents Check Reagent Quality (POCl₃, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup reagents_ok Use Fresh/Distilled Reagents Ensure Anhydrous Conditions check_reagents->reagents_ok Issue Found conditions_ok Optimize Temperature Profile Monitor with TLC/GC check_conditions->conditions_ok Issue Found workup_ok Refine Quenching/Washing Steps Try Column Chromatography check_workup->workup_ok Issue Found

Caption: A logical workflow for troubleshooting failed synthesis reactions.

References

  • Organic Syntheses. nicotinonitrile.
  • Organic Syntheses. 2-chloronicotinonitrile.
  • Sigma-Aldrich. 2-Chloro-6-isopropylnicotinonitrile AldrichCPR.
  • Google Patents. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • Wikipedia. Nicotinonitrile. Available at: [Link]

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • ResearchGate. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors. Available at: [Link]

  • Google Patents. US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile.
  • Wired Chemist. Mechanism. Available at: [Link]

  • Royal Society of Chemistry. FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Chloro-6-isopropylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-6-isopropylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. We provide in-depth, field-proven insights into catalyst selection and troubleshooting, moving beyond simple protocols to explain the fundamental principles that govern success.

The synthesis of 2-Chloro-6-isopropylnicotinonitrile is a specialized instance of a palladium-catalyzed cyanation of a heteroaryl chloride. The substrate presents unique challenges: the chloro-substituent is on a pyridine ring, and the adjacent isopropyl group adds both steric hindrance and electron-donating character, making the C-Cl bond particularly robust and difficult to activate. This guide will focus on overcoming these challenges through rational catalyst system design.

Part 1: Frequently Asked Questions - Core Principles of Catalyst Selection

This section addresses the fundamental "why" behind choosing the components for your catalytic system. Understanding these principles is critical for adapting protocols to new substrates and for effective troubleshooting.

Q1: Why is a palladium-based catalyst the standard for this type of cyanation reaction?

A: Palladium is the most studied and versatile transition metal for cross-coupling reactions, including cyanation, for several key reasons.[1][2] It offers a superior combination of high catalytic efficacy and broad functional group tolerance compared to other metals like copper or nickel.[1][3] While traditional methods like the Rosenmund-von Braun reaction require harsh conditions and stoichiometric copper(I) cyanide, palladium catalysis proceeds under milder conditions.[4] The mechanisms of palladium catalysis are well-understood, allowing for the rational design of ligands and reaction conditions to activate even challenging substrates like aryl chlorides.[1]

Q2: The reaction involves an aryl chloride. How does this impact my choice of phosphine ligand?

A: The activation of an aryl chloride (Ar-Cl) bond is the most challenging step in the palladium catalytic cycle (oxidative addition) compared to aryl bromides or iodides. To achieve this, the palladium center must be highly electron-rich and sterically accessible. This is accomplished by using specific phosphine ligands:

  • Electron-Rich: Ligands with alkyl groups (like tert-butyl) donate electron density to the palladium, making it more reactive towards the Ar-Cl bond.

  • Bulky (High Steric Hindrance): Large, bulky ligands promote the formation of a low-coordinate, highly reactive monoligated palladium species. This steric bulk also facilitates the final, product-releasing step of the catalytic cycle (reductive elimination).

For a challenging substrate like 2-Chloro-6-isopropylnicotinonitrile, highly effective ligands include Buchwald-type biaryl phosphines such as XPhos , SPhos , or BrettPhos .[3] In a direct comparison for the cyanation of aryl chlorides, the CM-phos ligand was shown to be highly effective.[3]

Q3: What are the pros and cons of different cyanide sources? Which is recommended?

A: The choice of cyanide source is critical for safety, reproducibility, and reaction efficiency.

  • Traditional Sources (KCN, NaCN, Zn(CN)₂): These are highly effective but also highly toxic.[4] Reproducibility can be an issue, as their low solubility in organic solvents can lead to inconsistent reaction rates.[4] Milling of these salts is sometimes required but is hazardous due to the risk of aerosolization.[4]

  • Recommended Source (K₄[Fe(CN)₆]): Potassium ferrocyanide, a non-toxic food additive, is the modern standard for palladium-catalyzed cyanations.[4][5] It is significantly safer, inexpensive, and easy to handle.[5] It acts as a slow-release source of cyanide, which helps to prevent the deactivation of the palladium catalyst by maintaining a low concentration of free cyanide in the solution.[4]

Q4: Does the choice of palladium precatalyst matter?

A: Yes, the palladium source, or precatalyst, can significantly impact reaction initiation and overall performance.

  • Common Sources (Pd(OAc)₂, Pd₂(dba)₃): These are standard, air-stable sources of palladium. However, they require in-situ reduction from Pd(II) or Pd(I) to the active Pd(0) state, which can sometimes be inefficient and lead to catalyst poisoning before the cycle begins.[4]

  • Palladacycle Precatalysts: Third-generation palladacycles (like those based on the XPhos ligand) are often more effective.[4] These are pre-activated Pd(II) complexes that are designed to cleanly and rapidly generate the active Pd(0) catalyst upon reaction with a base. This ensures that the active catalyst forms efficiently, often leading to better yields and reproducibility.[4]

Part 2: Troubleshooting Guide

Even with an optimized system, challenges can arise. This section provides a structured approach to diagnosing and solving common experimental issues.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very little or no formation of 2-Chloro-6-isopropylnicotinonitrile after several hours. What are the most likely catalytic causes?

A: This is the most common issue and typically points to a failure in catalyst activation or stability. Follow this diagnostic workflow:

G start Low / No Conversion q1 Is your ligand appropriate for an aryl chloride? (e.g., XPhos, SPhos, CM-phos) start->q1 sol1 Action: Switch to a bulky, electron-rich Buchwald-type biaryl phosphine ligand. q1->sol1 No q2 Are you using K₄[Fe(CN)₆]? q1->q2 Yes sol2 Action: Use a safer, slow-release cyanide source like K₄[Fe(CN)₆] to avoid catalyst poisoning. q2->sol2 No q3 Is the reaction temperature high enough? (Typically 100-140 °C for aryl chlorides) q2->q3 Yes sol3 Action: Increase reaction temperature. Consider a higher-boiling solvent like DMAC. q3->sol3 No q4 Are your reagents and solvent anhydrous? q3->q4 Yes sol4 Action: Dry solvent over molecular sieves. Ensure all glassware is oven-dried. q4->sol4 No

Issue 2: Reaction Stalls After Initial Conversion

Q: My reaction starts, but TLC/LC-MS analysis shows it stops progressing after 20-30% conversion. What is happening to my catalyst?

A: This is a classic sign of catalyst deactivation, most commonly caused by poisoning from the cyanide ion itself. While K₄[Fe(CN)₆] mitigates this, it doesn't eliminate the risk entirely.

  • Cause: Cyanide is a strong ligand and can irreversibly bind to the palladium center at any stage of the catalytic cycle, forming stable, inactive palladium-cyanide complexes.[4] This effectively removes the catalyst from the reaction.

  • Solution 1 (Additives): In some systems, the addition of activating agents can help. For example, when using Pd/C as a catalyst with Zn(CN)₂, zinc formate dihydrate has been shown to reactivate the palladium catalyst, though this adds complexity.[6]

  • Solution 2 (Reagent Purity): Ensure your starting material is free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).

  • Solution 3 (Ligand Ratio): A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can sometimes help stabilize the catalyst and prevent deactivation.

Issue 3: I'm observing significant byproduct formation.

Q: Besides my starting material and product, I see a major impurity. What could it be?

A: The most likely byproduct in this reaction is the result of hydrodechlorination , where the chloro group is replaced by a hydrogen atom, yielding 2-isopropylnicotinonitrile.

  • Cause: This side reaction can occur if there is a source of hydride in the reaction mixture. This can sometimes be traced back to the solvent (e.g., trace water or alcohols) or additives. It can also be promoted by certain palladium-hydride species that can form under the reaction conditions.

  • Solution:

    • Ensure Anhydrous Conditions: This is the most critical step. Use a dry, high-purity solvent like dimethylacetamide (DMAC).[5][7] Ensure your starting material and base (e.g., Na₂CO₃) are thoroughly dried.

    • Degas the Solvent: Before setting up the reaction, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can also interfere with the catalyst.

Part 3: Data & Visualization
Table 1: Comparison of Selected Palladium-Catalyzed Cyanation Systems for Aryl Halides
Catalyst System ComponentOption A: Modern StandardOption B: Ligand-FreeOption C: Heterogeneous
Palladium Source Pd₂(dba)₃ or XPhos PalladacyclePd(OAc)₂[5]10% Pd/C[6]
Ligand XPhos or SPhos[4]None[5]dppf[6]
Cyanide Source K₄[Fe(CN)₆][4][5]K₄[Fe(CN)₆][5]Zn(CN)₂[6]
Base Na₂CO₃[3]Na₂CO₃[7]None (uses additive)
Additive NoneNoneZinc formate dihydrate[6]
Solvent Dioxane/water or DMAC[4]DMAC[5]DMAC[6]
Temperature 70-120 °C[3]120 °C[5]110 °C[6]
Key Advantage High efficiency for chloridesSimplicity, low costCatalyst is recyclable
Key Disadvantage High cost of ligandMay not work for difficult substratesUses toxic Zn(CN)₂

Note: Yields are highly substrate-dependent. This table serves as a starting point for condition screening.

Diagram: The Palladium-Catalyzed Cyanation Cycle

This diagram illustrates the key mechanistic steps involved in the reaction. Success depends on optimizing the rate of each step while preventing off-cycle deactivation.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=plaintext]; pd_complex [label="Ar-Pd(II)-Cl(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Cyanide\nExchange", shape=plaintext]; pd_cn_complex [label="Ar-Pd(II)-CN(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=plaintext];

// Edges pd0 -> pd_complex [label="Ar-Cl"]; pd_complex -> pd_cn_complex [label="+ 'CN⁻'\n- Cl⁻"]; pd_cn_complex -> pd0 [label="Ar-CN\n(Product)"];

// Invisible nodes for labels pd0 -> ox_add [style=invis]; pd_complex -> transmetal [style=invis]; pd_cn_complex -> red_elim [style=invis];

// Deactivation pathway poison [label="[Pd(CN)₄]²⁻\n(Inactive/Poisoned)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd0 -> poison [label="Excess CN⁻", style=dashed, color="#5F6368"]; pd_complex -> poison [label="Excess CN⁻", style=dashed, color="#5F6368"]; pd_cn_complex -> poison [label="Excess CN⁻", style=dashed, color="#5F6368"];

} } Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Part 4: Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of 2-Chloro-6-isopropylnicotinonitrile, based on modern, reliable methods for the cyanation of challenging aryl chlorides.[3][4]

Materials & Reagents:

  • 2-Chloro-6-isopropylnicotinonitrile (1 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents, 2 mol%)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents, 4 mol%)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 equivalents)

  • Sodium carbonate (Na₂CO₃), anhydrous (2.0 equivalents)

  • Dimethylacetamide (DMAC), anhydrous (to make a 0.5 M solution with respect to the substrate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Chloro-6-isopropylnicotinonitrile, Pd(OAc)₂, XPhos, K₄[Fe(CN)₆], and Na₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMAC via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 120 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-6-isopropylnicotinonitrile.

References
  • Shaheen, F., & P. T. Perumal. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36373-36395. [Link][1][2]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link][5][7]

  • An, L., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(8), 1984–1986. [Link][3]

  • McFadden, R. M., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 15(14), 3694–3697. [Link][4]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications. [Link]

  • Littke, A. F., & Soumeillant, M. (2007). Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(17), 3355–3358. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link][6]

Sources

Technical Support Center: Managing Byproducts in 2-Chloro-6-isopropylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-6-isopropylnicotinonitrile. The control of process-related impurities is paramount for ensuring the efficacy, safety, and reproducibility of downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to identify, manage, and mitigate the formation of common byproducts.

Section 1: Overview of Synthetic Challenges & Common Byproducts

The synthesis of 2-Chloro-6-isopropylnicotinonitrile typically involves the chlorination of a corresponding hydroxypyridine precursor or a cyclization-chlorination sequence. A common and effective method is the treatment of 2-Hydroxy-6-isopropylnicotinonitrile with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive like phosphorus pentachloride (PCl₅). While robust, this pathway is susceptible to several side reactions that can complicate purification and reduce yield.

The primary challenges in this synthesis include controlling the highly exothermic nature of the chlorination reaction and preventing the hydrolysis of the target molecule during workup.[1]

Table 1: Common Byproducts in 2-Chloro-6-isopropylnicotinonitrile Synthesis

Byproduct NameMolecular FormulaPotential OriginImpact on Process
2-Hydroxy-6-isopropylnicotinonitrileC₉H₁₀N₂OIncomplete chlorination of the starting material.Major impurity, difficult to separate due to similar polarity.
2-Chloro-6-isopropylnicotinamideC₉H₁₁ClN₂OIncomplete dehydration if starting from an amide precursor; or hydrolysis of the nitrile.Can interfere with downstream reactions targeting the nitrile group.
Isomeric Byproducts (e.g., Dichlorinated species)C₉H₈Cl₂N₂Over-chlorination due to harsh reaction conditions (excess reagent, high temperature).Difficult to remove; may carry over into final product.
Polymeric/Tarry MaterialsN/AUncontrolled exothermic reaction leading to decomposition.[1]Drastically reduces yield and makes product isolation challenging.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of starting material, 2-Hydroxy-6-isopropylnicotinonitrile. What caused this?

A: This is the most common issue and points directly to incomplete chlorination. The conversion of a 2-hydroxypyridine to a 2-chloropyridine is an equilibrium-driven process that requires sufficient energy and reagent concentration to proceed to completion.

  • Causality:

    • Insufficient Reagent: The molar ratio of POCl₃ to the substrate may be too low. While a stoichiometric amount is theoretically sufficient, an excess (typically 1.5 to 3.0 equivalents) is often required to drive the reaction forward.

    • Low Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Temperatures in the range of 100-120°C are common for this type of chlorination.[1]

    • Inadequate Reaction Time: Even at the correct temperature, the reaction may require several hours to reach completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

    • Presence of Water: Trace amounts of water in the starting material or solvent will consume the chlorinating agent, rendering it ineffective.

  • Troubleshooting Protocol:

    • Ensure your starting material and glassware are scrupulously dry.

    • Increase the equivalents of POCl₃ to 2.0-2.5 eq.

    • If using only POCl₃, consider adding a catalytic amount of PCl₅ (0.1-0.2 eq) or an organic base like triethylamine, which can facilitate the reaction.[2]

    • Increase the reaction temperature to reflux (approx. 105-115°C) and monitor for 2-4 hours.

    • Follow reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

Q2: During workup, my product yield dropped significantly, and I've isolated the starting hydroxy compound again. How do I prevent this hydrolysis?

A: The 2-chloro substituent on the pyridine ring is activated towards nucleophilic substitution. Water is a potent enough nucleophile, especially at elevated temperatures or non-neutral pH, to hydrolyze your product back to the starting material.

  • Causality:

    • Quenching Procedure: Pouring the hot reaction mixture directly into water without cooling can cause rapid, localized heating, promoting hydrolysis.

    • Aqueous Extraction pH: Washing the organic layer with neutral or basic aqueous solutions can accelerate the hydrolysis rate.

    • Prolonged Contact with Water: Extended exposure to water during extraction or purification, even at room temperature, will lead to product loss.

  • Best Practices for Anhydrous Workup:

    • Cool the reaction mixture to room temperature before quenching.

    • Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice. This method effectively quenches excess POCl₃ while keeping the temperature low.[1]

    • Extract the product promptly with a non-polar organic solvent like dichloromethane or ethyl acetate.

    • If an aqueous wash is necessary, use cold brine to minimize the product's solubility in the aqueous phase and reduce contact time.

    • Dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Q3: The reaction turned into a dark, viscous tar. What happened and is it salvageable?

A: This indicates a runaway reaction or thermal decomposition. The reaction of POCl₃ with pyridinols is highly exothermic, and without proper temperature control, the mixture can rapidly overheat, leading to polymerization and degradation.[1]

  • Causality:

    • Rapid Reagent Addition: Adding the substrate to hot POCl₃ or adding POCl₃ too quickly to the substrate can initiate an uncontrolled exotherm.

    • Insufficient Cooling: The reaction vessel must be equipped with an efficient condenser and may require an ice bath during the initial stages of addition.

  • Prevention and Salvage:

    • Prevention: Always add the chlorinating agent slowly to a cooled solution of the substrate or vice-versa. Maintain temperature control throughout the addition process. The procedure described in Organic Syntheses for a similar compound emphasizes controlling the initial exothermic reaction with an ice-water bath.[1]

    • Salvage: While difficult, some product may be recoverable.

      • Cool the mixture and dilute it with a large volume of an appropriate solvent (e.g., dichloromethane).

      • Attempt to break up the solid/tar.

      • Filter off any insoluble material.

      • Wash the filtrate with water and brine, then dry and concentrate it.

      • The resulting crude material will likely require extensive purification by column chromatography.

Q4: My analytical data (HPLC/GC-MS) shows several unknown peaks. How can I identify and eliminate them?

A: Unknown peaks can be isomeric byproducts, over-chlorinated species, or impurities from starting materials. A systematic approach is needed for identification and mitigation. The use of analytical techniques like HPLC and GC is crucial for impurity profiling.[3][4]

  • Identification Workflow:

    • Mass Spectrometry (LC-MS/GC-MS): Obtain the mass of the impurity. This is the most critical first step. Does the mass correspond to the addition of a chlorine atom? The loss of a methyl group?

    • Review Starting Materials: Analyze your starting 2-Hydroxy-6-isopropylnicotinonitrile for any impurities. Isomeric impurities in the starting material will likely carry through the reaction.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to determine the elemental formula of the impurity.

    • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will provide definitive structural information.

  • Mitigation Strategies:

    • For Over-chlorination: Reduce reaction temperature, decrease reaction time, or use a slight excess of the chlorinating agent instead of a large excess.

    • For Isomeric Impurities: The most effective strategy is to ensure the purity of the starting material. If isomers are formed during the reaction, they often require careful separation by preparative HPLC or fractional crystallization.

Section 3: Recommended Analytical and Purification Protocols

Protocol 3.1: HPLC Method for Purity Assessment

This protocol is a general starting point and may require optimization.

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1)

Protocol 3.2: Purification via Recrystallization

Recrystallization is effective for removing less polar or more polar impurities if a suitable solvent system is found.

  • Dissolve the crude 2-Chloro-6-isopropylnicotinonitrile in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a heptane/ethyl acetate mixture).

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum. The product should be a white to off-white solid.

Appendix A: Visualizing Reaction & Troubleshooting Pathways

Diagram 1: Plausible Synthesis and Byproduct Formation Pathway

G SM 2-Hydroxy-6-isopropylnicotinonitrile Reagent POCl₃ / Heat SM->Reagent Chlorination Pdt 2-Chloro-6-isopropylnicotinonitrile (Product) BP_hydrolysis Hydrolysis Product (Same as SM) Pdt->BP_hydrolysis Aqueous Workup (H₂O) Reagent->Pdt Desired Reaction BP_tar Tarry Decomposition Products Reagent->BP_tar Runaway Reaction (Poor Temp Control) BP_incomplete Unreacted SM Reagent->BP_incomplete Incomplete Reaction (Low Temp/Time)

Caption: Key reaction and potential side-reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Purity

G start Run Synthesis & Analyze Product check_purity Purity < 95%? start->check_purity identify_impurity Identify Major Impurity by MS check_purity->identify_impurity Yes end_ok Purity OK check_purity->end_ok No is_sm Is it Starting Material? identify_impurity->is_sm is_hydrolysis Is it Hydrolysis Product? is_sm->is_hydrolysis No action_sm Increase Reaction Temp/Time Increase Reagent Stoichiometry is_sm->action_sm Yes action_hydrolysis Improve Workup: Use Anhydrous Conditions Quench on Ice is_hydrolysis->action_hydrolysis Yes action_other Purify via Recrystallization or Column Chromatography is_hydrolysis->action_other No (Other Impurity) action_sm->start Re-run action_hydrolysis->start Re-run action_other->start Re-analyze

Caption: A logical workflow for diagnosing and fixing purity issues.

References

  • Price, C. C., and Schroeder, W. A. (1955). 2-chloronicotinonitrile. Organic Syntheses, 35, 22. [Link]

  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. ResearchGate. [Link]

  • Mochel, W. E., et al. (1948). A New Synthesis of Thiazolopyrimidines. Journal of the American Chemical Society, 70(6), 2268–2270. [Link]

  • Cope, A. C., et al. (1941). The Condensation of Carbonyl Compounds with Cyanoacetic Acid. Journal of the American Chemical Society, 63(3), 733–735. [Link]

  • Google Patents. (1975).
  • Google Patents. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • Google Patents. (2014). The preparation method of the chloro- nicotinonitrile of 2-. CN109232413A.

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Technical Support Center: Solvent Effects on 2-Chloro-6-isopropylnicotinonitrile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-isopropylnicotinonitrile. This document provides in-depth, field-proven insights into a critical experimental variable: the choice of solvent. Understanding how different solvents influence the nucleophilic aromatic substitution (SNAr) reactions of this substrate is paramount for optimizing reaction yields, minimizing impurities, and ensuring reproducible results. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Section 1: The "Why"—Understanding the Core Mechanism

Before troubleshooting, it's essential to grasp the underlying principles. The reactivity of 2-Chloro-6-isopropylnicotinonitrile is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Q1: What makes 2-Chloro-6-isopropylnicotinonitrile reactive towards nucleophiles?

A: Aromatic rings, like benzene, are typically electron-rich and react with electrophiles. However, the pyridine ring in your substrate is fundamentally different. The nitrogen atom within the ring acts as a strong electron-withdrawing group, making the entire ring system electron-deficient.[1] This effect is significantly amplified by the presence of the cyano (-CN) group, another powerful electron-withdrawing substituent.[2] This combined electron pull makes the carbon atoms of the pyridine ring, particularly positions 2 and 4 (ortho and para to the nitrogen), highly electrophilic and thus susceptible to attack by nucleophiles.[3][4]

Q2: Can you illustrate the SNAr mechanism for this specific molecule?

A: Certainly. The SNAr reaction proceeds via a two-step addition-elimination pathway.

  • Addition Step (Rate-Determining): The nucleophile (Nu-) attacks the carbon atom bonded to the chlorine (the C-2 position). This is typically the slow, rate-determining step because it temporarily breaks the aromaticity of the ring.[5] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Elimination Step (Fast): The aromaticity is restored as the chloride ion (Cl-), a good leaving group, is expelled.

The stability of the Meisenheimer complex is the key to the entire reaction. For 2-Chloro-6-isopropylnicotinonitrile, this intermediate is exceptionally well-stabilized. The negative charge can be delocalized not only across the ring but also onto the electronegative nitrogen atom and the cyano group, as shown in the resonance structures below. This stabilization lowers the activation energy of the first step, allowing the reaction to proceed.

Caption: SNAr mechanism showing the Meisenheimer intermediate.

Section 2: FAQs on Solvent Selection

The solvent does more than just dissolve the reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[2]

Q3: What is the fundamental difference between polar protic and polar aprotic solvents for this reaction?

A: This is the most critical distinction for SNAr reactions.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (O or N). They can form strong hydrogen bonds. While they are polar, they can severely hinder SNAr reactions by forming a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and reactivity.[7][8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, acetonitrile) lack this acidic hydrogen. They are still polar and can dissolve ionic species, but they do not form hydrogen bonds with the nucleophile.[8] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining addition step. Consequently, reaction rates in dipolar aprotic solvents are often much faster than in protic ones.[9]

Q4: So, which solvent class is recommended for reactions with 2-Chloro-6-isopropylnicotinonitrile?

A: Polar aprotic solvents are almost always the solvents of first choice for SNAr reactions. [10] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are standard. They excel at solvating the cationic counter-ion of the nucleophile and the charged Meisenheimer complex without deactivating the nucleophile itself.

Solvent_Choice Start Start: Select a Solvent for SₙAr Q1 Is your nucleophile strong and unhindered? Start->Q1 Aprotic Use a Polar Aprotic Solvent (DMF, DMSO, NMP) Q1->Aprotic Yes Protic Consider Polar Protic Solvent (e.g., IPA, t-BuOH) Caution: Risk of solvolysis and slower rates. Q1->Protic No / Weak Aprotic_Details Benefits: - 'Naked', reactive nucleophile - Stabilizes Meisenheimer complex - Generally faster rates Aprotic->Aprotic_Details Protic_Details Considerations: - Solvates/deactivates nucleophile - Can be a competing nucleophile - May aid leaving group departure Protic->Protic_Details

Caption: Decision logic for initial solvent selection in an SNAr reaction.

Q5: Can I ever use a protic solvent like isopropanol or water?

A: While less common, it's not impossible.

  • With highly reactive substrates: If the pyridine ring is extremely activated, the reaction might still proceed, albeit more slowly.

  • When the leaving group departure is rate-limiting: In some SNAr reactions (especially with fluoride as a leaving group), the second step can become rate-limiting. Protic solvents, through hydrogen bonding, can help stabilize the departing leaving group, potentially increasing the rate in these specific cases.[11]

  • Green Chemistry: There is a push to use greener solvents like water or ethanol.[12] However, these reactions often require additives or phase-transfer catalysts to be effective and must be carefully monitored for side reactions like hydrolysis, where water itself acts as the nucleophile.[13]

Q6: What about non-polar solvents like toluene or THF?

A: These are generally poor choices. The SNAr mechanism involves a charged intermediate (the Meisenheimer complex). Non-polar solvents cannot effectively stabilize this intermediate, which significantly raises the activation energy and slows the reaction to an impractical rate.[10] They are sometimes used at very high temperatures and pressures, but this is not a standard approach.[14]

Section 3: Troubleshooting Guide

Even with a good understanding of the theory, experiments can fail. This guide addresses common issues related to solvent choice.

Problem Encountered Probable Cause (Solvent-Related) Recommended Solution & Explanation
Low or No Conversion 1. Use of a protic solvent: The nucleophile is being "caged" and deactivated by hydrogen bonding.[7][8] 2. Insufficient Polarity: A non-polar or weakly polar solvent (e.g., Toluene, THF) is failing to stabilize the Meisenheimer intermediate.1. Switch to a polar aprotic solvent: Change the solvent to DMF, DMSO, or NMP to "free" the nucleophile and increase its reactivity. 2. Increase Reaction Temperature: If solubility is an issue, using a higher boiling point aprotic solvent (e.g., NMP, DMSO) allows for higher reaction temperatures, which can overcome activation barriers.[15]
Formation of Hydrolysis Byproduct (2-Hydroxy-6-isopropylnicotinonitrile) Presence of water: The solvent is not anhydrous, or a protic solvent (like an alcohol containing water) is being used. Water is acting as a competing nucleophile.[13]1. Use Anhydrous Solvent: Ensure your polar aprotic solvent is rated as anhydrous and handle it under an inert atmosphere (e.g., Nitrogen, Argon). 2. Avoid Protic Solvents: If possible, avoid alcohols or water as the primary solvent.
Formation of Alkoxy Byproduct (e.g., 2-Methoxy...) Use of an alcohol as a solvent: The solvent itself (e.g., methanol, ethanol) is acting as a nucleophile, competing with your intended nucleophile. This is a common issue with less hindered alcohols.[10]1. Switch to a non-nucleophilic solvent: Use a polar aprotic solvent (DMF, DMSO). 2. Use a Hindered Alcohol: If an alcohol must be used (e.g., for solubility), choose a sterically hindered one like tert-butanol, which is a much poorer nucleophile.[10]
Reactants Do Not Dissolve Incorrect solvent choice: The polarity and nature of the solvent are not matched to the reactants (especially if using ionic nucleophiles).1. Select a better solvent: Polar aprotic solvents like DMF and DMSO are excellent for dissolving a wide range of organic substrates and inorganic salts used as nucleophiles.[16] 2. Consider a solvent mixture: Sometimes a mixture (e.g., Toluene/DMF) can provide the necessary properties, but this requires careful optimization.

Section 4: Experimental Protocol & Workflow

This section provides a generalized, self-validating protocol for performing an SNAr reaction on 2-Chloro-6-isopropylnicotinonitrile. The causality behind each step is explained.

General Protocol: Amination of 2-Chloro-6-isopropylnicotinonitrile
  • Preparation (The Foundation):

    • Step 1a: To a dry, oven-baked flask equipped with a magnetic stir bar, add 2-Chloro-6-isopropylnicotinonitrile (1.0 eq) and the amine nucleophile (1.1 - 1.5 eq).

    • Step 1b: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5-2.0 eq). Causality: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    • Step 1c: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Causality: This removes atmospheric moisture and oxygen, preventing potential side reactions, especially hydrolysis of the nitrile or the starting material.

  • Reaction Execution (The Core):

    • Step 2a: Via syringe, add anhydrous polar aprotic solvent (e.g., DMF, DMSO) to the flask. The volume should be sufficient to create a 0.1-0.5 M solution. Causality: Anhydrous DMF is chosen to maximize nucleophile reactivity and prevent water-related side products, while ensuring all reactants are dissolved.[8][13]

    • Step 2b: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Causality: SNAr reactions often require thermal energy to overcome the activation barrier of breaking aromaticity in the first step.[14]

    • Step 2c: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). Causality: Continuous monitoring prevents running the reaction for too long (risk of byproduct formation) or too short (incomplete conversion). It is a self-validating step to ensure the reaction is complete.

  • Workup and Purification (The Payoff):

    • Step 3a: Cool the reaction mixture to room temperature.

    • Step 3b: Quench the reaction by slowly adding water. The product may precipitate. Alternatively, dilute with water and extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Causality: Water is added to dissolve the inorganic salts (base, chloride byproduct) to facilitate their removal from the organic product.

    • Step 3c: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Step 3d: Purify the crude product via flash column chromatography or recrystallization to obtain the final, pure compound.

Workflow Start Start: Reaction Planning Prep 1. Reactant & Glassware Prep (Dry Flask, Add Reagents, Inert Atmosphere) Start->Prep Solvent 2. Solvent Addition (Anhydrous Polar Aprotic - e.g., DMF) Prep->Solvent Reaction 3. Reaction (Heating & Stirring) Solvent->Reaction Monitor 4. Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Workup (Quench, Extract, Wash, Dry) Monitor->Workup Complete Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify End End: Pure Product Purify->End

Caption: A typical experimental workflow for SNAr reactions.

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Nudelman, N. S., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Latch, D. E., & Perlinger, J. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Scribd. (n.d.). Role of Solvent in SN. [Link]

  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Kohlpaintner, C., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine...[Link]

  • WordPress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - NIH. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Cox, B. G., & Waghorne, W. E. (1984). Solvation and nucleophilic reactivity of 2-nitrobenzoate and of 2,6-dichlorobenzoate ions in acetonitrile–methanol mixtures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and agrochemical applications, rigorous structural validation is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to confirm the identity and purity of synthesized 2-Chloro-6-isopropylnicotinonitrile. We will delve into the causality behind experimental choices and present self-validating protocols, offering a comprehensive resource for researchers in the field.

The Significance of 2-Chloro-6-isopropylnicotinonitrile

2-Chloro-6-isopropylnicotinonitrile is a substituted nicotinonitrile, a class of compounds recognized for their diverse biological activities.[1][2] The precise arrangement of the chloro, isopropyl, and cyano groups on the pyridine ring is critical to its function, making unambiguous structural confirmation an indispensable step after synthesis.

Synthesis Pathway Overview

While various methods exist for the synthesis of substituted nicotinonitriles, a common route involves the chlorination and subsequent functionalization of a pyridine precursor.[3][4] The synthesis of 2-chloronicotinonitrile, a related compound, can be achieved through the dehydration of 2-chloronicotinamide or via a Sandmeyer reaction on 3-amino-2-chloropyridine.[3] Another approach involves the reaction of N-oxo nicotinoyl amine with thionyl chloride.[4] These methods highlight the importance of post-synthesis purification and validation to ensure the desired isomer is the final product.

The molecular formula of 2-Chloro-6-isopropylnicotinonitrile is C₉H₉ClN₂, and its molecular weight is 180.63 g/mol .

Primary Structural Validation Techniques

A multi-technique approach is essential for the comprehensive validation of the synthesized 2-Chloro-6-isopropylnicotinonitrile. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

  • Expertise & Experience: In the ¹H NMR spectrum of 2-Chloro-6-isopropylnicotinonitrile, we expect to see distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the isopropyl group. The electronegativity of the chlorine atom and the nitrogen in the pyridine ring will cause a downfield shift (higher ppm) for adjacent protons.[5] The splitting patterns of these signals, governed by the n+1 rule, are crucial for confirming the connectivity of the atoms.[5]

  • Experimental Protocol:

    • Dissolve approximately 5-10 mg of the purified solid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to assign the peaks to the specific protons in the molecule.

  • Expected ¹H NMR Data:

    Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
    Isopropyl -CH₃ ~1.3 Doublet 6H
    Isopropyl -CH ~3.1 Septet 1H
    Aromatic -H (position 4) ~7.5 Doublet 1H

    | Aromatic -H (position 5) | ~7.8 | Doublet | 1H |

¹³C NMR Spectroscopy: The Carbon Backbone

  • Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon bearing the nitrile group (-C≡N) will appear significantly downfield, as will the carbons attached to the electronegative chlorine and nitrogen atoms.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the data to obtain a spectrum with sharp singlets for each carbon.

  • Expected ¹³C NMR Data:

    Carbon Assignment Expected Chemical Shift (ppm)
    Isopropyl -CH₃ ~22
    Isopropyl -CH ~35
    Aromatic -C (position 5) ~120
    Nitrile -CN ~117
    Aromatic -C (position 3) ~130
    Aromatic -C (position 4) ~140
    Aromatic -C (Cl) ~152

    | Aromatic -C (isopropyl) | ~165 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

  • Expertise & Experience: For 2-Chloro-6-isopropylnicotinonitrile, the key vibrational bands to look for are the C≡N stretch of the nitrile group, the C-H stretches of the aromatic and aliphatic groups, and the C-Cl stretch. The absence of broad O-H or N-H stretching bands can confirm the purity of the sample from starting materials or byproducts.[6]

  • Experimental Protocol:

    • Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands.

  • Expected IR Data:

    Functional Group Expected Wavenumber (cm⁻¹)
    C-H (aliphatic) 2850-3000[7]
    C≡N (nitrile) 2220-2260
    C=C, C=N (aromatic) 1400-1600

    | C-Cl | 600-800[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its identity.

  • Expertise & Experience: In the mass spectrum of 2-Chloro-6-isopropylnicotinonitrile, the molecular ion peak (M⁺) is expected at m/z 180.63. A characteristic feature will be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to its isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1).[8] The fragmentation pattern will likely show the loss of the isopropyl group and the chlorine atom.[8]

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Expected MS Data:

    m/z Assignment
    180/182 [M]⁺ / [M+2]⁺
    165/167 [M - CH₃]⁺
    145 [M - Cl]⁺

    | 43 | [CH(CH₃)₂]⁺ (base peak)[8] |

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Limitations Alternative/Complementary Methods
¹H & ¹³C NMR Detailed connectivity and chemical environment of atoms.Unambiguous structure elucidation.Requires relatively pure sample; larger sample size needed for ¹³C.2D NMR (COSY, HSQC, HMBC) for complex structures.
IR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Does not provide detailed structural connectivity.Raman Spectroscopy.[9]
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula.Isomers may have similar fragmentation patterns.High-Resolution Mass Spectrometry (HRMS) for exact mass determination.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the structural validation process.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Confirmation Synthesized_Product Synthesized 2-Chloro-6- isopropylnicotinonitrile NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Primary Analysis IR IR Spectroscopy Synthesized_Product->IR Functional Groups MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure

Caption: Workflow for the structural validation of synthesized compounds.

Conclusion

The structural validation of synthesized 2-Chloro-6-isopropylnicotinonitrile requires a synergistic approach, leveraging the strengths of NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system that ensures the identity and purity of the target molecule. This guide provides the foundational knowledge and experimental framework for researchers to confidently and accurately characterize their synthesized compounds.

References

  • Vertex AI Search. (n.d.). 2-Chloro-6-isopropylnicotinonitrile.
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  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
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  • SpectraBase. (n.d.). 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-6-methylnicotinonitrile synthesis.
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  • ResearchGate. (2025). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
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  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum.
  • Methylamine Supplier. (n.d.). 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3.
  • Thermo Scientific Chemicals. (n.d.). 2-Chloro-6-methylnicotinic acid, 98+% 25 g.
  • ResearchGate. (n.d.). (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of....
  • YouTube. (2024, February 5). NMR spectra of 2-Chloroethanol.
  • BLD Pharm. (n.d.). 6602-54-6|2-Chloronicotinonitrile.
  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-chloro- - the NIST WebBook.
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A Comparative Guide to the Synthesis of 2-Chloro-6-isopropylnicotinonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-isopropylnicotinonitrile is a key building block in the synthesis of numerous pharmaceutical compounds. Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic methodologies. This guide provides a comparative analysis of potential synthetic routes to this valuable intermediate, offering in-depth technical insights and field-proven perspectives for researchers, chemists, and professionals in drug development. We will explore multi-step synthetic pathways, evaluating them based on reaction efficiency, substrate availability, and overall practicality for industrial applications.

Introduction: The Significance of the 2-Chloro-6-isopropylnicotinonitrile Moiety

The 2-chloro-6-isopropylnicotinonitrile scaffold is a privileged structure in medicinal chemistry. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration. The isopropyl group at the 6-position often plays a crucial role in modulating the pharmacological properties of the final active pharmaceutical ingredient (API), such as potency, selectivity, and metabolic stability. Given its utility, the efficient synthesis of this intermediate is a critical step in the drug development pipeline.

This guide will compare two plausible, multi-step synthetic strategies for the preparation of 2-Chloro-6-isopropylnicotinonitrile, constructed from established and documented chemical transformations.

Methodology 1: De Novo Pyridine Ring Construction via Cyclization

This approach focuses on building the substituted pyridine ring from acyclic precursors, allowing for the early introduction of the required substituents. A plausible pathway involves the condensation of a β-keto ester or a related active methylene compound with an enamine or enone, followed by chlorination and cyanation.

Proposed Synthetic Pathway

Methodology_1 A Isopropyl acetoacetate C Cyanoacetamide A->C Knoevenagel Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C D 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C->D Cyclization F 2-Chloro-6-isopropylnicotinonitrile D->F Chlorination E Phosphorus oxychloride (POCl3) E->F Methodology_2 A 2-Amino-6-isopropylpyridine C 2-Chloro-6-isopropylpyridine A->C Diazotization and Chlorination B Sodium nitrite, HCl (Sandmeyer Reaction) B->C E 2-Chloro-6-isopropylnicotinonitrile C->E Cyanation D Palladium Catalyst (e.g., Pd(dppf)Cl2), Zinc Cyanide (Zn(CN)2) D->E

A Comparative Guide to 2-Chloro-6-isopropylnicotinonitrile and Other Nicotinonitrile Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the nicotinonitrile scaffold stands out as a privileged pharmacophore, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of structural modifications, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This guide provides an in-depth technical comparison of 2-Chloro-6-isopropylnicotinonitrile with other nicotinonitrile derivatives, offering insights into its synthesis, reactivity, and potential biological significance, supported by available experimental data and established structure-activity relationships (SAR).

The Nicotinonitrile Scaffold: A Foundation for Diverse Bioactivity

Nicotinonitrile, or 3-cyanopyridine, is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. The presence of the electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring significantly influences its chemical properties, making it a valuable synthon for the preparation of a wide array of functionalized molecules. Several approved drugs, such as the kinase inhibitor Neratinib, feature the nicotinonitrile core, highlighting its importance in pharmaceutical research.

The biological activity of nicotinonitrile derivatives can be finely tuned by introducing various substituents onto the pyridine ring. The nature, position, and steric bulk of these substituents can profoundly impact the molecule's interaction with biological targets, its pharmacokinetic properties, and its overall therapeutic efficacy. This guide focuses on the impact of substitutions at the 2- and 6-positions, with a particular emphasis on 2-Chloro-6-isopropylnicotinonitrile.

Synthesis of 2-Chloro-6-substituted Nicotinonitriles: A General Overview

The synthesis of 2-chloro-substituted nicotinonitriles often involves the chlorination of a corresponding hydroxypyridine or pyridine N-oxide precursor. A common and well-established method for the synthesis of 2-chloronicotinonitrile involves the treatment of nicotinamide-1-oxide with a mixture of phosphorus pentachloride and phosphorus oxychloride.[2] This reaction proceeds through a vigorous reflux, followed by purification to yield the desired product.

For the synthesis of 2-chloro-6-alkylnicotinonitriles, a similar strategy can be employed, starting from the appropriately substituted 6-alkylnicotinamide-1-oxide. The general synthetic workflow is depicted below.

G cluster_0 Synthesis of 2-Chloro-6-alkylnicotinonitriles start 6-Alkylnicotinamide-1-oxide reagents PCl5, POCl3 start->reagents reaction Chlorination and Dehydration reagents->reaction product 2-Chloro-6-alkylnicotinonitrile reaction->product

Caption: Generalized synthetic workflow for 2-Chloro-6-alkylnicotinonitriles.

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile (Adaptable for 2-Chloro-6-isopropylnicotinonitrile)

This protocol is based on a well-established procedure for the synthesis of 2-chloronicotinonitrile and can be adapted for 6-substituted analogues.[2]

Materials:

  • Nicotinamide-1-oxide (or 6-isopropylnicotinamide-1-oxide)

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • 5% Sodium hydroxide solution

  • Anhydrous ether

  • Anhydrous sodium carbonate

  • Activated charcoal

  • Phosphorus pentoxide (for drying)

Procedure:

  • Reaction Setup: In a round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride. Slowly add phosphorus oxychloride with shaking. Equip the flask with a reflux condenser fitted with a drying tube.

  • Reaction: Place the flask in a preheated oil bath at 60-70°C. Gradually raise the temperature to 100°C over 20-25 minutes. A vigorous reflux of phosphorus oxychloride will commence. Control the reaction rate by intermittently using an ice-water bath. After the initial vigorous reaction subsides, continue heating under reflux at 115-120°C for 1.5 hours.

  • Work-up: After cooling, distill off the excess phosphorus oxychloride under reduced pressure. Pour the residual oil into a beaker containing crushed ice with stirring. Allow the mixture to stand at 5°C overnight.

  • Purification: Filter the crude product and wash it with water. Suspend the solid in a 5% sodium hydroxide solution, stir for 30 minutes, filter, and wash with water until the filtrate is neutral. Repeat this washing step. Dry the product under reduced pressure over phosphorus pentoxide.

  • Final Purification: Transfer the dried solid to a Soxhlet extractor containing a layer of anhydrous sodium carbonate. Extract with anhydrous ether for 2-3 hours. Treat the ethereal solution with activated charcoal, boil under reflux for 10-15 minutes, and filter. Evaporate the solvent to obtain the pure 2-chloronicotinonitrile.

Reactivity Profile: The Influence of the Chloro and Isopropyl Groups

The reactivity of 2-Chloro-6-isopropylnicotinonitrile is primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing effects of the chloro and cyano groups. The chlorine atom at the 2-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a key transformation for 2-chloronicotinonitriles, allowing for the introduction of a wide range of nucleophiles at the 2-position. This reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) at the 2-Position start 2-Chloro-6-isopropylnicotinonitrile nucleophile Nucleophile (Nu-) start->nucleophile intermediate Meisenheimer Complex (Tetrahedral Intermediate) nucleophile->intermediate Attack at C2 product 2-Substituted-6-isopropylnicotinonitrile intermediate->product leaving_group Chloride (Cl-) intermediate->leaving_group Loss of Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution on 2-Chloro-6-isopropylnicotinonitrile.

The rate of the SNAr reaction is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents are typically used to solvate the cation and increase the nucleophilicity of the anion.

  • Electronic Effects: The presence of electron-withdrawing groups (like the nitrile group) on the pyridine ring stabilizes the negatively charged Meisenheimer complex, thereby accelerating the reaction.

  • Steric Hindrance: The isopropyl group at the 6-position is bulkier than a methyl group or a hydrogen atom. This steric hindrance can influence the rate of nucleophilic attack at the adjacent 2-position. Compared to a less hindered derivative like 2-chloronicotinonitrile, the reaction rate with bulky nucleophiles might be slower.

Comparison with Other 2-Substituted Nicotinonitriles
2-SubstituentReactivity towards NucleophilesLeaving Group Ability
-Cl High Good
-FVery HighExcellent
-BrHighGood
-IModerateModerate
-OCH₃Low (requires activation)Poor
-NH₂Very Low (requires activation)Very Poor

Table 1: Qualitative Comparison of Reactivity of 2-Substituted Nicotinonitriles in SNAr Reactions.

The reactivity order for halogens in SNAr reactions on electron-deficient rings is typically F > Cl > Br > I. This is because the rate-determining step is usually the attack of the nucleophile, and the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack. However, the C-F bond is also the strongest, making bond breaking more difficult. In many practical applications, 2-chloronicotinonitriles offer a good balance of reactivity and availability.

Biological Activity and Structure-Activity Relationships (SAR)

Nicotinonitrile derivatives have been extensively explored for their potential as anticancer agents.[1][3] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The substituents on the nicotinonitrile ring play a crucial role in determining the potency and selectivity of these compounds.

Comparative Anticancer Activity of Nicotinonitrile Derivatives
Compound2-Substituent4-Substituent6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Derivative A -NH₂-Aryl-ArylMCF-72.8[3]
Derivative B -NH₂-Aryl-ArylHepG212.3[3]
Derivative C -NH₂-Aryl-ArylHCT-116Not specified[3]
Derivative D -Cl-Aryl-ArylMCF-7Not specified[1]
Derivative E -Hydrazinyl-Aryl-ArylHCT-116Potent activity reported[1]

Table 2: Anticancer Activity of Selected Nicotinonitrile Derivatives.

Analysis of Structure-Activity Relationships:

  • Substitution at the 2-Position: The 2-position is a critical site for interaction with many biological targets. The presence of a halogen, like chlorine, provides a handle for further functionalization to explore the chemical space around the target's binding pocket. Replacing the chloro group with various amines, ethers, or other nucleophilic residues can lead to significant changes in biological activity.

  • Substitution at the 6-Position: The substituent at the 6-position can influence the molecule's conformation and steric interactions within the binding site. An isopropyl group is larger and more lipophilic than a methyl group. This increased lipophilicity can enhance membrane permeability and potentially lead to stronger hydrophobic interactions with the target protein. However, the increased steric bulk might also lead to unfavorable clashes, depending on the topology of the binding site.

  • The Role of the Nitrile Group: The nitrile group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule.

Based on these general SAR principles, 2-Chloro-6-isopropylnicotinonitrile represents a valuable intermediate for the synthesis of a library of compounds with potentially interesting biological activities. The combination of a reactive chloro group at the 2-position and a moderately bulky, lipophilic isopropyl group at the 6-position offers a unique starting point for lead optimization in drug discovery programs.

Spectroscopic and Analytical Profile (Predicted)

While experimental spectroscopic data for 2-Chloro-6-isopropylnicotinonitrile is not widely published, we can predict its characteristic spectral features based on the analysis of structurally similar compounds.

¹H NMR:

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions of the pyridine ring. The coupling constant would be typical for ortho-coupling in a pyridine system.

  • Isopropyl Protons: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

¹³C NMR:

  • Six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the chloro, isopropyl, and cyano substituents.

  • A signal for the nitrile carbon.

  • Two signals for the isopropyl group carbons (methine and methyl).

FT-IR:

  • A sharp, characteristic absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹.

  • C-H stretching vibrations for the aromatic and isopropyl groups.

  • C=C and C=N stretching vibrations for the pyridine ring.

  • A C-Cl stretching vibration.

Conclusion and Future Perspectives

2-Chloro-6-isopropylnicotinonitrile is a valuable, yet underexplored, building block in the vast family of nicotinonitrile derivatives. Its key features include a reactive 2-chloro substituent, which allows for facile derivatization via nucleophilic aromatic substitution, and a 6-isopropyl group that can modulate the compound's steric and lipophilic properties.

While direct comparative experimental data is currently limited, by leveraging the extensive knowledge of nicotinonitrile chemistry and structure-activity relationships, researchers can rationally design and synthesize novel derivatives of 2-Chloro-6-isopropylnicotinonitrile for various therapeutic applications. Future studies should focus on the systematic exploration of its reactivity with a diverse range of nucleophiles and the biological evaluation of the resulting compounds. Such efforts will undoubtedly unlock the full potential of this promising scaffold in the ongoing quest for new and effective therapeutic agents.

References

  • Organic Syntheses Procedure, 2-chloronicotinonitrile. Available at: [Link]

  • (2025-11-29) Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. ResearchGate. Available at: [Link]

  • Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Available at: [Link]

  • (2019-10-06) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • (2021-06-13) Nucleophilic Substitution Experiment S21. YouTube. Available at: [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses Procedure. Available at: [Link]

  • Experiment 7 — Nucleophilic Substitution. Available at: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed. Available at: [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). Available at: [Link]

  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • (2022-03-16) Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • (2025-08-06) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA. Available at: [Link]

  • (2022-02-13) Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Available at: [Link]

  • (2024-11-25) Structure-Activity Relationship Studies. Automate.video. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]

  • (2005-06-01) Structure-activity relationships for the design of small-molecule inhibitors. PubMed. Available at: [Link]

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A Comparative Guide to the Biological Activity of 2-Chloro-6-substituted Nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern agrochemical and pharmaceutical research, the nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the biological activity of 2-Chloro-6-substituted nicotinonitrile analogs, with a primary focus on their potential as herbicidal agents. By examining structure-activity relationships (SAR), this document aims to furnish researchers and drug development professionals with actionable insights for the design of novel, potent, and selective compounds.

Introduction: The Significance of the 2-Chloronicotinonitrile Scaffold

The pyridine ring is a cornerstone in the development of bioactive molecules, and its substituted derivatives have led to numerous commercial products in agriculture and medicine. The 2-chloro-6-substituted nicotinonitrile scaffold, characterized by a chlorine atom at the 2-position, a cyano group at the 3-position, and a variable substituent at the 6-position, offers a versatile platform for chemical modification and optimization of biological activity. The electronic properties conferred by the chlorine and cyano groups, combined with the steric and electronic influence of the 6-substituent, play a crucial role in the molecule's interaction with biological targets.

While a comprehensive, direct comparative study of 2-Chloro-6-isopropylnicotinonitrile and its close analogs with varied 6-substituents is not extensively available in the public domain, valuable insights can be drawn from studies on structurally related compounds, particularly N-(arylmethoxy)-2-chloronicotinamides, which have shown significant herbicidal activity.

Comparative Analysis of Herbicidal Activity

A key area where 2-chloro-nicotinonitrile analogs have shown promise is in the development of novel herbicides. Research into N-(arylmethoxy)-2-chloronicotinamides, which are closely related to the target scaffold, provides a strong foundation for understanding their herbicidal potential.

Structure-Activity Relationship (SAR) Insights

A study on a series of N-(arylmethoxy)-2-chloronicotinamides revealed significant herbicidal activity against various weed species. The general structure of these compounds is depicted below:

SAR Nicotinamide_Core 2-Chloronicotinamide Core Activity Herbicidal Activity Nicotinamide_Core->Activity Influences core binding R_group N-(Arylmethoxy) Substituent (R) R_group->Activity Modulates potency and selectivity

Caption: Logical relationship between the core structure, substituent, and biological activity.

The study demonstrated that the nature of the arylmethoxy group (R) significantly influences the herbicidal potency. Key findings from this research can be summarized as follows:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring of the N-(arylmethoxy) moiety are critical for activity.

  • Electron-Withdrawing Groups: Compounds bearing electron-withdrawing groups, such as halogens (e.g., chloro, dichloro), on the benzyl ring generally exhibit higher herbicidal activity.

  • Positional Isomers: The position of these substituents is also crucial, with certain substitution patterns leading to enhanced potency.

Quantitative Comparison of Herbicidal Efficacy

The herbicidal activity of these analogs was quantified by determining their half-maximal inhibitory concentration (IC50) values against various plant species. The data below is derived from a study on N-(arylmethoxy)-2-chloronicotinamides and serves as a valuable proxy for understanding the potential of 2-chloro-6-substituted nicotinonitrile analogs.

Compound IDR Group (Substituent on Benzyl Ring)Target SpeciesIC50 (μM)[1]
5a HLemna paucicostata> 1000
5b 2-ClLemna paucicostata110
5d 4-ClLemna paucicostata25
5f 3,4-diClLemna paucicostata7.8
5g 2,4-diClLemna paucicostata11
Clomazone (Commercial Herbicide)Lemna paucicostata125
Propanil (Commercial Herbicide)Lemna paucicostata2

Analysis of the data reveals:

  • The unsubstituted analog (5a) is largely inactive.

  • Monosubstitution with a chlorine atom (5b, 5d) significantly enhances activity, with the 4-chloro substitution being more effective than the 2-chloro.

  • Disubstitution with chlorine atoms (5f, 5g) leads to a dramatic increase in potency, with the 3,4-dichloro analog (5f) being the most active compound in the series, exhibiting an IC50 value of 7.8 μM.[1]

  • Notably, compound 5f displays significantly higher potency than the commercial herbicide clomazone and approaches the activity of propanil against Lemna paucicostata.[1]

These findings strongly suggest that the electronic and steric properties of the substituent at the 6-position (or a derivative thereof) are paramount for potent herbicidal activity. For 2-Chloro-6-isopropylnicotinonitrile, the isopropyl group's size and electron-donating nature would likely result in a different activity profile compared to the aryl-substituted analogs presented. Further comparative studies with alkyl and cycloalkyl groups at the 6-position are warranted to fully elucidate the SAR.

Mechanism of Action: Potential Molecular Targets

While the precise mechanism of action for 2-chloro-6-isopropylnicotinonitrile and its direct analogs as herbicides is not definitively established in the available literature, the activity of related compounds provides clues to potential molecular targets. Herbicides often act by inhibiting specific enzymes essential for plant growth and development.

Possible mechanisms of action for this class of compounds could involve the inhibition of:

  • Photosynthesis: Many herbicides interfere with the photosynthetic pathway.

  • Amino Acid Biosynthesis: Inhibition of key enzymes in amino acid synthesis pathways is a common herbicidal mechanism.

  • Cell Division: Some compounds disrupt microtubule formation and cell division.

Further research, including enzyme inhibition assays and molecular docking studies, is necessary to elucidate the specific molecular target(s) of 2-chloro-6-substituted nicotinonitrile analogs.

Experimental Protocols

To facilitate further research and comparative analysis, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of 2-Chloro-6-substituted Nicotinonitriles

The synthesis of 2-chloro-6-substituted nicotinonitriles can be achieved through various synthetic routes. A common approach involves the construction of the substituted pyridine ring followed by chlorination and cyanation.

Synthesis Start Starting Materials (e.g., β-ketoester, enamine) Cyclization Ring Cyclization (e.g., Hantzsch synthesis) Start->Cyclization Oxidation Aromatization Cyclization->Oxidation Chlorination Chlorination (e.g., POCl3) Oxidation->Chlorination Cyanation Cyanation (e.g., Sandmeyer reaction) Chlorination->Cyanation Final 2-Chloro-6-substituted Nicotinonitrile Cyanation->Final

Caption: A generalized synthetic workflow for 2-chloro-6-substituted nicotinonitriles.

Step-by-Step Protocol for the Synthesis of N-(Arylmethoxy)-2-chloronicotinamides (as a representative example): [1]

  • Synthesis of 2-Chloronicotinic Acid: Start with commercially available 2-hydroxynicotinic acid. Treat with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloronicotinic acid.

  • Amide Formation: React 2-chloronicotinic acid with the desired O-substituted hydroxylamine hydrochloride in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an appropriate solvent (e.g., dichloromethane) at room temperature.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(arylmethoxy)-2-chloronicotinamide.

Herbicidal Activity Assay (Lemna paucicostata Bioassay)

The duckweed (Lemna paucicostata) bioassay is a standard method for evaluating the pre-emergent herbicidal activity of compounds.

Step-by-Step Protocol: [1]

  • Stock Solution Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Test Solution Preparation: Prepare a series of dilutions of the stock solution in a nutrient medium to achieve the desired final concentrations for testing. Ensure the final solvent concentration is non-toxic to the plants.

  • Plant Inoculation: In a multi-well plate, add the test solutions to individual wells. Transfer a set number of healthy Lemna paucicostata fronds into each well.

  • Incubation: Incubate the plates under controlled conditions of light (e.g., 16-hour photoperiod) and temperature (e.g., 25°C) for a specified period (e.g., 7 days).

  • Data Collection: After the incubation period, count the number of fronds in each well or measure the fresh weight.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to a solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-chloro-6-substituted nicotinonitrile scaffold holds significant promise for the development of novel bioactive compounds, particularly in the field of herbicides. The available data on related N-(arylmethoxy)-2-chloronicotinamides demonstrates that strategic modification of the 6-substituent can lead to potent herbicidal activity, in some cases surpassing that of commercial standards.

To fully realize the potential of this chemical class, future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a broader range of analogs with diverse alkyl, cycloalkyl, and aryl substituents at the 6-position to build a comprehensive SAR model.

  • Mechanism of Action Elucidation: Identifying the specific molecular target(s) of these compounds through biochemical and molecular modeling studies.

  • Selectivity Profiling: Evaluating the herbicidal activity against a wider range of weed and crop species to determine their selectivity profile.

By pursuing these research avenues, the scientific community can unlock the full potential of 2-chloro-6-substituted nicotinonitrile analogs as next-generation agrochemicals.

References

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

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A Comparative Guide to the Spectroscopic Confirmation of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. Any ambiguity in the identity or purity of a synthetic intermediate can have cascading negative effects on a development pipeline. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural confirmation of 2-Chloro-6-isopropylnicotinonitrile, a substituted pyridine derivative representative of common heterocyclic building blocks in medicinal chemistry.

Our approach moves beyond a simple recitation of data to explain the causality behind the expected spectral features. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique and complementary piece of the structural puzzle. By integrating data from these orthogonal techniques, we can build a self-validating system for confident structural elucidation.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It operates on the principle that protons within a molecule will resonate at different frequencies when placed in a strong magnetic field, depending on their local electronic environment. This allows us to map the number, type, and proximity of hydrogen atoms.

Expected ¹H NMR Spectrum of 2-Chloro-6-isopropylnicotinonitrile

The structure of 2-Chloro-6-isopropylnicotinonitrile presents three distinct proton environments:

  • Isopropyl -CH₃ protons: The six methyl protons are equivalent due to free rotation around the C-C bond.

  • Isopropyl -CH proton: The single methine proton.

  • Aromatic protons: Two protons on the pyridine ring.

The electronegative chlorine atom and the nitrogen of the pyridine ring will deshield adjacent protons, causing their signals to appear further downfield (at a higher ppm value).

Table 1: Predicted ¹H NMR Data for 2-Chloro-6-isopropylnicotinonitrile (in CDCl₃)

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Isopropyl -CH₃~ 1.3Doublet6HSplit by the single adjacent -CH proton (n+1 rule).[1]
Isopropyl -CH~ 3.2 - 3.5Septet1HSplit by the six equivalent methyl protons (n+1 rule).[1][2]
Aromatic -H~ 7.4Doublet1HAromatic region, split by the other aromatic proton.
Aromatic -H~ 7.7Doublet1HFurther downfield due to proximity to electron-withdrawing groups.
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using a standard pulse program, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and integrate the peaks to determine the relative proton ratios.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.7 mL CDCl3) Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into NMR Spectrometer Transfer->Spectrometer Acquire Acquire FID Spectrometer->Acquire FT Fourier Transform Acquire->FT Analysis Phasing, Integration, Peak Assignment FT->Analysis Final_Spectrum ¹H NMR Spectrum Analysis->Final_Spectrum Confirmed Structure

¹H NMR experimental and data processing workflow.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides information about their chemical environment. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

Expected ¹³C NMR Spectrum of 2-Chloro-6-isopropylnicotinonitrile

Based on the molecule's structure, we expect to see 7 distinct carbon signals, as the two methyl groups of the isopropyl substituent are chemically equivalent.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-6-isopropylnicotinonitrile

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
Isopropyl -C H₃~ 22Standard aliphatic region.[3]
Isopropyl -C H~ 35Aliphatic methine, shifted slightly downfield.
C ≡N (Nitrile)~ 117Characteristic chemical shift for nitrile carbons.
Aromatic C-H~ 125Aromatic region.
Aromatic C-H~ 140Aromatic region, deshielded.
Aromatic C-Cl~ 152Deshielded by the attached electronegative chlorine.
Aromatic C-isopropyl~ 165Deshielded by the nitrogen atom and substitution.

Note: Specific assignments of the aromatic carbons would require more advanced 2D NMR techniques (like HSQC/HMBC), but the key is confirming the presence of 7 distinct signals.

Experimental Protocol: ¹³C NMR

The protocol is nearly identical to that for ¹H NMR, often performed on the same sample. However, acquisition times are significantly longer due to the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is standard.

C13_NMR_Workflow Sample Same Sample from ¹H NMR Analysis Spectrometer Acquire Data (Proton Decoupled) Sample->Spectrometer Processing Fourier Transform & Process Spectrum Spectrometer->Processing Spectrum ¹³C NMR Spectrum (7 Signals Expected) Processing->Spectrum FTIR_Workflow Start Grind Sample with KBr Press Press into Transparent Pellet Start->Press Background Acquire Background Spectrum Press->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Result FTIR Spectrum Sample_Scan->Result

FTIR analysis workflow using the KBr pellet method.

Mass Spectrometry: The Definitive Molecular Weight

Mass Spectrometry (MS) provides the exact molecular weight of a compound, offering one of the most definitive pieces of evidence for its identity. In its most common form, a molecule is ionized, and the resulting charged particle (and any fragments) are separated based on their mass-to-charge (m/z) ratio. [4]

Expected Mass Spectrum of 2-Chloro-6-isopropylnicotinonitrile

The empirical formula is C₉H₉ClN₂, giving a molecular weight of approximately 180.63 g/mol . [5]The most critical feature in the mass spectrum will be the isotopic pattern of the molecular ion peak caused by the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. [6][7] Table 4: Predicted Key Ions in the Mass Spectrum of 2-Chloro-6-isopropylnicotinonitrile

Ionm/z ValueRationale
[M]⁺ (with ³⁵Cl)180Molecular ion with the most abundant chlorine isotope.
[M+2]⁺ (with ³⁷Cl)182Molecular ion with the heavier chlorine isotope. (Intensity ~33% of M⁺).
[M - CH₃]⁺165 / 167Loss of a methyl radical from the isopropyl group (shows 3:1 isotope pattern).
[M - Cl]⁺145Loss of a chlorine radical.

The presence of two nitrogen atoms results in an even molecular weight for the molecular ion, consistent with the Nitrogen Rule. [8]

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (Electron Ionization - EI), causing an electron to be ejected from the molecule to form a radical cation (the molecular ion).

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow cluster_ms Mass Spectrometer Ion_Source Ion Source (EI) Analyzer Mass Analyzer Ion_Source->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (M+ and M+2 peaks) Detector->Spectrum Sample Sample Introduction Sample->Ion_Source

A simplified workflow for Electron Ionization Mass Spectrometry.

Comparative Analysis & The Case for Orthogonal Methods

Table 5: Comparison of Spectroscopic Techniques for Confirming 2-Chloro-6-isopropylnicotinonitrile

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via splitting), relative proton count.Provides detailed structural connectivity. Excellent for isomer differentiation.Can have overlapping signals. Requires soluble sample.
¹³C NMR Number of unique carbons, general chemical environment (aliphatic, aromatic, etc.).Directly counts non-equivalent carbons.Low sensitivity requires more sample or longer acquisition time.
FTIR Presence of specific functional groups (C≡N, C-Cl, C=C).Fast, inexpensive, and highly diagnostic for key functional groups. [9][10]Provides limited information on the overall molecular skeleton.
MS Molecular weight, elemental composition (from isotope patterns), fragmentation patterns.Definitive molecular weight confirmation. Highly sensitive. Isotope patterns are unambiguous for halogens. [6]Isomers may have identical mass spectra. Molecular ion may not always be visible.
Beyond Confirmation: Alternatives for Impurity Profiling

While the methods above are excellent for confirming the structure of a bulk material, they are less suited for identifying and quantifying low-level impurities. In a drug development context, impurity profiling is critical for safety and regulatory compliance. [11]For this purpose, hyphenated techniques are the industry standard. [12][13][14]

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. HPLC separates the target compound from its impurities, and the MS detector provides the molecular weight of each separated component, allowing for their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities, GC-MS offers superior separation efficiency for non-polar compounds.

These methods provide the quantitative data necessary to ensure a compound meets the stringent purity requirements of the pharmaceutical industry.

Conclusion

The structural confirmation of 2-Chloro-6-isopropylnicotinonitrile is a clear example of the power of a multi-faceted analytical approach. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and connectivity. FTIR provides rapid and unmistakable confirmation of the critical nitrile functional group. Finally, mass spectrometry delivers a definitive molecular weight, with the 3:1 isotopic cluster for the molecular ion acting as an unambiguous signature for the presence of a single chlorine atom. Only when the experimental data from all these techniques are compiled and found to be in complete agreement with the proposed structure can the identity of the compound be considered confirmed. For comprehensive quality control in a regulated environment, these spectroscopic techniques should be complemented by chromatographic methods like LC-MS to ensure the purity of the material.

References

  • Reusch, W. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds. ResearchGate. [Link]

  • El-Lateef, H. A., et al. (n.d.). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors. ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Patel, K. et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

  • ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-chloropropane. [Link]

  • Wentrup, C., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. [Link]

  • Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-chloropropane. [Link]

  • ResearchGate. (n.d.). Infrared-spectroscopic study of amino-substituted nitrilimines. [Link]

  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • SciSpace. (2022). Vibrational Spectroscopic and X-ray Diffraction Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. [Link]

  • University of Calgary. (2021). Radicals and Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. [Link]

  • College of St. Benedict & St. John's University. (n.d.). Molecular Weight: Even or Odd?. [Link]

  • MaChemGuy. (2017). Nitriles IR Spectra and alkenes. YouTube. [Link]

  • SpectraBase. (n.d.). 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

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The Unseen Prerequisite: A Comparative Guide to Analytical Standards for 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Navigating Uncharacterized Research Chemicals

For researchers and drug development professionals, the integrity of an analytical standard is the bedrock of reliable data. It is the silent partner in every experiment, ensuring that quantitative results are not just numbers, but accurate representations of reality. However, in the fast-paced world of discovery, scientists often encounter novel or specialized reagents like 2-Chloro-6-isopropylnicotinonitrile for which no certified reference material exists.

This guide provides a comprehensive framework for navigating this exact scenario. It is structured not as a simple protocol, but as a comparative analysis. We will juxtapose the uncharacterized nature of 2-Chloro-6-isopropylnicotinonitrile, a commercially available yet uncertified chemical, with a well-characterized, certified reference material (CRM) of a structurally related compound, 2-Chloronicotinonitrile.

Through this comparison, we will illuminate the critical importance of a fully validated analytical standard and provide a robust, field-proven workflow for qualifying a research chemical as a reliable in-house standard. This process is essential for ensuring the validity, reproducibility, and integrity of your research data, aligning with the principles of Good Manufacturing Practice (GMP) as outlined in international guidelines[1][2][3].

The Analytical Standard Dichotomy: A Tale of Two Molecules

The core of our discussion lies in the stark difference between a research chemical and a Certified Reference Material (CRM). A CRM is a substance for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability[4]. In contrast, many research chemicals are supplied with minimal analytical data, placing the onus of quality verification squarely on the end-user[4].

Let's examine our two compounds of interest:

  • 2-Chloro-6-isopropylnicotinonitrile (The "Uncharacterized") : This compound is available from various suppliers, often under product lines intended for early discovery research. A review of supplier documentation reveals a critical disclaimer: analytical data is not collected by the supplier, and the buyer assumes full responsibility for confirming the product's identity and purity[4]. This is a common scenario for non-pharmacopeial reagents.

  • 2-Chloronicotinonitrile (The "Certified") : As a simpler analogue, this compound is available as a Certified Reference Material from providers like LGC Mikromol[5][6]. These materials undergo rigorous testing under an ISO/IEC 17025 and ISO 17034 accredited quality system, and are accompanied by a comprehensive Certificate of Analysis (CoA) detailing identity, purity, and associated uncertainty[7][8].

The following table starkly contrasts the information typically available for a research chemical versus a CRM.

Table 1: Comparison of Documentation and Data Availability

Parameter2-Chloro-6-isopropylnicotinonitrile (Typical Research Chemical)2-Chloronicotinonitrile (Certified Reference Material Example)
Purity Statement Often absent or listed as a nominal value (e.g., ">97%") without supporting data.A precise, certified value with an expanded uncertainty (e.g., 99.8% ± 0.3%), determined by a mass balance approach[9][10].
Identity Confirmation Basic identifiers (CAS, Formula). Responsibility for confirmation lies with the user[4].Confirmed by multiple orthogonal methods (¹H NMR, ¹³C NMR, IR, MS) with spectral data provided in the CoA[1][10].
Impurity Profile Unknown. Potential impurities from the synthetic route are not disclosed or characterized.Known impurities are identified and quantified. Residual solvents and water content are determined and reported[10].
Certificate of Analysis A basic document, often lacking detailed analytical results.A multi-page, batch-specific document detailing all characterization tests, methods, results, and traceability statements[1][11][12].
Traceability Not metrologically traceable.Traceable to SI units (e.g., the kilogram) via an unbroken chain of comparisons[3][12].

This comparison underscores a critical risk: without proper characterization, a researcher using the uncertified material may be working with a compound of unknown purity, potentially containing impurities that could confound experimental results or lead to inaccurate quantification.

The Path to Confidence: Qualifying an In-house Reference Standard

When a certified standard is unavailable, the responsibility falls upon the researcher to qualify a specific batch of the chemical for use as an in-house reference standard. This process creates a well-characterized material that can be used with confidence for quantitative analysis. The following sections outline the essential analytical workflows required for this qualification.

Logical Workflow for In-House Standard Qualification

The process begins with identity confirmation and proceeds through purity assessment using orthogonal methods, culminating in the assignment of a purity value to the in-house standard.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Value Assignment A Obtain Batch of 2-Chloro-6-isopropylnicotinonitrile B Mass Spectrometry (MS) Confirm Molecular Weight A->B Orthogonal Methods C NMR Spectroscopy (¹H, ¹³C, 2D) Confirm Structure A->C Orthogonal Methods D Infrared (IR) Spectroscopy Confirm Functional Groups A->D Orthogonal Methods E HPLC-UV Purity (Area Percent Method) C->E Confirmed Identity I Mass Balance Calculation Assay = 100% - (Organic Impurities + Water + Residual Solvents + Non-combustibles) E->I Purity Data F GC-MS Analysis (Volatile Impurities) F->I Purity Data G Karl Fischer Titration (Water Content) G->I Purity Data H Thermogravimetric Analysis (TGA) (Residual Solvents/Inorganics) H->I Purity Data J Qualified In-House Reference Standard I->J

Caption: Workflow for qualifying an in-house reference standard.

Experimental Data: A Comparative Analysis

To illustrate the difference in analytical rigor, this section presents a comparison of expected experimental data for our two compounds. As actual supplier data for 2-Chloro-6-isopropylnicotinonitrile is not provided, the data presented here is illustrative, based on predictive models and typical results for a compound of its class. This is contrasted with the comprehensive data one would expect from a CRM's Certificate of Analysis for 2-Chloronicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

Table 2: Comparative ¹H NMR Data (Illustrative/Expected)

CompoundStructural AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
2-Chloro-6-isopropylnicotinonitrile -CH(CH₃ )₂~1.3Doublet6H
-CH (CH₃)₂~3.2Septet1H
Pyridine H-4~7.5Doublet1H
Pyridine H-5~7.8Doublet1H
2-Chloronicotinonitrile Pyridine H-4~7.6Doublet of Doublets1H
Pyridine H-5~8.3Doublet of Doublets1H
Pyridine H-6~8.7Doublet of Doublets1H

Note: Predicted shifts are based on standard chemical shift increments and may vary in different deuterated solvents.

A CRM certificate would provide a fully assigned spectrum, confirming that all observed signals correspond to the target structure and that signals from impurities are absent or below a defined threshold. For the uncharacterized compound, the researcher must perform this analysis themselves to confirm they have the correct material before proceeding.

Chromatographic Purity Analysis (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of non-volatile organic compounds. The "area percent" method provides a rapid assessment of the main component relative to any impurities that have a UV chromophore.

Table 3: Comparative HPLC-UV Purity Data (Illustrative)

Parameter2-Chloro-6-isopropylnicotinonitrile (Illustrative In-house Analysis)2-Chloronicotinonitrile (Typical CRM Data)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water GradientAcetonitrile:Water Gradient
Detection 254 nm254 nm
Main Peak Area % 98.7%99.92%
Impurity 1 (RT) 0.2% (3.5 min)0.03% (4.1 min)
Impurity 2 (RT) 0.8% (5.2 min)0.05% (6.8 min)
Total Impurities 1.3%0.08%

A CRM provides a validated HPLC method and reports the precise area percentage of all detected impurities[10]. For the uncharacterized compound, the researcher must develop a suitable method and demonstrate its ability to separate potential impurities from the main peak.

Detailed Experimental Protocols

To empower researchers, we provide detailed, self-validating protocols for the essential analytical techniques required to qualify an in-house standard for 2-Chloro-6-isopropylnicotinonitrile.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a robust reverse-phase HPLC method for determining the purity of 2-Chloro-6-isopropylnicotinonitrile.

Objective: To separate the main component from potential process-related impurities and degradation products.

Instrumentation & Materials:

  • HPLC system with UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: 2-Chloro-6-isopropylnicotinonitrile (~1 mg/mL in Acetonitrile)

Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set column temperature to 30°C.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibration at 10% B

  • Detection: Monitor the eluent at 254 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate all peaks detected. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

Causality Behind Choices:

  • A C18 column is chosen for its broad applicability to moderately polar organic molecules.

  • A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for potential mass spectrometry coupling.

G A Prepare Mobile Phases (A: Aq. Formic Acid B: ACN/Formic Acid) B Equilibrate HPLC System (C18 Column, 30°C) A->B D Inject Sample (10 µL) B->D C Prepare Sample Solution (~1 mg/mL in ACN) C->D E Run Gradient Method (1.0 mL/min) D->E F Detect at 254 nm E->F G Integrate Peaks & Calculate Area % F->G

Caption: Experimental workflow for HPLC-UV purity analysis.

Protocol 2: GC-MS Method for Identity and Volatile Impurities

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and identify any volatile or semi-volatile impurities.

Objective: To confirm the mass of the parent molecule and identify potential volatile impurities not detectable by HPLC.

Instrumentation & Materials:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Sample: 2-Chloro-6-isopropylnicotinonitrile (~1 mg/mL in Dichloromethane).

Methodology:

  • System Preparation: Set the injector temperature to 250°C and the MS transfer line to 280°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Injection: Inject 1 µL of the sample solution in splitless mode.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Examine the mass spectrum of the main peak. The molecular ion (M⁺) should be visible at m/z 180/182, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

    • Integrate the total ion chromatogram (TIC) to identify any impurity peaks. Search their mass spectra against a library (e.g., NIST) to tentatively identify them.

Causality Behind Choices:

  • An HP-5MS column is a low-polarity column suitable for a wide range of organic molecules.

  • The temperature program is designed to provide good separation of potential impurities while ensuring the main analyte elutes in a reasonable time with good peak shape.

  • EI at 70 eV is a standard condition that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Conclusion: The Imperative of Analytical Rigor

The journey from a vial of research-grade chemical to a qualified in-house analytical standard is one of meticulous scientific diligence. As we have demonstrated through the comparative case of 2-Chloro-6-isopropylnicotinonitrile and a certified 2-Chloronicotinonitrile standard, the absence of a certificate of analysis is not a barrier but a call to action. It compels the researcher to become the validator, ensuring the identity and purity of the materials that form the foundation of their work.

By adopting the multi-faceted analytical approach detailed in this guide—combining structural elucidation by NMR and MS with orthogonal purity assessments by HPLC and GC—scientists can generate the necessary data to use novel reagents with the same level of confidence afforded by a certified reference material. This commitment to analytical rigor is not merely about good practice; it is the fundamental prerequisite for producing data that is accurate, reproducible, and ultimately, trustworthy.

References

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Pharmaceutical Technology. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). European Medicines Agency (EMA). [Link]

  • How to Read a Chemical Certificate of Analysis (COA). (2025). Decon Labs. [Link]

  • CWS ABROAD 2-Chloropyridine-3-carbonitrile (2-Chloronicotinonitrile) (MM1005.11). (N.D.). CWS ABROAD. [Link]

  • Experimental 13C NMR spectrum of 2-Cl-6-MA. (N.D.). ResearchGate. [Link]

  • nuclear magnetic resonance - spectroscopy. (2023). LibreTexts. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (N.D.). Elsevier. [Link]

  • Mikromol (LGC). (N.D.). Bio-Connect. [Link]

  • Chromatogram of well separated peaks of the active ingredient. (N.D.). ResearchGate. [Link]

  • Certified reference materials. (N.D.). Wikipedia. [Link]

  • GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1. (N.D.). EPA NEIPS. [Link]

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A Comparative Guide to 2-Chloro-6-isopropylnicotinonitrile and its Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chloro-6-isopropylnicotinonitrile, a substituted pyridine derivative, and its analogs. Due to the limited specific peer-reviewed data on 2-Chloro-6-isopropylnicotinonitrile, this guide will extrapolate its likely synthesis, properties, and potential applications based on established knowledge of the 2-chloronicotinonitrile scaffold and related substituted derivatives. We will then compare this inferred profile with documented alternatives, providing available experimental data to support the discussion.

Introduction to the 2-Chloronicotinonitrile Scaffold

The nicotinonitrile framework is a key pharmacophore in medicinal chemistry. The presence of a chlorine atom at the 2-position and a nitrile group at the 3-position of the pyridine ring creates a versatile platform for the synthesis of a wide range of biologically active molecules. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups, while the nitrile group can be hydrolyzed to a carboxamide or an acid, or reduced to an amine, further expanding the chemical space for drug discovery.

Pyridine derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The specific substitutions on the pyridine ring play a crucial role in modulating the pharmacological profile of these compounds.

Synthesis and Physicochemical Properties: A Comparative Overview

General Synthesis of 2-Chloronicotinonitriles

A common route for the synthesis of 2-chloronicotinonitriles involves the chlorination of the corresponding hydroxypyridine or pyridine N-oxide precursor. For instance, 2-chloronicotinonitrile can be prepared from nicotinamide-1-oxide using a chlorinating agent like phosphorus oxychloride.[2][3] Another approach involves the Sandmeyer reaction on 3-amino-2-chloropyridine.[2]

A plausible synthetic route for 2-Chloro-6-isopropylnicotinonitrile would likely start from a 6-isopropyl-substituted pyridine precursor. The introduction of the isopropyl group at the 6-position would likely occur early in the synthetic sequence.

Inferred Synthetic Workflow for 2-Chloro-6-isopropylnicotinonitrile

Caption: Inferred synthetic pathway for 2-Chloro-6-isopropylnicotinonitrile.

Comparison of Physicochemical Properties

The introduction of an isopropyl group at the 6-position is expected to influence the physicochemical properties of the 2-chloronicotinonitrile core.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Features
2-ChloronicotinonitrileC6H3ClN2138.551.3Parent scaffold, reactive chlorine.
2-Chloro-6-methylnicotinonitrileC7H5ClN2152.581.7Increased lipophilicity compared to parent.
2-Chloro-6-isopropylnicotinonitrile C9H9ClN2 180.63 ~2.5 (Estimated) Significantly increased lipophilicity due to the isopropyl group.
2-Chloro-6-(4-fluorophenyl)nicotinonitrileC12H6ClFN2232.643.3High lipophilicity, potential for pi-stacking interactions.[4]

Data sourced from PubChem and estimated for 2-Chloro-6-isopropylnicotinonitrile.

The increased lipophilicity of 2-Chloro-6-isopropylnicotinonitrile, due to the bulky and nonpolar isopropyl group, would likely enhance its membrane permeability but could also affect its solubility in aqueous media. This is a critical consideration in drug design, as it influences pharmacokinetic properties such as absorption and distribution.

Potential Biological Activity and Comparison with Analogs

While no specific biological activity data for 2-Chloro-6-isopropylnicotinonitrile has been published, the known activities of related compounds provide a basis for predicting its potential therapeutic applications.

Anticancer Activity

Numerous nicotinonitrile derivatives have been investigated for their anticancer properties. For example, certain 2-amino-4,6-diphenylnicotinonitriles have demonstrated significant cytotoxicity against breast cancer cell lines. The substitution pattern on the pyridine ring is critical for this activity.

Antimicrobial Activity

Nicotinonitrile derivatives have also shown promise as antimicrobial agents. Studies on various substituted nicotinonitriles have reported activity against both Gram-positive and Gram-negative bacteria. The nature and position of the substituents are key determinants of the antimicrobial spectrum and potency.

Kinase Inhibition

The nicotinonitrile scaffold is present in several kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituents on the pyridine ring contribute to the selectivity and potency of the inhibitor by occupying specific pockets in the ATP-binding site. The lipophilic isopropyl group of 2-Chloro-6-isopropylnicotinonitrile could potentially occupy a hydrophobic pocket in a target kinase.

Experimental Workflow for Screening Biological Activity

Caption: A general workflow for the biological screening of novel compounds.

Comparative Analysis and Future Directions

2-Chloro-6-isopropylnicotinonitrile presents an interesting, yet underexplored, chemical entity. Based on the analysis of its structural analogs, the following points can be made:

  • Synthesis: Its synthesis is expected to be feasible using established methodologies for 2-chloronicotinonitriles.

  • Properties: The isopropyl group will significantly increase its lipophilicity compared to smaller alkyl-substituted or unsubstituted analogs. This will have a profound impact on its solubility, membrane permeability, and metabolic stability.

  • Potential Applications: Given the diverse biological activities of the nicotinonitrile scaffold, 2-Chloro-6-isopropylnicotinonitrile warrants investigation as a potential anticancer, antimicrobial, or kinase-inhibiting agent.

Comparison with Alternatives:

  • 2-Chloro-6-methylnicotinonitrile: The isopropyl analog is more lipophilic, which could lead to enhanced cell penetration but also potential off-target effects and lower aqueous solubility.

  • 2-Chloro-6-phenylnicotinonitrile and its derivatives: Aryl-substituted analogs offer opportunities for pi-stacking interactions and can be further functionalized. 2-Chloro-6-isopropylnicotinonitrile, with its aliphatic substituent, will have different binding modes.

Future research should focus on:

  • Developing and optimizing a synthetic route for 2-Chloro-6-isopropylnicotinonitrile to enable its biological evaluation.

  • Conducting a comprehensive screening campaign to identify its potential biological targets.

  • Performing comparative studies with its methyl and phenyl analogs to elucidate the structure-activity relationships and the specific contribution of the isopropyl group to its biological profile.

Experimental Protocols

While specific experimental data for the topic compound is unavailable, the following are representative protocols for the synthesis and evaluation of related nicotinonitrile derivatives.

General Procedure for the Synthesis of 2-Chloronicotinonitrile

This procedure is adapted from established methods.[2]

  • To a stirred solution of nicotinamide-1-oxide in phosphorus oxychloride, the mixture is heated.

  • The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • The reaction mixture is then cooled and carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

In Vitro Antibacterial Assay (Broth Microdilution Method)
  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial strain is added to each well.

  • The plates are incubated at the appropriate temperature for 18-24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

  • Organic Syntheses. 2-chloronicotinonitrile. [Link]

  • Google Patents. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -.
  • MySkinRecipes. 2-Chloro-6-isopropylnicotinic acid. [Link]

  • PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

  • PubChem. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. [Link]

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A Comparative Guide to Catalysts in the Synthesis of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-6-isopropylnicotinonitrile, a key intermediate in the development of various pharmaceuticals, hinges on the efficient conversion of its amino precursor, 2-amino-6-isopropylnicotinonitrile. This transformation is typically achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities. The choice of catalyst in this critical step significantly influences yield, purity, and overall process efficiency. This guide provides a comparative analysis of catalytic systems for this synthesis, offering insights into their performance, mechanistic underpinnings, and practical considerations, supported by available experimental data.

Introduction to the Synthetic Challenge

The conversion of an aromatic amine to a chloride is a well-established process, yet its application to heteroaromatic systems like substituted nicotinonitriles presents unique challenges. The electron-deficient nature of the pyridine ring and the presence of multiple functional groups necessitate a careful selection of the catalytic system to avoid side reactions and ensure high yields of the desired product. The traditional and most widely employed catalysts for this transformation are copper(I) salts, though alternative methods are continuously being explored to improve efficiency and substrate scope.

The Cornerstone of Synthesis: The Sandmeyer Reaction

The Sandmeyer reaction is the quintessential method for the conversion of an aryl diazonium salt, formed in situ from an aromatic amine, to an aryl halide.[1][2] The reaction is typically catalyzed by copper(I) halides.[3] The generally accepted mechanism proceeds through a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.[1][2] The aryl radical subsequently abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[1]

Comparative Analysis of Catalytic Systems

While a direct, side-by-side comparative study of various catalysts for the synthesis of 2-Chloro-6-isopropylnicotinonitrile is not extensively documented in peer-reviewed literature, we can draw valuable insights from studies on structurally analogous compounds, particularly other substituted 2-aminonicotinonitriles.

Copper-Based Catalysts: The Industry Standard

Copper catalysts, particularly copper(II) chloride (CuCl₂), are the most commonly reported for the Sandmeyer chlorination of amino-substituted nitrogen heterocycles. In a study on the synthesis of 2-chloro-3-carbonitriles from their corresponding 2-amino precursors, a reaction catalyzed by 1.5 equivalents of CuCl₂ in acetonitrile at 65°C, using isoamyl nitrite as the diazotizing agent, yielded the desired products in a range of 10-69%.[3] This wide range in yield suggests a strong dependence on the specific substitution pattern of the nicotinonitrile ring.

For the synthesis of 2-Chloro-6-isopropylnicotinonitrile, a similar approach is anticipated to be effective. The isopropyl group at the 6-position is an electron-donating group, which may influence the reactivity of the diazonium salt intermediate.

Table 1: Performance of Copper-Catalyzed Chlorination of 2-Amino-3-carbonitriles [3]

CatalystStarting MaterialDiazotizing AgentSolventTemperature (°C)Yield (%)
CuCl₂ (1.5 eq)2-Amino-3-carbonitrilesIsoamyl nitriteAcetonitrile6510-69

The choice between copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂) can also influence the reaction outcome. While the catalytic cycle is believed to involve both Cu(I) and Cu(II) species, some protocols specify the use of CuCl, which acts as the initial electron donor.[4][5] However, CuCl₂ is also effective, as it can be reduced in situ or participate directly in the halogen transfer step.

Palladium-Based Catalysts: An Emerging Alternative?

Palladium catalysts are renowned for their versatility in a vast array of cross-coupling reactions. However, their application in Sandmeyer-type chlorinations is less common. While palladium-catalyzed methods for the conversion of aryl amines to other functionalities are known, direct chlorination via a Sandmeyer-like mechanism is not as well-established as copper-catalyzed routes.

Currently, there is a lack of specific experimental data in the public domain for the palladium-catalyzed synthesis of 2-Chloro-6-isopropylnicotinonitrile or closely related analogs via a Sandmeyer reaction. This suggests that copper-based catalysts remain the preferred and more reliable choice for this specific transformation. The development of a robust palladium-catalyzed protocol could, however, offer advantages in terms of catalyst loading and functional group tolerance in more complex molecular architectures.

Catalyst-Free and Alternative Deaminative Chlorination Methods

It is worth noting that some Sandmeyer-type reactions can proceed without a metal catalyst, although this is more common for iodination reactions using iodide salts.[6] For chlorination, the uncatalyzed reaction is generally less efficient.

Recent advancements have led to the development of alternative deaminative chlorination methods that bypass the traditional Sandmeyer pathway. One such method employs a pyrylium reagent to activate the amino group, followed by nucleophilic substitution with a chloride source like magnesium chloride (MgCl₂).[7] This approach avoids the in-situ generation of potentially unstable diazonium salts and offers a broader substrate scope, including various aminoheterocycles.[7] While specific data for 2-amino-6-isopropylnicotinonitrile is not available, this strategy presents a plausible alternative to the classical copper-catalyzed Sandmeyer reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Copper-Catalyzed Sandmeyer Chlorination of 2-Amino-6-isopropylnicotinonitrile

This protocol is adapted from established procedures for analogous 2-aminonicotinonitriles.[3]

Materials:

  • 2-Amino-6-isopropylnicotinonitrile

  • Copper(II) chloride (CuCl₂)

  • Isoamyl nitrite

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-isopropylnicotinonitrile (1.0 eq) in anhydrous acetonitrile.

  • Addition of Catalyst: To this solution, add copper(II) chloride (1.5 eq).

  • Diazotization: Heat the mixture to 65°C. Once the temperature is stable, add isoamyl nitrite (1.2 eq) dropwise over a period of 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-3 hours, as indicated by the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any excess acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-Chloro-6-isopropylnicotinonitrile by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualization of Key Processes

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-amino-6-isopropylnicotinonitrile in acetonitrile start->dissolve add_catalyst Add CuCl₂ dissolve->add_catalyst heat Heat to 65°C add_catalyst->heat add_nitrite Add isoamyl nitrite heat->add_nitrite monitor Monitor reaction (TLC/HPLC) add_nitrite->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Quench with NaHCO₃ solution cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End (Pure Product) purify->end

Figure 1: Experimental workflow for the copper-catalyzed synthesis of 2-Chloro-6-isopropylnicotinonitrile.

sandmeyer_mechanism cluster_diazotization Diazotization cluster_catalytic_cycle Catalytic Cycle amine 2-Amino-6-isopropylnicotinonitrile diazonium Diazonium Salt Intermediate amine->diazonium Isoamyl nitrite, H⁺ aryl_radical Aryl Radical diazonium->aryl_radical + Cu(I)Cl - N₂ - Cu(II)Cl₂ cu1 Cu(I)Cl cu2 Cu(II)Cl₂ product 2-Chloro-6-isopropylnicotinonitrile aryl_radical->product + Cu(II)Cl₂ - Cu(I)Cl

Figure 2: Simplified mechanism of the copper-catalyzed Sandmeyer chlorination.

Conclusion and Future Outlook

For the synthesis of 2-Chloro-6-isopropylnicotinonitrile, copper-based catalysts, particularly CuCl₂, remain the most established and reliable choice. The reaction proceeds via a classical Sandmeyer mechanism, and while yields can be variable depending on the substrate, it offers a straightforward and scalable route to the desired product.

The exploration of palladium-catalyzed alternatives for this specific transformation is an area ripe for investigation. A successful palladium-based system could potentially offer milder reaction conditions, lower catalyst loadings, and a broader tolerance of sensitive functional groups, which would be highly beneficial for the synthesis of complex pharmaceutical intermediates. Furthermore, continued development of metal-free deaminative chlorination methods may provide even more environmentally benign and cost-effective synthetic routes in the future. Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for 2-Chloro-6-isopropylnicotinonitrile and related compounds.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges. 1884 , 17 (2), 1633–1635. [Link]
  • Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chem. Rev. 1988 , 88 (5), 765–792. [Link]
  • Kumar, R., & Singh, V. K. Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc. 2022 , 19, 1-25. [Link]
  • BYJU'S. Sandmeyer Reaction. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Tawfiq, M. T. Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J. Exp. Biosci. 2016 , 4, 98-107. [Link]
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org. Lett. 2024 , 26 (22), 5951–5955. [Link]
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
  • Quora. Why is a CuCl catalyst used in Sandmeyer reaction?. [Link]
  • Barrio, P., et al. Deaminative chlorination of aminoheterocycles. Nat. Chem. 2022 , 14, 212–219. [Link]

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A Comparative Guide to Purity Assessment of 2-Chloro-6-isopropylnicotinonitrile: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. 2-Chloro-6-isopropylnicotinonitrile, a key building block in medicinal chemistry, is no exception. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of this compound. The discussion is grounded in established analytical principles and supported by detailed experimental protocols.

The Central Role of Purity in Drug Development

The presence of impurities in a pharmaceutical intermediate like 2-Chloro-6-isopropylnicotinonitrile can have significant downstream consequences. Process-related impurities, such as unreacted starting materials, byproducts from side reactions, and isomers, can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and potentially toxic substances in the final API. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control, but a fundamental aspect of ensuring patient safety.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for substituted pyridines like 2-Chloro-6-isopropylnicotinonitrile.[1] Its high resolving power, sensitivity, and quantitative accuracy establish it as the benchmark method for separating a main component from structurally similar impurities.

The Principle of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to non-polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More non-polar compounds will have a stronger affinity for the stationary phase and will thus elute later, while more polar compounds will be more attracted to the mobile phase and elute earlier.

Proposed HPLC Method for 2-Chloro-6-isopropylnicotinonitrile

Experimental Protocol: HPLC Purity of 2-Chloro-6-isopropylnicotinonitrile

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (A UV scan of the main peak should be performed to determine the optimal detection wavelength).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of 2-Chloro-6-isopropylnicotinonitrile reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Sample Solution: Accurately weigh about 10 mg of the 2-Chloro-6-isopropylnicotinonitrile sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane (C18) stationary phase provides a non-polar surface ideal for retaining the moderately non-polar 2-Chloro-6-isopropylnicotinonitrile and its potential impurities through hydrophobic interactions.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of any potential basic impurities, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient elution is proposed to ensure the timely elution of both more polar and more non-polar impurities that may be present in the sample, providing a comprehensive impurity profile in a single run.

  • UV Detection: The aromatic nature of the pyridine ring in 2-Chloro-6-isopropylnicotinonitrile allows for sensitive detection using a UV detector. A DAD can provide additional spectral information to aid in peak identification and purity assessment.

Self-Validating System:

A robust HPLC method should include system suitability tests to ensure its performance. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates. The resolution between the main peak and any known impurities should also be monitored.

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of nicotinonitriles often involves the dehydration of the corresponding nicotinamide or the reaction of a halopyridine with a cyanide source.[5][6] The chlorination of a nicotinonitrile precursor can also be a key step.[7]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 6-isopropylnicotinonitrile or other precursors.

  • Isomeric Impurities: Chlorination of the pyridine ring can potentially lead to the formation of other positional isomers of chloro-isopropylnicotinonitrile.

  • Byproducts of Chlorination: Over-chlorination could lead to di-chloro derivatives. Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur as a side reaction.[8]

  • Degradation Products: The compound may be susceptible to degradation under certain conditions (e.g., hydrolysis, oxidation).

The proposed HPLC method is designed to separate compounds with varying polarities, which would be effective in resolving the main component from these potential impurities.

Comparative Analysis of Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific scenarios.

TechniquePrincipleAdvantages for 2-Chloro-6-isopropylnicotinonitrile AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established and robust.Longer analysis times compared to UPLC, higher solvent consumption.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses columns with sub-2 µm particles and higher pressures.Significantly faster analysis times, improved resolution and sensitivity, lower solvent consumption.[9][10]Higher initial instrument cost, more susceptible to clogging from particulate matter.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities (e.g., residual solvents), high separation efficiency for thermally stable compounds.[11]The compound must be thermally stable and volatile; may require derivatization, which adds complexity.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High separation efficiency, low sample and reagent consumption, can be a good alternative for charged impurities.[12][13]Generally lower sensitivity compared to HPLC with UV detection, less robust for routine QC.

In-Depth Comparison

HPLC vs. UPLC

UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed and resolution over conventional HPLC.[14][15] For high-throughput screening or in-process control where rapid results are critical, UPLC is the superior choice. The shorter run times also lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option in the long run.[9] However, the higher operating pressures of UPLC systems necessitate more stringent sample preparation to avoid column clogging. For many routine quality control applications, a well-optimized HPLC method can provide the necessary accuracy and reliability.

HPLC vs. GC

The primary determinant for choosing between HPLC and GC is the volatility and thermal stability of the analyte and its impurities.[11][16] 2-Chloro-6-isopropylnicotinonitrile, being a moderately sized organic molecule, is likely amenable to GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for identifying and quantifying volatile organic impurities that may not be detected by HPLC, such as residual solvents from the synthesis. However, the higher temperatures used in GC can potentially cause degradation of the analyte, leading to inaccurate purity assessments. Therefore, HPLC is generally the preferred primary technique for the purity determination of such compounds, with GC serving as a valuable orthogonal method for specific impurity investigations.[1]

HPLC vs. Capillary Electrophoresis

Capillary electrophoresis offers exceptionally high separation efficiency and is particularly well-suited for the analysis of charged species.[17] For 2-Chloro-6-isopropylnicotinonitrile, which is a neutral molecule under typical RP-HPLC conditions, the primary advantage of CE would be in the analysis of any ionic impurities. However, the sensitivity of CE with UV detection is often lower than that of HPLC due to the small injection volumes and short path length. For routine purity analysis where the primary goal is to quantify a range of potential impurities, HPLC remains the more robust and widely used technique.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh 2-Chloro-6-isopropylnicotinonitrile Sample Dissolve_Sample Dissolve and Dilute Sample Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve and Dilute Standard Standard->Dissolve_Standard HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) Dissolve_Sample->HPLC_System Inject Sample Dissolve_Standard->HPLC_System Inject Standard Column C18 Reversed-Phase Column HPLC_System->Column Detection UV Detection (e.g., 270 nm) Column->Detection Mobile_Phase Gradient Elution (Water/Acetonitrile/Acid) Mobile_Phase->HPLC_System Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity and Impurity Levels Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

Caption: Workflow for HPLC Purity Assessment of 2-Chloro-6-isopropylnicotinonitrile.

Conclusion and Recommendations

For the comprehensive and reliable purity assessment of 2-Chloro-6-isopropylnicotinonitrile, High-Performance Liquid Chromatography (HPLC) stands as the recommended primary analytical technique. Its versatility, robustness, and high resolving power make it ideal for separating the main component from a wide range of potential process-related impurities and degradation products.

For laboratories focused on high-throughput analysis and method modernization, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption, making it the preferred platform for new method development.

Gas Chromatography (GC) serves as an excellent orthogonal technique, particularly for the analysis of volatile impurities that may not be amenable to HPLC analysis. A comprehensive purity assessment strategy should ideally incorporate both HPLC for the primary analysis and GC for complementary information.

Capillary Electrophoresis (CE) can be a valuable tool for specific applications, such as the analysis of ionic impurities, but is generally not the first choice for routine purity profiling of a neutral molecule like 2-Chloro-6-isopropylnicotinonitrile.

Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. However, a well-validated HPLC or UPLC method will provide the cornerstone for ensuring the quality and consistency of 2-Chloro-6-isopropylnicotinonitrile for its intended application in research and pharmaceutical development.

References

  • SIELC Technologies. Separation of 2-Chloropyridine on Newcrom R1 HPLC column. [Link]

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  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • PubMed. Capillary zone electrophoresis determination of aniline and pyridine in sewage samples using transient isotachophoresis with a system-induced terminator. [Link]

  • PubMed. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]

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  • PubMed. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. [Link]

  • SciSpace. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism.. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and potent chemical entities. Among these, 2-Chloro-6-isopropylnicotinonitrile stands out as a valuable building block. However, its utility in synthesis is matched by its significant hazardous potential. A cavalier approach to its disposal is not merely a regulatory misstep; it is a serious breach of laboratory safety and environmental stewardship.

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Chloro-6-isopropylnicotinonitrile. The procedures outlined here are designed to be a self-validating system, ensuring the safety of personnel, the integrity of your research, and full compliance with environmental regulations. We will move beyond a simple checklist to explain the causality behind each critical step, building the deep, trust-based knowledge that defines a culture of safety.

Hazard Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's risk profile is essential. 2-Chloro-6-isopropylnicotinonitrile is not a benign substance; its hazard classification demands the utmost respect and caution.

The primary risks are categorized as follows:

  • High Acute Toxicity: The compound is classified as acutely toxic if swallowed (Category 3).[1] This classification is reserved for substances that can cause death or significant toxicity upon a single oral exposure.

  • Environmental Hazard: It is assigned a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1] Uncontrolled release into the environment can cause significant, long-term damage to aquatic ecosystems.

  • Potential Cytotoxicity: Given its chemical structure and toxicological profile, it is prudent to handle 2-Chloro-6-isopropylnicotinonitrile with the same precautions as a cytotoxic or hazardous drug (HD).[2][3][4] This approach invokes the hierarchy of controls, prioritizing engineering controls (like fume hoods) and stringent work practices to minimize any possibility of exposure.[5]

For immediate reference, the hazard profile is summarized below.

Hazard Identification Description
GHS Pictogram GHS06 (Skull and Crossbones)[1]
Signal Word Danger [1]
Hazard Statements H301: Toxic if swallowed[1]
Precautionary Statements P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[1]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects[1]
Water Hazard Class WGK 3: Severely hazardous to water[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is the final, but critical, barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific risks of exposure, including inhalation of fine particles and direct skin contact.

Equipment Specification & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Always check the manufacturer's compatibility data. Double-gloving is recommended when handling neat material.
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard. Standard safety glasses are insufficient.
Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for bulk handling or spill cleanup.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[7]

Waste Segregation & Containment: The Foundation of Safe Disposal

The first step in the disposal process begins the moment a substance is designated as waste. Improper segregation can lead to dangerous chemical reactions within the waste container.

Core Principle: 2-Chloro-6-isopropylnicotinonitrile waste is classified as a chlorinated organic hazardous waste and must never be mixed with other waste streams.

Incompatible Materials: Keep this waste stream strictly segregated from:

  • Acids and Bases: Contact can potentially lead to reactions or degradation.[7][8]

  • Strong Oxidizing Agents: These present a significant reaction hazard.[6][9]

Containerization Protocol:

  • Primary Container: Use a designated, leak-proof, and sturdy container made of a chemically compatible material (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste 2-Chloro-6-isopropylnicotinonitrile"

    • All relevant hazard pictograms (e.g., Skull and Crossbones, Environmental Hazard).

    • The accumulation start date.

  • Closure: The container must be kept tightly sealed at all times, except when adding waste.[10]

  • Secondary Containment: All liquid waste containers must be placed in a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]

Step-by-Step Disposal Procedures

The following protocols provide direct, actionable guidance for managing different forms of waste containing 2-Chloro-6-isopropylnicotinonitrile.

Protocol 4.1: Disposal of Unused or Expired Product

This protocol applies to the original product in its container that is no longer needed.

  • Do NOT attempt to neutralize or dispose of the chemical yourself.

  • Ensure the original container is tightly sealed and the label is intact and legible.

  • Place the container in a designated hazardous waste accumulation area.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

Protocol 4.2: Disposal of Contaminated Solid Waste

This includes items like contaminated weigh paper, pipette tips, gloves, and bench protectors.

  • In a chemical fume hood, collect all contaminated solid materials.

  • Place them directly into a designated solid hazardous waste container, appropriately labeled as described in Section 3.

  • Do not overfill the container. Once it is three-quarters full, seal it and arrange for disposal pickup.

Protocol 4.3: Management of Contaminated Solvents

This applies to liquid waste streams from reaction workups or cleaning procedures.

  • Collect all halogenated solvent waste containing 2-Chloro-6-isopropylnicotinonitrile in a dedicated, properly labeled hazardous waste container.

  • Crucially, do not mix this with non-halogenated solvent waste. This is a common and costly mistake that complicates the final disposal process.

  • Keep the container sealed and within secondary containment.

Protocol 4.4: Decontamination and Disposal of Empty Containers

Due to the high toxicity of this compound, empty containers require special handling. A container is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse Procedure: For a substance this toxic, the first three rinses must be collected as hazardous waste.[10]

  • In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect all three rinsates and place them in the designated halogenated liquid hazardous waste container (Protocol 4.3).

  • After the triple rinse, allow the container to air dry completely in the back of the fume hood.

  • Once dry, deface the original label to prevent reuse.[11]

  • The rinsed container can now be disposed of as laboratory glass or plastic waste, according to your institutional policy.[11]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Spill Response Kit: Minimum Contents
Chemical-resistant gloves (Nitrile)
Safety Goggles
Disposable Lab Coat or Apron
Absorbent pads or vermiculite
Dustpan and brush (for solids)
Sealable bags for contaminated debris
Hazardous Waste labels

Minor Spill (e.g., <1 gram in a fume hood):

  • Ensure PPE is worn.

  • Avoid generating dust.[12]

  • Gently cover the spill with a dry absorbent material.

  • Carefully sweep the material into a dustpan and place it, along with any contaminated cleaning materials, into a sealed bag.[9][12]

  • Label the bag as hazardous waste and dispose of it via Protocol 4.2.

  • Wipe the area with a solvent-wetted cloth, and dispose of the cloth as hazardous waste.

Major Spill (e.g., outside of containment or a large quantity):

  • Evacuate the immediate area. Alert colleagues.[12]

  • If safe to do so, close the door to the lab to contain any dust or vapors.

  • Notify your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

The Disposal Pathway: From Lab Bench to Final Disposition

The entire lifecycle of waste management must be a controlled, documented process. The following workflow illustrates the decision-making and physical pathway for the proper disposal of 2-Chloro-6-isopropylnicotinonitrile.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal Chain A Waste Generation (Unused product, contaminated labware, solvent) B Hazard Characterization (Acute Toxin, Chlorinated, Environmental Hazard) A->B Step 1: Identify C Segregation (Keep separate from acids, bases, oxidizers, and non-halogenated waste) B->C Step 2: Isolate D Containerization & Labeling (Sealed, compatible container with full hazardous waste label) C->D Step 3: Contain E Temporary On-Site Storage (Designated, secure accumulation area with secondary containment) D->E Step 4: Store F Arrange Pickup (Contact EHS or licensed waste contractor) E->F Step 5: Request G Transportation (Manifested transport by certified professionals) F->G Step 6: Track H Final Disposition (Permitted high-temperature hazardous waste incineration) G->H Step 7: Destroy

Figure 1: Decision workflow for the proper disposal of 2-Chloro-6-isopropylnicotinonitrile waste.

Adherence to this structured pathway ensures that waste is managed safely from the point of generation to its final, environmentally sound destruction, typically via high-temperature incineration at a facility permitted to handle toxic and chlorinated waste.[13]

Conclusion

Proper chemical waste disposal is an active, not passive, responsibility. For a compound as hazardous as 2-Chloro-6-isopropylnicotinonitrile, this responsibility is magnified. By understanding the inherent risks, employing rigorous containment and segregation strategies, and following established protocols, you protect yourself, your colleagues, and the environment. This commitment to safety and procedural integrity is the hallmark of a trustworthy and authoritative scientific practice.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). American Journal of Health-System Pharmacy. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986, May). PubMed. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology. Retrieved from [Link]

  • UN 3276: Nitriles, liquid, toxic, n.o.s. - Substance information. (n.d.). HazMat Tool. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Unknown Source. Retrieved from [Link]

  • Method 612: Chlorinated Hydrocarbons. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. Retrieved from [Link]

  • Waste Disposal. (n.d.). UBC Chemical and Biological Engineering. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • How Do You Dispose Of Nitric Acid Waste? (2025, May 29). Chemistry For Everyone - YouTube. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Chloro-6-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Mastering Safety: A Guide to Handling 2-Chloro-6-isopropylnicotinonitrile

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-6-isopropylnicotinonitrile, a compound requiring meticulous attention to prevent exposure. This is not just a protocol; it is a framework for risk mitigation, designed to build a deep, trusting culture of safety within your laboratory.

Hazard Analysis: Understanding the Primary Risks

Before any work begins, a thorough understanding of the specific hazards associated with 2-Chloro-6-isopropylnicotinonitrile is critical. While a comprehensive Safety Data Sheet (SDS) is not publicly available, existing data from suppliers provides a crucial starting point for a conservative safety assessment.

The primary known hazard is its high acute oral toxicity. Sigma-Aldrich classifies the compound as Acute Toxicity, Category 3 (Oral) , with the corresponding GHS06 pictogram (skull and crossbones) and the hazard statement H301: Toxic if swallowed . This classification indicates that even small quantities of the substance can be life-threatening if ingested. The compound is a solid at room temperature.

Given the lack of complete data on dermal and inhalation toxicity, we must operate under the precautionary principle. We will assume that the compound may also be hazardous via skin contact and inhalation of airborne dust or aerosols. Therefore, all handling procedures must be designed to prevent these routes of exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For 2-Chloro-6-isopropylnicotinonitrile, the goal is to create a complete barrier against a highly toxic solid.

Table 1: Recommended PPE for Handling 2-Chloro-6-isopropylnicotinonitrile

Protection Type Minimum Requirement Rationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.[1]The outer glove provides primary protection and can be removed if contaminated. The inner glove protects the skin during the de-gloving process. Nitrile offers good resistance to a range of chemicals.[1] Always check for tears or holes before use.
Eye Protection Chemical safety goggles.[2]Provides a seal around the eyes to protect against dust particles. Standard safety glasses are insufficient as they do not provide a complete seal.[2]
Face Protection Full-face shield (in addition to goggles).A face shield protects the entire face from splashes or airborne particles, which is crucial when handling toxic solids outside of a glovebox.
Body Protection Chemical-resistant lab coat with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Cuffs should be tucked into the inner pair of gloves.
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid outside of a certified chemical fume hood or glovebox to prevent inhalation of fine particles. Fit-testing is mandatory to ensure a proper seal.

Operational Plan: From Receipt to Disposal

A robust safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Engineering Controls: Containing the Hazard

The first line of defense is always to contain the chemical at its source.

  • Primary Containment: Whenever possible, handle 2-Chloro-6-isopropylnicotinonitrile within a certified chemical fume hood or a glovebox . This is the most effective way to prevent inhalation of the compound.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3] Work should be performed away from high-traffic areas to minimize air currents that could disperse dust.

Step-by-Step Handling Protocol

This protocol is designed to minimize the risk of exposure at every stage.

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE is available and has been inspected.

    • Prepare all equipment (spatulas, weigh boats, vials) within the fume hood or glovebox.

    • Have a designated, labeled waste container ready for all contaminated materials.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a fume hood or glovebox.

    • Use a microbalance if possible to handle the smallest quantities necessary.

    • To minimize dust formation, do not pour the solid. Use a spatula to carefully transfer the material.

    • If making a solution, add the solvent to the vial containing the pre-weighed solid slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment. A 70% ethanol solution is a reasonable first-pass decontamination agent, but always check for compatibility with your equipment.

    • Carefully doff PPE in the correct order to avoid self-contamination. The outer gloves should be removed first and disposed of in the designated waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Procedures: Planning for the Unexpected
  • Spills: In case of a minor spill within a fume hood, carefully clean it up using absorbent pads.[3] For larger spills, or any spill outside of containment, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with 2-Chloro-6-isopropylnicotinonitrile, including gloves, weigh boats, pipette tips, and excess compound, must be disposed of as hazardous waste.

  • Containerization: Use a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and the associated hazards.

  • Regulatory Compliance: Follow all institutional and local regulations for the disposal of halogenated organic compounds. Consult with your EHS department to ensure full compliance.

Visualizing the Workflow: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for 2-Chloro-6-isopropylnicotinonitrile cluster_assessment Risk Assessment cluster_scenarios Handling Scenarios & Required Controls cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_disposal Waste Disposal start Start: Plan to handle 2-Chloro-6-isopropylnicotinonitrile task What is the scale of the experiment and potential for aerosolization? start->task low_risk Low Risk: Small scale (<1g) Solution handling only task->low_risk Low high_risk High Risk: Large scale (>1g) Handling solid powder task->high_risk High ppe_low Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood low_risk->ppe_low ppe_high Enhanced PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Chemical Resistant Lab Coat - N95 Respirator (if outside hood) - Work in Fume Hood or Glovebox high_risk->ppe_high disposal Dispose of all contaminated materials as hazardous waste according to EHS guidelines. ppe_low->disposal ppe_high->disposal

Caption: PPE selection workflow based on experimental risk.

References

  • Apollo Scientific. (2022). 2-Chloro-6-methoxyisonicotinic acid Safety Data Sheet.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023). Acetyl Chloride Material Safety Data Sheet (MSDS). Retrieved from Breckland Scientific Supplies Ltd website.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.